molecular formula C9H18N2O B7935585 (3R)-N-Propyl-3-piperidinecarboxamide HCl CAS No. 881546-37-8

(3R)-N-Propyl-3-piperidinecarboxamide HCl

货号: B7935585
CAS 编号: 881546-37-8
分子量: 170.25 g/mol
InChI 键: AGGOHJGXWYGROI-MRVPVSSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R)-N-Propyl-3-piperidinecarboxamide HCl (CAS 881546-37-8) is a chiral piperidine carboxamide derivative of significant interest in infectious disease research. It serves as a key intermediate and building block in medicinal chemistry, particularly in the development of novel antimalarial agents. Scientific studies have identified this compound and its analogs as a potent, species-selective, and reversible inhibitor of the Plasmodium falciparum proteasome, specifically targeting the β5 active site (Pf20Sβ5) . This mechanism is essential for the parasite's protein degradation pathway and is a promising target for combating artemisinin-resistant malaria . The (3R) enantiomer is part of a series investigated for its anti-malarial activity through phenotypic screening . The piperidine carboxamide series demonstrates strong species selectivity, effectively inhibiting the parasite's proteasome without affecting human proteasome isoforms, which underlies its promising therapeutic window and lack of cytotoxicity in human cell lines . Furthermore, optimized analogs in this series have demonstrated oral efficacy in mouse models of human malaria and exhibit a low propensity to generate resistance, supporting their potential for use in combination therapies . This product is supplied with a purity of 97% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R)-N-propylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGOHJGXWYGROI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201286152
Record name (3R)-N-Propyl-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881546-37-8
Record name (3R)-N-Propyl-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881546-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-N-Propyl-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of (3R)-N-Propyl-3-piperidinecarboxamide HCl (CAS 881546-37-8) in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic shift toward high sp³-character molecules—often referred to as "escaping flatland"—has elevated the importance of stereochemically pure substituted piperidines. (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride (CAS 881546-37-8) is a highly specialized chiral building block[1]. It provides a versatile secondary amine for core-scaffold coupling and a pre-installed, stereospecific N-propyl carboxamide group that frequently serves as a critical pharmacophore for target engagement in ion channel and kinase inhibitors. This technical guide details its physicochemical properties, mechanistic utility, and validated synthetic protocols for drug development professionals.

Physicochemical Profiling

Understanding the physical properties of this intermediate is essential for optimizing downstream synthetic steps and formulation strategies.

PropertyValue / Description
Chemical Name (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride
CAS Registry Number 881546-37-8
Molecular Formula C₉H₁₉ClN₂O (HCl salt)
Molecular Weight 206.71 g/mol
Stereochemistry (3R) absolute configuration
Physical State Solid powder

Expert Insight (Causality of Salt Selection): Free base piperidines of low molecular weight are notoriously hygroscopic and often present as oxidatively unstable oils. The hydrochloride salt form is intentionally selected because it ensures a free-flowing, bench-stable solid that can be accurately weighed and stored long-term without degradation or moisture absorption[2].

Mechanistic Role in Pharmacophore Design

The structural architecture of (3R)-N-Propyl-3-piperidinecarboxamide offers three distinct interaction vectors that medicinal chemists leverage during Structure-Activity Relationship (SAR) optimization:

  • The Piperidine Nitrogen: Acts as the primary site for synthetic functionalization (e.g., SₙAr, Buchwald-Hartwig amination, or reductive amination). In the final active pharmaceutical ingredient (API), this nitrogen often modulates the pKa and aqueous solubility of the drug.

  • The Amide Carbonyl and NH: Functions as a highly directional hydrogen-bond acceptor and donor network. The rigid (3R) stereocenter projects this amide into specific spatial vectors, which is critical for avoiding steric clashes in tight biological binding pockets.

  • The N-Propyl Chain: Provides a flexible lipophilic tail. In the context of Transient Receptor Potential (TRP) channel inhibitors (such as TRPA1 or TRPV1-4), this propyl group is hypothesized to insert into hydrophobic sub-pockets of the channel. This insertion stabilizes the closed (inactive) state of the channel, preventing the ion influx associated with neurogenic inflammation, cough, and nociceptive pain[3]. Furthermore, similar piperidine-carboxamide scaffolds have been identified as critical vectors in the development of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors for antimalarial therapies[4].

Pathway BuildingBlock (3R)-N-Propyl-3-piperidinecarboxamide (Chiral Scaffold) API Target Active Pharmaceutical Ingredient (e.g., Heteroaryl-coupled derivative) BuildingBlock->API SₙAr / Cross-Coupling Target TRP Channel / Ion Channel Inhibition (e.g., TRPA1, TRPV1-4) API->Target Binds Hydrophobic Pocket Effect Reduction in Neurogenic Inflammation & Nociceptive Pain Target->Effect Blocks Ion Influx

Pharmacological application pathway of derivatives targeting TRP channels for pain management.

Validated Synthetic Methodology

To maintain the absolute stereochemistry of the (3R) position, the synthesis must proceed under mild, non-epimerizing conditions. The standard, commercially viable precursor is (R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid (also known as (R)-1-Boc-nipecotic acid, CAS 163438-09-3).

Synthesis SM (R)-1-Boc-nipecotic acid CAS: 163438-09-3 Amine n-Propylamine HATU, DIPEA, DMF SM->Amine Int (R)-1-Boc-N-propyl- 3-piperidinecarboxamide Amine->Int Deprotect HCl in Dioxane (Deprotection) Int->Deprotect Product (3R)-N-Propyl-3- piperidinecarboxamide HCl CAS: 881546-37-8 Deprotect->Product

Synthetic workflow for (3R)-N-Propyl-3-piperidinecarboxamide HCl from (R)-1-Boc-nipecotic acid.

Step-by-Step Experimental Protocol

Phase 1: Amide Coupling (Synthesis of (R)-1-Boc-N-propyl-3-piperidinecarboxamide)

  • Activation: Dissolve 1.0 equivalent of (R)-1-Boc-nipecotic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Coupling Agent Addition: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at 0 °C for 15 minutes to form the active ester. Self-Validating Causality: HATU is strictly preferred over standard EDC/HOBt coupling here. The alpha-proton adjacent to the carbonyl in nipecotic acid derivatives is prone to enolization. HATU's rapid reaction kinetics minimize the lifetime of the activated intermediate, thereby preventing racemization at the chiral center.

  • Amination: Slowly add 1.5 equivalents of n-propylamine. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers sequentially with 1M HCl, water, and brine to aggressively remove DMF and urea byproducts. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 2: Deprotection and Salt Formation 5. Boc Cleavage: Dissolve the crude intermediate in a minimal amount of anhydrous dichloromethane (DCM). Add 10 equivalents of 4M HCl in dioxane at 0 °C. 6. Reaction: Stir at room temperature for 2 hours. Monitor progress by TLC (staining with ninhydrin to detect the liberated secondary amine). Self-Validating Causality: Utilizing HCl in dioxane rather than trifluoroacetic acid (TFA) directly yields the desired hydrochloride salt. This bypasses the need for a subsequent, yield-reducing salt-exchange step. 7. Isolation: As the deprotection proceeds, the product typically precipitates. Add cold diethyl ether to drive complete precipitation. Filter the solid, wash with additional cold ether, and dry under high vacuum to afford (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride as a highly pure white solid[1].

Downstream Application Workflow

In an active drug development pipeline, this building block is typically subjected to an SₙAr reaction with a halogenated heteroaromatic core. For example, reacting (3R)-N-Propyl-3-piperidinecarboxamide HCl with a 2-chloro-pyrimidine or benzimidazole derivative in the presence of a tertiary amine base (to liberate the free piperidine nitrogen in situ) at elevated temperatures (e.g., 90 °C in acetonitrile) yields the functionalized target API[3]. This modular, late-stage functionalization approach allows medicinal chemists to rapidly generate libraries of compounds to optimize SAR profiles against target ion channels.

References

  • BLD Pharm. "881546-37-8|(3R)-N-Propyl-3-piperidinecarboxamide hydrochloride". bldpharm.com.
  • ChemScene. "1220034-18-3 | N-propylpiperidine-3-carboxamide hydrochloride". chemscene.com.
  • Google Patents. "US11643404B2 - Ester substituted ion channel blockers and methods for use". google.com.
  • Malaria Parasite Metabolic Pathways. "PF3D7_0603300 details". huji.ac.il.
  • TCI Chemicals. "(R)-Boc-Nip-OH 163438-09-3". tcichemicals.com.

Sources

Structural Elucidation and Methodological Framework for (3R)-N-Propylnipecotamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-N-Propylnipecotamide hydrochloride is a highly specialized chiral building block belonging to the piperidine-3-carboxamide family. Structurally, it consists of a saturated six-membered piperidine ring with an exocyclic N-propyl-substituted carboxamide group at the C3 position. The presence of the hydrochloride salt indicates that the endocyclic piperidine nitrogen remains a secondary amine, which is protonated to form a stable, water-soluble salt. This whitepaper provides an in-depth analysis of its 3D stereochemistry, conformational dynamics, and the precise synthetic methodologies required for its isolation, serving as a definitive guide for medicinal chemists and drug development professionals.

Structural Identity and Stereochemical Framework

The structural integrity of (3R)-N-propylnipecotamide hydrochloride is defined by its saturated heterocyclic core and its specific stereocenter.

  • Nomenclature Distinction: In standard chemical nomenclature, "N-alkylnipecotamides" refer to substitutions on the exocyclic amide nitrogen, whereas "1-alkylnipecotamides" refer to substitutions on the piperidine nitrogen[1]. Therefore, N-propylnipecotamide features a propyl chain on the amide group, leaving the piperidine nitrogen available for protonation.

  • Stereochemistry: The molecule possesses a single chiral center at the C3 carbon. The (3R)-enantiomer dictates the spatial trajectory of the carboxamide vector, which is often a critical determinant for binding affinity in asymmetric drug design (e.g., targeting the S1 pocket of specific proteases or receptors).

  • Salt Bridge Formation: The hydrochloride salt form is not merely a formulation choice; it fundamentally alters the molecule's electron distribution. The protonated piperidinium nitrogen (

    
    ) acts as a strong hydrogen bond donor, which influences the crystal lattice structure and prevents the oxidative degradation typical of free secondary amines[2].
    

Conformational Dynamics and Solvent Effects

The piperidine ring in nipecotamide derivatives predominantly adopts a chair conformation, similar to cyclohexane, to minimize torsional strain[3]. However, the orientation of the C3-carboxamide group (axial vs. equatorial) is highly dynamic and solvent-dependent.

The Equatorial vs. Axial Equilibrium

In a vacuum or highly polar protic solvents (like water or methanol), the equatorial conformation is thermodynamically preferred by approximately 0.72 kcal/mol because it minimizes 1,3-diaxial steric clashes[3].

However, NMR investigations into the conformational equilibrium of nipecotic acid derivatives reveal a fascinating causality in non-polar environments. In non-polar solvents, the protonated piperidine nitrogen forms a strong intramolecular hydrogen bond (


) with the amide carbonyl oxygen[4]. This interaction, which carries a hydrogen bond energy of approximately 1.0 to 1.8 kcal/mol, is strong enough to overcome the steric penalty, effectively locking the carboxamide group into the axial  position[4].

ConformationalLogic N1 Protonated Piperidinium Ring (Chair Conformation) N2 Equatorial C3-Carboxamide N1->N2 Default State N3 Axial C3-Carboxamide N1->N3 Non-Polar Solvents N4 Thermodynamically Favored (Reduced Steric Clash) N2->N4 N5 Stabilized by Intramolecular N-H(+)···O=C Hydrogen Bond N3->N5 N5->N2 Protic Solvents (Water/MeOH) Disrupt H-Bond

Fig 1. Conformational equilibrium of the protonated piperidine ring in varied solvents.

Synthetic Methodology and Chiral Resolution

Synthesizing enantiomerically pure (3R)-N-propylnipecotamide hydrochloride requires a meticulously controlled workflow. The following protocol utilizes a chiral resolution strategy, which is often more scalable and cost-effective than asymmetric synthesis or preparative chiral chromatography[5].

Step-by-Step Experimental Protocol

Step 1: Amide Coupling (N-Propylation)

  • Causality: The starting material, racemic nipecotic acid, must be N-Boc protected at the piperidine nitrogen. This prevents unwanted self-condensation or polymerization during the activation of the carboxylic acid[6].

  • Procedure: Dissolve 1-Boc-nipecotic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir for 15 minutes to form the active ester. Add n-propylamine (1.5 eq) and stir at room temperature for 12 hours. Quench with water, extract with ethyl acetate, and concentrate to yield racemic 1-Boc-N-propylnipecotamide.

Step 2: Boc Deprotection

  • Causality: The tert-butoxycarbonyl (Boc) group must be removed to expose the secondary amine, which is required for the subsequent formation of diastereomeric salts during chiral resolution[6].

  • Procedure: Treat the intermediate with a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature. Concentrate under vacuum, neutralize with saturated aqueous

    
    , and extract with DCM to yield racemic N-propylnipecotamide free base.
    

Step 3: Chiral Resolution via Fractional Crystallization

  • Causality: Fractional crystallization exploits the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid[5].

  • Procedure: Dissolve the racemic free base in hot ethanol. Add Di-p-toluoyl-D-tartaric acid (0.5 eq) dissolved in hot ethanol. Allow the solution to cool slowly to room temperature, then to 4°C. The (3R)-enantiomer selectively crystallizes as the less soluble diastereomeric salt. Filter the crystals and validate the enantiomeric excess (ee > 99%) via chiral HPLC.

Step 4: Hydrochloride Salt Formation

  • Causality: Converting the resolved free base to the HCl salt provides a highly stable, non-hygroscopic, and water-soluble compound suitable for long-term storage and biological assays[2].

  • Procedure: Suspend the purified diastereomeric salt in water and adjust to pH 10 using

    
    . Extract the liberated (3R)-free base into DCM and dry over anhydrous 
    
    
    
    . Cool the organic layer to 0°C and add 2.0 M HCl in diethyl ether dropwise until precipitation ceases. Filter the white solid and dry in vacuo to yield (3R)-N-propylnipecotamide hydrochloride.

SynthesisWorkflow N1 Racemic Nipecotic Acid (Boc-Protected) N2 Amide Coupling (n-Propylamine, EDC/HOBt) N1->N2 N3 Racemic N-Propylnipecotamide (Intermediate) N2->N3 N4 Chiral Resolution (Di-p-toluoyl-D-tartaric acid) N3->N4 N5 (3R)-N-Propylnipecotamide Diastereomeric Salt N4->N5 N6 Salt Break & HCl Treatment (HCl in Ether) N5->N6 N7 (3R)-N-Propylnipecotamide HCl (Final Product) N6->N7

Fig 2. Synthetic workflow and chiral resolution of (3R)-N-propylnipecotamide HCl.

Analytical Characterization Parameters

To ensure the trustworthiness of the synthesized compound, a self-validating analytical framework must be applied. The quantitative data expected for (3R)-N-propylnipecotamide hydrochloride is summarized below.

Table 1: Physicochemical and Conformational Properties

ParameterExpected Value / DescriptionAnalytical MethodMechanistic Significance
Molecular Formula

High-Resolution Mass SpecConfirms the exact mass of the fully protonated HCl salt form.
Stereocenter (C3) (3R)-configurationChiral HPLC / PolarimetryDictates the exact spatial orientation required for asymmetric target binding.
Ring Conformation Chair (Equatorial favored in

)

H NMR (J-coupling analysis)
Minimizes 1,3-diaxial steric interactions in aqueous biological systems[3].
Intramolecular H-Bond ~1.0 - 1.8 kcal/molVariable Temperature NMRStabilizes the axial conformer exclusively in non-polar environments[4].

Conclusion

The structural utility of (3R)-N-propylnipecotamide hydrochloride lies in its highly predictable conformational behavior and stable stereocenter. By understanding the thermodynamic equilibrium between its axial and equatorial states—driven by intramolecular hydrogen bonding—researchers can better predict its spatial orientation when interacting with biological targets. The provided synthetic and resolution protocols ensure a high-fidelity pathway to isolating this critical chiral scaffold.

References

1.[1] Electric dipole moments of N-alkyl-nipecotamides from measurements in benzene solution - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). rsc.org. URL: 2.[2] Anhydrous 1:1 proton-transfer compounds of isonipecotamide with picric acid and 3,5-dinitrosalicylic acid. griffith.edu.au. URL: 3.[4] Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. rsc.org. URL: 4.[3] Buy Nipecotamide | 4138-26-5. smolecule.com. URL: 5.[6] 1-N-Boc-piperidine-3-carboxamide. chemimpex.com. URL: 6.[5] How to improve the yield of (R)-Nipecotamide(1+) synthesis. benchchem.com. URL:

Sources

Difference between (3R) and (3S) N-propyl-3-piperidinecarboxamide isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of the (3R) and (3S) isomers of N-propyl-3-piperidinecarboxamide. This guide is structured for researchers and drug development professionals, focusing on stereochemical implications, synthesis, and pharmacological differentiation.

Executive Summary

N-propyl-3-piperidinecarboxamide (CAS: 881546-37-8 for (3R)-HCl) serves as a critical chiral scaffold in the synthesis of neuroactive agents, local anesthetics, and proteasome inhibitors. Unlike its 2-substituted analogs (e.g., ropivacaine, mepivacaine) which are widely used as local anesthetics, the 3-substituted piperidine carboxamides are primarily investigated for their modulation of GABA transporters , Sigma receptors , and recently, as species-selective proteasome inhibitors in antimalarial research.

The distinction between the (3R) and (3S) enantiomers is not merely structural but functional. The (3S) isomer often exhibits superior binding affinity in specific hydrophobic pockets of proteolytic enzymes and GPCRs due to the equatorial preference of the carboxamide substituent in the bioactive conformation.

Stereochemical & Structural Analysis[1]

Configuration and Nomenclature

The molecule consists of a piperidine ring with a propylcarboxamide group at the C3 position. The stereocenter is located at C3.

  • (3R)-Isomer: The substituent priority (according to Cahn-Ingold-Prelog rules) directs the configuration to the right (clockwise) when H is in the rear.

  • (3S)-Isomer: The configuration is counter-clockwise.[1]

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation. The thermodynamic stability and receptor fit depend on the orientation of the bulky


-propylcarboxamide group.
  • Equatorial Preference: In both isomers, the bulky carboxamide group prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Bioactive Conformation: While the equatorial form is energetically favored, binding pockets often select for a specific vector. For instance, in proteasome inhibition (e.g., Plasmodium falciparum

    
    5 active site), the (3S)-configuration  allows the amide side chain to project into the S3/S4 specificity pockets more effectively than the (3R) isomer.
    
Feature(3R)-N-propyl-3-piperidinecarboxamide(3S)-N-propyl-3-piperidinecarboxamide
CAS (HCl salt) 881546-37-81989638-37-0 (Analogous)
C3-Substituent Axial/Equatorial (Equatorial favored)Axial/Equatorial (Equatorial favored)
Projected Vector Projects "Up/Right" relative to N1Projects "Down/Left" relative to N1
Major Application Chiral Intermediate / ControlBioactive Scaffold (High Potency)

Pharmacological Differentiation[1][2]

Case Study: Proteasome Inhibition (Malaria)

Recent SAR studies on piperidine carboxamides (e.g., SW042 analogs) have demonstrated a profound "eutomer/distomer" relationship between the (3S) and (3R) isomers.

  • The (3S)-Enantiomer: Demonstrates up to 100-fold greater potency (EC

    
     in low nanomolar range) against the P. falciparum 20S proteasome. The (3S) geometry aligns the carboxamide oxygen to form critical hydrogen bonds with the threonine active site, while the propyl group occupies the hydrophobic S4 pocket.
    
  • The (3R)-Enantiomer: Often acts as the distomer (inactive or less active) due to steric clash within the

    
    5 subunit interface.
    
Neuroreceptor Modulation (Sigma & GABA)

3-substituted piperidines are classic scaffolds for Sigma (


) receptor ligands.[1]
  • Agonist vs. Antagonist: Enantiomers of 3-substituted piperidines often display functional reversal.[1] For example, in related 3-PPP analogs, the (+)-isomer (typically 3R) acts as a Sigma agonist, while the (-)-isomer can act as a dopamine autoreceptor agonist.[1]

  • Implication: When using N-propyl-3-piperidinecarboxamide as a library scaffold, the (3R) and (3S) variants must be screened separately to avoid canceling physiological effects.

Synthesis and Chiral Resolution Workflow

To access high-purity isomers for biological testing, researchers typically employ either Asymmetric Synthesis (Rh-catalyzed) or Chiral Resolution via HPLC.[1]

Workflow Diagram

The following diagram illustrates the decision matrix for obtaining (3R) vs (3S) isomers.

G Start Target: Pure Enantiomer (3R) or (3S) Racemic Route A: Racemic Synthesis (Nipecotic Acid Precursor) Start->Racemic Asymmetric Route B: Asymmetric Synthesis (Rh-Catalyzed Hydrogenation) Start->Asymmetric Coupling Amide Coupling (Nipecotic Acid + Propylamine) Racemic->Coupling Precursor Pyridinium/Pyridine Precursor Asymmetric->Precursor Resolution Chiral Resolution Coupling->Resolution HPLC Prep Chiral HPLC (Polysaccharide Column) Resolution->HPLC Salt Diastereomeric Salt (Tartaric Acid) Resolution->Salt PureR Pure (3R)-Isomer (Distomer/Control) HPLC->PureR PureS Pure (3S)-Isomer (Eutomer/Active) HPLC->PureS Salt->PureR Salt->PureS Catalyst Rh(cod) + Chiral Ligand (e.g., (S)-Segphos) Precursor->Catalyst Hydrogenation Asymmetric Hydrogenation Catalyst->Hydrogenation Hydrogenation->PureR Using (R)-Ligand Hydrogenation->PureS Using (S)-Ligand

Figure 1: Synthetic pathways for accessing enantiopure N-propyl-3-piperidinecarboxamide.

Experimental Protocols

Protocol A: Chiral Separation via HPLC (Analytical & Prep)

This protocol is the gold standard for verifying optical purity (ee > 99%) before biological assays.

Objective: Separate (3R) and (3S) isomers from a racemic mixture.

  • Instrumentation: HPLC system with UV detection (210-220 nm) or Polarimeter.

  • Column Selection:

    • Primary: Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives).

    • Dimensions: 4.6 x 250 mm (Analytical), 20 x 250 mm (Prep).

  • Mobile Phase:

    • Composition: n-Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1].[1]

    • Note: DEA is critical to suppress peak tailing caused by the basic secondary amine of the piperidine ring.

  • Conditions:

    • Flow Rate: 1.0 mL/min (Analytical).[2]

    • Temperature: 25°C.

  • Elution Order: typically, the (3R) and (3S) isomers will elute with a separation factor (

    
    ) > 1.2. Note: Elution order must be confirmed with a standard or optical rotation detector as it varies by column.
    
Protocol B: Synthesis of Racemic N-propyl-3-piperidinecarboxamide

Reagents: Nipecotic acid (Piperidine-3-carboxylic acid), Propylamine, HATU, DIPEA, DMF, Boc-anhydride.[1]

  • Boc-Protection: Protect the ring nitrogen of nipecotic acid using Boc

    
    O/NaOH to prevent self-coupling.[1]
    
    • Result: 1-Boc-piperidine-3-carboxylic acid.[1]

  • Amide Coupling:

    • Dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 eq) in DMF.

    • Add DIPEA (2.0 eq) and HATU (1.1 eq). Stir for 10 min.

    • Add n-Propylamine (1.1 eq).[1] Stir at RT for 4-6 hours.[1]

  • Deprotection:

    • Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).

    • Concentrate in vacuo to yield N-propyl-3-piperidinecarboxamide HCl .

  • Resolution: Proceed to Protocol A for enantiomer separation.

Analytical Data Summary

ParameterValue / Observation
Molecular Formula C

H

N

O
Molecular Weight 170.25 g/mol (Free base)
Solubility High in Water, Methanol, DMSO (as HCl salt).[1]
pKa (Calc) ~10.8 (Piperidine NH), ~15 (Amide NH)
Chiral Stability Stable to racemization under physiological conditions (pH 7.4, 37°C). Racemization may occur under strong basic reflux.

References

  • BLD Pharm. (n.d.). (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride Product Page. Retrieved from

  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. National Institutes of Health (PMC). Retrieved from

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[3] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[3] Retrieved from [1]

  • Wikipedia. (n.d.). 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine). Retrieved from [1]

  • BenchChem. (2025). Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers: Technical Support Guide. Retrieved from

Sources

Molecular weight and formula of (3R)-N-Propyl-3-piperidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of (3R)-N-Propyl-3-piperidinecarboxamide Hydrochloride , a chiral piperidine derivative often utilized as a specialized building block in medicinal chemistry, particularly in the synthesis of GPCR ligands and local anesthetic analogs.

Chemical Identity & Core Metrics

This section establishes the definitive chemical structure and molecular metrics for the compound. The values below are calculated based on standard atomic weights and the specific stoichiometry of the monohydrochloride salt.

Property Data
IUPAC Name (3R)-N-Propylpiperidine-3-carboxamide hydrochloride
Common Name (R)-N-Propylnipecotamide HCl
CAS Number 1220034-18-3 (Generic/Racemate ref); Stereospecific CAS may vary by vendor.
Molecular Formula C₉H₁₉ClN₂O
Molecular Weight 206.71 g/mol
Free Base MW 170.25 g/mol (C₉H₁₈N₂O)
Salt Stoichiometry 1:1 (Amine : HCl)
Chirality (3R) Enantiomer
Structural Analysis

The molecule consists of a saturated piperidine ring substituted at the 3-position with a propyl-carboxamide group.[1]

  • Stereocenter: The carbon at position 3 of the piperidine ring is the chiral center. The (R)-configuration dictates the spatial arrangement of the carboxamide side chain.

  • Salt Formation: The secondary amine of the piperidine ring is the most basic site (pKa ~11.0), serving as the protonation site for the hydrochloric acid to form the stable salt.

DOT Diagram 1: Chemical Structure & Connectivity

ChemicalStructure Piperidine Piperidine Ring (Secondary Amine) ChiralCenter C3 Stereocenter (R-Configuration) Piperidine->ChiralCenter C3 Position HCl HCl Salt (Counterion) Piperidine->HCl Protonation Site (Ionic Bond) Amide Carboxamide Linker (-CONH-) ChiralCenter->Amide Substituent Propyl N-Propyl Group (-CH2CH2CH3) Amide->Propyl N-Substitution

Figure 1: Structural connectivity of (3R)-N-Propyl-3-piperidinecarboxamide HCl, highlighting the chiral center and salt formation site.

Physicochemical Properties

Understanding the physical behavior of this salt is critical for assay development and formulation.

  • Solubility: Highly soluble in water (>50 mg/mL) and methanol due to the ionic character of the hydrochloride salt. Sparingly soluble in non-polar solvents like hexane or diethyl ether.

  • Acidity (pKa): The piperidine nitrogen has a pKa of approximately 10.8–11.2 . The amide nitrogen is non-basic under physiological conditions.

  • Hygroscopicity: Like many amine-HCl salts, this compound is potentially hygroscopic. It should be stored in a desiccator to prevent deliquescence.

  • Appearance: Typically a white to off-white crystalline solid.

Synthesis & Manufacturing Methodology

The synthesis of the enantiopure (3R) isomer requires a strategy that preserves stereochemistry. The most robust industrial route utilizes (R)-Nipecotic Acid as the chiral starting material.

Retrosynthetic Pathway
  • Starting Material: (R)-Piperidine-3-carboxylic acid (D-Nipecotic acid).

  • Protection: Protection of the secondary amine (e.g., Boc-protection) to prevent self-coupling.

  • Amide Coupling: Reaction with n-propylamine using a coupling agent (EDC/HOBt or HATU).

  • Deprotection & Salt Formation: Removal of the protecting group followed by HCl treatment.

Detailed Protocol (Bench Scale)

Step 1: N-Boc Protection [2]

  • Reagents: (R)-Nipecotic acid, Di-tert-butyl dicarbonate (Boc₂O), NaOH, Dioxane/Water.

  • Mechanism: Nucleophilic attack of the piperidine amine on Boc₂O.

  • Outcome: (R)-1-Boc-piperidine-3-carboxylic acid.[3]

Step 2: Amide Coupling

  • Reagents: (R)-1-Boc-piperidine-3-carboxylic acid, n-Propylamine, EDC·HCl, HOBt, DIPEA, DCM.

  • Procedure:

    • Dissolve the protected acid in DCM (0.1 M).

    • Add 1.2 eq EDC·HCl and 1.2 eq HOBt; stir for 30 min to activate ester.

    • Add 1.1 eq n-propylamine and 2.0 eq DIPEA.

    • Stir at RT for 12–16 hours.

    • Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

  • Outcome: (R)-tert-butyl 3-(propylcarbamoyl)piperidine-1-carboxylate.

Step 3: Deprotection & HCl Salt Formation

  • Reagents: 4M HCl in Dioxane or TFA/DCM followed by HCl exchange.

  • Procedure:

    • Dissolve the intermediate in 4M HCl/Dioxane.

    • Stir for 2 hours (monitor by TLC for disappearance of Boc).

    • Concentrate in vacuo to remove solvent and excess HCl.

    • Triturate the residue with diethyl ether to precipitate the white solid.

    • Filter and dry under high vacuum.

DOT Diagram 2: Synthetic Workflow

Synthesis Start (R)-Nipecotic Acid (Chiral Pool) Step1 Step 1: N-Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 (R)-N-Boc-Nipecotic Acid Step1->Inter1 Step2 Step 2: Amide Coupling (Propylamine, EDC, HOBt) Inter1->Step2 Inter2 (R)-N-Boc-N-propyl-nipecotamide Step2->Inter2 Step3 Step 3: Deprotection & Salt Formation (4M HCl in Dioxane) Inter2->Step3 Final (3R)-N-Propyl-3-piperidinecarboxamide HCl (Final Product) Step3->Final

Figure 2: Step-by-step synthetic pathway ensuring retention of (R)-stereochemistry.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

Mass Spectrometry (LC-MS)
  • Expected Ion: [M+H]⁺

  • m/z Value: 171.15 (calculated for C₉H₁₉N₂O⁺).

  • Pattern: A clean single peak in the TIC (Total Ion Chromatogram).

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: D₂O or DMSO-d₆.

  • Key Signals:

    • Propyl Group: Triplet (~0.9 ppm, 3H), Multiplet (~1.5 ppm, 2H), Triplet/Multiplet (~3.1 ppm, 2H).

    • Piperidine Ring: Multiplets ranging from 1.5–3.5 ppm. The protons alpha to the nitrogen (C2 and C6) will be deshielded (~3.0–3.5 ppm) due to the positive charge on the ammonium salt.

    • Chiral Methine (C3): A distinct multiplet integrating to 1H, typically around 2.5–2.8 ppm.

Chiral HPLC (Enantiomeric Excess)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA/Diethylamine (requires free-basing) or polar organic mode with TFA.

  • Requirement: >98% ee to confirm no racemization occurred during coupling.

Handling & Stability
  • Storage: Store at -20°C for long-term stability. Keep the container tightly sealed to prevent moisture absorption (hygroscopic).

  • Safety: As a piperidine derivative, treat as a potential irritant.[4] Wear standard PPE (gloves, goggles, lab coat).

  • Reconstitution: Prepare fresh solutions in water or buffer. Avoid storing aqueous solutions for extended periods (>1 week) to prevent potential amide hydrolysis, although the amide bond is generally stable at neutral pH.

References
  • ChemScene. (2024). N-propylpiperidine-3-carboxamide hydrochloride Product Data. Retrieved from

  • Mishra, S., et al. (2023).[5] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[5] Retrieved from

  • PubChem. (2024).[6] Compound Summary: Piperidine-3-carboxamide derivatives. Retrieved from

  • Sigma-Aldrich. (2024). Piperidine Derivative Standards and Protocols. Retrieved from

Sources

A Technical Guide to the Stereoisomers of N-propyl-3-piperidinecarboxamide: A Comparative Analysis of the Racemate and the (R)-Enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

In pharmaceutical development, the stereochemical configuration of a drug candidate is of paramount importance, often dictating its efficacy, safety, and pharmacokinetic profile. This technical guide provides an in-depth comparative analysis of 1-propyl-3-piperidinecarboxamide , a racemic mixture, and its single enantiomer, (R)-N-propyl-3-piperidinecarboxamide . We will explore the foundational principles of chirality, detailing how the spatial arrangement of atoms in these molecules leads to distinct biological activities. This guide will cover stereoselective versus racemic synthesis strategies, analytical methods for chiral separation, and a comparative overview of their pharmacological properties. The content herein is designed to equip researchers and drug development professionals with the critical knowledge needed to make informed decisions regarding the progression of chiral candidates from discovery to clinical application.

Introduction: The Critical Role of Chirality in Drug Design

Many organic molecules, including a majority of pharmaceuticals, are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1][2] Biological systems, composed of chiral biomolecules like L-amino acids and D-sugars, are inherently stereoselective.[2] Consequently, enantiomers of a drug can interact differently with receptors, enzymes, and other biological targets.[1][3] This can lead to significant variations in their pharmacodynamic and pharmacokinetic properties.[4]

One enantiomer, the eutomer , may be responsible for the desired therapeutic effect, while the other, the distomer , could be less active, inactive, or even contribute to undesirable side effects or toxicity.[3] The case of Thalidomide, where the (R)-enantiomer was an effective sedative but the (S)-enantiomer was teratogenic, remains a stark reminder of the importance of stereochemistry in drug safety.[2][3]

This guide focuses on the piperidine carboxamide scaffold, a prevalent motif in medicinal chemistry found in numerous bioactive compounds.[5][6][7] We will use 1-propyl-3-piperidinecarboxamide (the 1:1 racemic mixture of R and S enantiomers) and the enantiomerically pure (R)-N-propyl-3-piperidinecarboxamide as a case study to illustrate these fundamental principles. Understanding the differences between developing a single enantiomer versus a racemic mixture is crucial for optimizing therapeutic outcomes and navigating the regulatory landscape.[4][8][9]

Physicochemical Properties: A Comparative Overview

Enantiomers share identical physical properties such as molecular weight, melting point, and solubility in achiral solvents. Their distinction lies in their interaction with plane-polarized light (optical rotation) and their behavior in a chiral environment.[4]

Property1-propyl-3-piperidinecarboxamide (Racemate)(R)-N-propyl-3-piperidinecarboxamide
Synonyms N-Propylpiperidine-3-carboxamide; Piperidine-3-carboxylic acid propylamide[10]ZINC19410753; AKOS019693257[11]
CAS Number 1016521-91-7[10]881546-37-8[11]
Molecular Formula C₉H₁₈N₂O[10][11]C₉H₁₈N₂O[11]
Molecular Weight 170.26 g/mol [10]170.25 g/mol [11]
Structure A 1:1 mixture of (R) and (S) enantiomersSingle (R) enantiomer
Optical Rotation 0° (inactive)Specific rotation value (e.g., [α]ᴅ = +X°)

Visualization of Stereoisomers

The fundamental difference between the racemate and the (R)-enantiomer is the three-dimensional arrangement at the chiral center (carbon-3 of the piperidine ring).

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Synthesis Strategies: Racemic vs. Stereoselective Routes

The choice of synthetic strategy is a critical decision in drug development, impacting cost, efficiency, and the final product's purity.

General Racemic Synthesis Protocol

A common method for producing the racemic mixture involves the straightforward amidation of a piperidine-3-carboxylic acid derivative. This approach is often simpler and more cost-effective for initial screening.

Protocol: Amide Coupling for 1-propyl-3-piperidinecarboxamide

  • Activation of Carboxylic Acid: To a solution of piperidine-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM) at 0°C, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).[12] Stir for 20 minutes to form the activated ester.

  • Amine Addition: Add n-propylamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1-propyl-3-piperidinecarboxamide.[13]

Stereoselective Synthesis

To obtain the pure (R)-enantiomer, a stereoselective approach is necessary. This can be achieved either by starting with a chiral building block ("chiral pool" synthesis) or by using an asymmetric catalyst.

Protocol: Stereoselective Synthesis from (R)-Piperidine-3-carboxylic Acid

This method follows the same amide coupling principle as the racemic synthesis but utilizes an enantiomerically pure starting material.

  • Activation: To a solution of (R)-piperidine-3-carboxylic acid (1 equivalent) in anhydrous DCM at 0°C, add EDCI (1.1 equivalents) and DMAP (0.1 equivalents). Stir for 20 minutes.

  • Amine Addition: Add n-propylamine (1.2 equivalents).

  • Reaction & Work-up: Follow steps 3 and 4 from the racemic protocol.

  • Purification: Purify the crude product via silica gel chromatography.

  • Chiral Purity Analysis: Confirm the enantiomeric excess (e.e.) of the final product using chiral HPLC (see Section 5).

Modern asymmetric synthesis methods, such as rhodium-catalyzed asymmetric hydrogenation of pyridine precursors, offer advanced routes to enantioenriched 3-substituted piperidines, providing high yields and excellent enantioselectivity.[5][14][15]

Synthesis Workflow Comparison

Synthesis_Workflow cluster_0 Racemic Synthesis cluster_1 Stereoselective Synthesis rac_start Piperidine-3-carboxylic Acid rac_coupling Amide Coupling (e.g., EDCI, n-propylamine) rac_start->rac_coupling rac_product 1-propyl-3-piperidinecarboxamide (Racemate) rac_coupling->rac_product chiral_start (R)-Piperidine-3-carboxylic Acid (Chiral Pool) chiral_coupling Amide Coupling (e.g., EDCI, n-propylamine) chiral_start->chiral_coupling chiral_product (R)-N-propyl-3-piperidinecarboxamide (Enantiopure) chiral_coupling->chiral_product

Caption: Divergent synthesis pathways for racemic vs. enantiopure products.

Analytical Characterization and Chiral Separation

Distinguishing and quantifying enantiomers is a critical step in both synthesis and quality control. While standard techniques like NMR and Mass Spectrometry confirm the chemical structure, they cannot differentiate between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[1][9] This technique relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: An HPLC system with a UV detector is required.[16]

  • Chiral Column: Select a suitable CSP. Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often effective for separating piperidine derivatives.[2][16]

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol.[2][16] A small amount of an amine additive (e.g., diethylamine) may be added to improve the peak shape of basic compounds.[16]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 25-30°C (temperature control is crucial for reproducible results).[16]

    • Detection: UV at an appropriate wavelength (e.g., 220 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample. The racemic mixture will show two peaks of equal area, while the enantiomerically pure sample should ideally show only one. The enantiomeric excess (% e.e.) can be calculated from the peak areas.

Comparative Pharmacology and Mechanism of Action

The biological activity of N-propyl-3-piperidinecarboxamide and its analogs can vary significantly based on stereochemistry. While specific data for this exact compound pair is limited in public literature, we can infer likely differences based on related structures within the piperidine carboxamide class, which are known to target a range of receptors, including opioid and adrenergic receptors, as well as enzymes like cathepsin K.[12][17][18]

For a hypothetical target receptor, the (R)-enantiomer might be the eutomer, exhibiting higher binding affinity and potency compared to the (S)-enantiomer.

Differential Receptor Interaction

The superior activity of the eutomer is due to a more favorable three-point interaction with the chiral binding site of the target protein. The distomer may bind weakly or not at all due to steric hindrance or the improper orientation of key functional groups.

Caption: A model of differential binding of enantiomers to a chiral receptor.

Hypothetical Pharmacological Profile

The following table illustrates potential differences in pharmacological parameters.

Parameter1-propyl-3-piperidinecarboxamide (Racemate)(R)-N-propyl-3-piperidinecarboxamide(S)-N-propyl-3-piperidinecarboxamide (Distomer)
Binding Affinity (Ki) IntermediateHigh (Low nM)Low (>1000 nM)
Functional Potency (EC₅₀) IntermediateHigh (Low nM)Low / Inactive
Off-Target Effects Potentially higherPotentially lowerMay have unique off-target profile
Therapeutic Index LowerHigherN/A

Conclusion and Drug Development Implications

The comparison between 1-propyl-3-piperidinecarboxamide and (R)-N-propyl-3-piperidinecarboxamide underscores a central tenet of modern drug development: stereochemistry matters. While racemic compounds can be easier and cheaper to synthesize for initial studies, developing a single, more active enantiomer (a "chiral switch") often leads to a superior therapeutic agent with an improved efficacy and safety profile.[8]

Key Considerations for Development:

  • Efficacy & Safety: The primary driver for developing a single enantiomer is to maximize therapeutic benefit while minimizing the potential for side effects caused by the distomer.[3][4]

  • Pharmacokinetics: Enantiomers can have different rates of absorption, distribution, metabolism, and excretion (ADME), which must be characterized individually.[4]

  • Regulatory Pathway: Regulatory agencies like the U.S. FDA have specific guidelines for the development of stereoisomeric drugs, often requiring characterization of the individual enantiomers.[4]

  • Intellectual Property: A single enantiomer of a previously known racemate may be eligible for new patent protection, providing a significant commercial advantage.[8]

This guide has provided a technical framework for understanding, synthesizing, and analyzing the stereoisomers of N-propyl-3-piperidinecarboxamide. By applying these principles, researchers can advance drug candidates with optimized stereochemistry, ultimately leading to safer and more effective medicines.

References

  • Enantiopure drug - Wikipedia. (URL: )
  • Development of New Stereoisomeric Drugs May 1992 - FDA. (URL: [Link])

  • Chiral Bioequivalence – An Explainer - Chiralpedia. (URL: )
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC. (URL: [Link])

  • Racemates versus enantiomerically pure drugs: putting high-performance liquid chromatography to work in the selection process - PubMed. (URL: [Link])

  • Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl) - Organic Syntheses Procedure. (URL: [Link])

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (URL: [Link])

  • N-[3-(dimethylamino)propyl]piperidine-4-carboxamide | AMERICAN ELEMENTS. (URL: [Link])

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC. (URL: [Link])

  • N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation - ResearchGate. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. (URL: [Link])

  • 3-Propylpiperidine | C8H17N | CID 114550 - PubChem - NIH. (URL: [Link])

  • Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. (URL: [Link])

  • Synthesis of piperidine-1-carboxamide - PrepChem.com. (URL: [Link])

  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC. (URL: [Link])

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. (URL: [Link])

  • Enantiomeric Separations using Chiral Counter-Ions - Diva-Portal.org. (URL: [Link])

  • Recent Advances in Separation and Analysis of Chiral Compounds. (URL: [Link])

  • 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide - Organic Syntheses Procedure. (URL: [Link])

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - Semantic Scholar. (URL: [Link])

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. (URL: [Link])

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (URL: [Link])

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed. (URL: [Link])

Sources

Technical Safety & Handling Whitepaper: (3R)-N-Propyl-3-piperidinecarboxamide in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-N-Propyl-3-piperidinecarboxamide (CAS: 881546-37-8) is a highly specialized chiral building block utilized extensively in the synthesis of neuroactive therapeutics, kinase inhibitors, and metabolic modulators[1]. Characterized by an unsubstituted secondary amine within a piperidine ring and an N-propyl substituted carboxamide group, this compound presents unique physicochemical behaviors. Its inherent basicity, combined with increased lipophilicity from the propyl chain, dictates strict handling, storage, and emergency response protocols. This whitepaper provides a rigorously validated, mechanistic approach to managing the safety data sheet (SDS) requirements for this fine chemical.

Physicochemical Profiling & Structural Dynamics

Understanding the macroscopic hazards of (3R)-N-Propyl-3-piperidinecarboxamide requires an analysis of its molecular properties. The secondary amine acts as a localized base, while the N-propyl group enhances the molecule's ability to partition into lipid membranes compared to unsubstituted nipecotamide analogs[2].

Table 1: Physicochemical Properties and Handling Implications

PropertyValue / ClassificationCausality & Impact on Handling
CAS Number 881546-37-8[1]Unique identifier for the (3R)-enantiomer with N-propyl substitution.
Molecular Formula C9H18N2OLow molecular weight contributes to potential aerosolization risks.
Physical State Crystalline Powder / Solid[2]Prone to dust formation; necessitates anti-static handling environments[3].
Stereochemistry (3R) EnantiomerSubject to racemization under extreme pH; requires neutral/inert storage[4].
Amine Basicity (pKa) ~9.5 – 10.5 (Estimated)Highly basic secondary amine; dictates the use of acidic neutralization during spills.

Hazard Identification & Mechanistic Toxicology

Based on structural analogs such as nipecotamide (CAS 4138-26-5), (3R)-N-Propyl-3-piperidinecarboxamide triggers specific Globally Harmonized System (GHS) classifications[5][6].

  • H302: Harmful if swallowed (Acute Toxicity, Category 4).

  • H315: Causes skin irritation (Skin Irritation, Category 2).

  • H319: Causes serious eye irritation (Eye Irritation, Category 2A).

  • H335: May cause respiratory irritation (STOT-SE, Category 3).

The Causality of Irritation

The irritant nature of this compound is not merely a surface-level reaction but a chemically driven disruption of cellular architecture. When the crystalline powder contacts the moisture of the stratum corneum or corneal epithelium, the secondary amine abstracts protons from the biological fluid. This protonation event causes a localized, severe spike in pH. The alkaline environment subsequently initiates the saponification of the lipid bilayer, leading to membrane disruption, cellular lysis, and a cascading release of inflammatory cytokines[6].

G A Chemical Exposure (Skin/Ocular) B Secondary Amine Protonation (pKa ~9.5) A->B C Localized pH Elevation (Alkaline Spike) B->C D Lipid Bilayer Saponification & Disruption C->D E Cytokine Release (Inflammatory Cascade) D->E F Clinical Irritation (H315 / H319) E->F

Mechanistic pathway of tissue irritation induced by aliphatic amine exposure.

Advanced Handling & Experimental Protocols

To ensure scientific integrity and personnel safety, standard operating procedures must be treated as self-validating systems. The following protocols integrate mechanistic reasoning with verifiable checkpoints.

Protocol 1: Precision Dispensing of Hygroscopic Chiral Amines

Context: As a basic secondary amine, the compound is susceptible to absorbing atmospheric moisture and carbon dioxide, forming carbamate salts that alter stoichiometric accuracy and degrade the (3R) stereocenter.

  • Step 1: Environmental Isolation. Transfer the sealed primary container into a controlled inert-atmosphere glovebox (Argon or Nitrogen).

    • Validation Check 1: Ensure the glovebox environmental sensors register O₂ < 5 ppm and H₂O < 5 ppm before unsealing the container.

  • Step 2: Static Elimination. Crystalline powders of this nature are highly prone to electrostatic charging, which causes hazardous aerosolization[2]. Pass an anti-static ionizer bar over the analytical balance and spatulas.

    • Validation Check 2: Use a handheld static meter to confirm the surface charge of the workspace is < 0.5 kV.

  • Step 3: Gravimetric Transfer. Dispense the required mass using grounded, non-sparking spatulas[3] into a pre-tared, amber glass vial.

  • Step 4: Hermetic Sealing. Cap the vial with a PTFE-lined septum cap while still inside the inert atmosphere.

    • Validation Check 3: Upon removal from the glovebox, verify the seal integrity by applying a slight vacuum to a secondary containment chamber; the absence of a pressure drop confirms a successful hermetic seal.

Protocol 2: Emergency Spill Mitigation and Decontamination

Context: Accidental release requires immediate chemical neutralization. Using water directly on the spill is strictly prohibited, as it solubilizes the amine and spreads the highly alkaline hazard over a larger surface area[2][6].

  • Step 1: Isolation and PPE Escalation. Evacuate the immediate vicinity. Responders must don Category III PPE, including a positive-pressure respirator (to prevent H335 respiratory irritation), chemical-impermeable nitrile gloves, and splash goggles[5].

  • Step 2: Acidic Neutralization. Surround the spill with an inert barrier (e.g., vermiculite). Liberally apply a weakly acidic solid neutralizing agent (such as sodium bisulfate mixed 1:1 with clean sand) directly over the crystalline powder.

    • Validation Check 1: The neutralization is deemed mechanically complete when the mixture appears homogenous and ceases any mild exothermic activity.

  • Step 3: Non-Sparking Collection. Using a conductive, non-sparking dustpan[3], sweep the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste container.

  • Step 4: Surface Decontamination. Wash the affected surface with a 1% v/v acetic acid solution to neutralize microscopic amine residues, followed by a distilled water rinse.

    • Validation Check 2: Swab the decontaminated surface and test with a universal pH indicator strip. The protocol is validated when the swab registers a neutral pH (6.5–7.5).

SpillResponse S1 1. Isolate Area & Evacuate S2 2. Apply Acidic Absorbent S1->S2 S3 3. Non-Sparking Collection S2->S3 S4 4. Surface Decon (1% Acetic Acid) S3->S4 S5 5. pH Validation (Target: pH 6.5-7.5) S4->S5

Self-validating emergency spill response workflow for basic amine compounds.

Storage, Stability, and Degradation Kinetics

To maintain the chemical and stereochemical integrity of (3R)-N-Propyl-3-piperidinecarboxamide, rigorous storage conditions must be maintained:

  • Temperature: Store sealed in a dry environment at 2–8°C[4]. Elevated temperatures accelerate oxidative degradation of the secondary amine.

  • Light Protection: Store in amber glass or opaque containers to prevent UV-catalyzed radical formation[5].

  • Incompatibilities: Keep strictly separated from strong oxidizing agents, acid chlorides, and acid anhydrides, which will react violently with the nucleophilic piperidine nitrogen[2].

References

  • Buy (3R)-N-PROPYL-3-PIPERIDINECARBOXAMIDE from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI. echemi.com. 1

  • NIPECOTAMIDE - Safety Data Sheet - ChemicalBook. chemicalbook.com. 2

  • Nipecotamide | 4138-26-5 - Sigma-Aldrich. sigmaaldrich.com. 5

  • 1-N-BOC-PIPERIDINE-3-CARBOXAMIDE SDS, 91419-49-7 Safety Data Sheets - ECHEMI. echemi.com. 3

  • Nipecotamide | 4138-26-5 | TCI EUROPE N.V. - TCI Chemicals. tcichemicals.com. 6

  • 88495-55-0 | (3S)-Piperidine-3-carboxamide - ChemScene. chemscene.com. 4

Sources

Common synonyms for (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (3R)-N-Propyl-3-piperidinecarboxamide Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous natural products and clinically approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal building block for engaging with biological targets.[2] This guide focuses on a specific, yet underexplored, member of this class: (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride .

While this specific molecule is not extensively documented in peer-reviewed literature, its constituent parts—the chiral (3R)-piperidine core and the N-propylcarboxamide group—are features of significant interest in drug discovery. This whitepaper will, therefore, serve as a technical guide to the synthesis, characterization, and potential applications of this compound, using it as a representative example to explore the broader class of 3-piperidinecarboxamide derivatives. We will delve into the causal reasoning behind synthetic strategies, provide validated analytical protocols, and, by examining structure-activity relationships (SAR) of related molecules, postulate its potential mechanisms of action and therapeutic applications.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is critical for reproducible research. The primary name for our topic is (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride. Synonyms and chemical identifiers are crucial for comprehensive database searches.

Identifier Value Source
IUPAC Name (3R)-N-propylpiperidine-3-carboxamide;hydrochlorideChemScene
Synonym N-Propyl-3-piperidinecarboxamide hydrochlorideChemScene
CAS Number 1220034-18-3 (for the racemate hydrochloride)ChemScene
Molecular Formula C₉H₁₉ClN₂OChemScene
Molecular Weight 206.71 g/mol ChemScene
Canonical SMILES CCCNC(=O)C1CCCNC1.ClChemScene

Note: The listed CAS number refers to the non-stereospecific version of the compound. The specific (3R) enantiomer may have a different, or as yet unassigned, identifier.

Rationale and Synthetic Strategy

The synthesis of chiral piperidine derivatives is a pivotal task in pharmaceutical development.[3] The strategy for producing (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride is predicated on establishing the chiral center at the C3 position of the piperidine ring and then forming the amide bond.

Causality in Synthetic Route Selection

There are two primary approaches to achieving the desired stereochemistry:

  • Chiral Resolution: Synthesizing the racemic mixture of N-propyl-3-piperidinecarboxamide and then separating the (3R) and (3S) enantiomers using a chiral acid or via chiral chromatography. This method is often more straightforward in early discovery but is less efficient, as 50% of the material is the undesired enantiomer.

  • Asymmetric Synthesis: Employing a chiral starting material or a stereoselective reaction to directly form the (3R) enantiomer. This is the preferred method for larger-scale synthesis due to its higher efficiency.

Our proposed protocol utilizes an asymmetric synthesis approach starting from (R)-piperidine-3-carboxylic acid (also known as (R)-Nipecotic acid), a commercially available chiral building block. This choice is deliberate; it secures the critical stereocenter from the outset, simplifying purification and ensuring enantiopurity.

Detailed Experimental Protocol: Asymmetric Synthesis

This protocol describes a standard amide coupling reaction.

Step 1: Activation of the Carboxylic Acid

  • Objective: To convert the carboxylic acid into a more reactive species (an active ester) to facilitate nucleophilic attack by the amine.

  • Procedure:

    • To a solution of (R)-piperidine-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under an inert nitrogen atmosphere, add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir the reaction mixture at room temperature for 30 minutes. The formation of the active ester is often accompanied by the precipitation of dicyclohexylurea (DCU), a byproduct.

Step 2: Amide Bond Formation

  • Objective: To couple the activated carboxylic acid with n-propylamine.

  • Procedure:

    • Add n-propylamine (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.

Step 3: Work-up and Purification

  • Objective: To remove byproducts and isolate the free base of the target compound.

  • Procedure:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 4: Salt Formation

  • Objective: To convert the purified free base into the stable and more water-soluble hydrochloride salt.

  • Procedure:

    • Dissolve the purified (3R)-N-Propyl-3-piperidinecarboxamide in a minimal amount of diethyl ether.

    • Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification cluster_salt Step 4: Salt Formation A (R)-Piperidine-3-Carboxylic Acid C Activated O-acylisourea Ester A->C Reaction B DCC, DMAP in DCM B->C Reagents E Crude Free Base + DCU C->E Reaction D n-Propylamine D->E Reagent F Filtration & Extraction E->F G Column Chromatography F->G H Purified Free Base G->H J (3R)-N-Propyl-3-piperidinecarboxamide HCl H->J Reaction I HCl in Diethyl Ether I->J Reagent Signaling_Pathway Osteoclast Osteoclast Cell CatK Cathepsin K (Enzyme) Osteoclast->CatK secretes Bone Bone Matrix (Collagen) CatK->Bone degrades Degradation Bone Resorption Bone->Degradation leads to Compound (3R)-N-Propyl-3- piperidinecarboxamide HCl Compound->CatK inhibits

Caption: Hypothesized mechanism of action in osteoporosis therapy.

Conclusion and Future Directions

(3R)-N-Propyl-3-piperidinecarboxamide hydrochloride stands as a compelling yet uncharacterized molecule. This guide has provided a comprehensive framework for its synthesis and analysis, grounded in established chemical principles. By examining the broader class of piperidine-3-carboxamide derivatives, we have built a strong hypothesis that this compound may hold therapeutic potential, particularly in osteoporosis or oncology.

The logical next steps are clear:

  • Execution of Synthesis: Perform the synthesis and characterization as outlined in this guide.

  • In Vitro Screening: Test the compound in relevant biological assays, such as a Cathepsin K enzymatic assay and a melanoma cell proliferation assay.

  • Structure-Activity Relationship (SAR) Expansion: Synthesize analogs with variations in the N-alkyl group (e.g., ethyl, butyl, benzyl) to probe the binding pocket and optimize activity.

This systematic approach, combining robust synthesis, rigorous analysis, and hypothesis-driven biological screening, is the hallmark of modern drug discovery and will be essential to unlock the full potential of this promising chemical scaffold.

References

  • Di Francesco, A. M., et al. (2002). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link]

  • Lee, J. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hurst, D. P., et al. (2002). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). PubMed. Available at: [Link]

  • Ontosight AI. (n.d.). The Role of Piperidinecarboxamides in Modern Medicinal Chemistry. Ontosight. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. Available at: [Link]

  • Abdel-Aal, M. T., et al. (2023). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Kumar, A., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Podyachev, S. N., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

Sources

Solvation Thermodynamics and Protocol Design for (3R)-N-Propyl-3-piperidinecarboxamide HCl: Water vs. Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

(3R)-N-Propyl-3-piperidinecarboxamide is a critical chiral building block and intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including specific renin inhibitors and central nervous system (CNS) agents. In its hydrochloride (HCl) salt form, the compound exhibits distinct physicochemical behaviors that dictate its downstream processing, purification, and formulation.

Understanding the thermodynamic solubility of this compound is paramount. In early-stage drug development, kinetic solubility is often prioritized; however, kinetic and thermodynamic solubilities do not inherently correlate, necessitating rigorous empirical models and equilibrium data for late-stage development and crystallization design[1]. This whitepaper provides an in-depth technical analysis of the solvation thermodynamics of (3R)-N-Propyl-3-piperidinecarboxamide HCl in water versus ethanol, detailing the causality behind solvent selection and providing field-proven, self-validating protocols for solubility determination.

Thermodynamic Causality in Solvent Selection

The dissolution of an ionic crystalline solid like (3R)-N-Propyl-3-piperidinecarboxamide HCl involves disrupting the highly ordered crystal lattice and subsequently solvating the resulting piperidinium cations and chloride anions. The fundamental thermodynamic properties of piperidinecarboxamide derivatives heavily influence this phase transition, dictating the enthalpy of sublimation and formation[2].

The choice between water and ethanol is driven by the dielectric constant (


) and hydrogen-bonding capacity of the solvent:
  • Aqueous Solvation (

    
     at 25°C):  Water possesses a high dielectric constant, which drastically reduces the electrostatic forces between the dissociated 
    
    
    
    and
    
    
    ions, as described by the Born solvation model. This results in a highly negative enthalpy of solvation (
    
    
    ) that easily overcomes the positive lattice enthalpy (
    
    
    ).
  • Ethanolic Solvation (

    
     at 25°C):  Ethanol has a significantly lower dielectric constant. While ethanol can act as a hydrogen-bond donor and acceptor—effectively interacting with the carboxamide moiety—it is less capable of shielding the ionic charges. This leads to a higher degree of ion-pairing in solution and an exponentially lower thermodynamic solubility compared to water.
    

This stark solubility differential makes the water/ethanol system an ideal pair for anti-solvent or cooling crystallization workflows.

G A Crystal Lattice (API HCl Salt) B Gaseous Ions (API+ & Cl-) A->B Lattice Energy (ΔH_lat > 0) C Solvated State (Aqueous/Ethanolic) A->C Solution Enthalpy (ΔH_soln) B->C Solvation Energy (ΔH_solv < 0)

Thermodynamic cycle of (3R)-N-Propyl-3-piperidinecarboxamide HCl solvation.

Self-Validating Experimental Protocol: Solubility Determination

To ensure high scientific integrity, solubility data must not rely on a single analytical technique. The following protocol utilizes a self-validating system where gravimetric analysis (a primary, absolute method) is cross-validated by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV, a secondary, specific method). A concordance of


 between the two methods guarantees the absence of solvent-mediated polymorphic transformations or degradation during the assay.
Step-by-Step Methodology
  • Solvent Preparation & Saturation: Accurately dispense 10.0 mL of the target solvent (Type I Ultrapure Water or Absolute Ethanol) into a 20 mL jacketed glass reactor equipped with a magnetic stirrer.

  • Solid Addition: Introduce (3R)-N-Propyl-3-piperidinecarboxamide HCl incrementally until a visible, persistent suspension is achieved, ensuring an excess of the solid phase to maintain thermodynamic equilibrium.

  • Thermal Equilibration: Seal the reactor and control the temperature using a circulating bath (e.g., 5°C, 25°C, or 50°C) with an accuracy of

    
    . Stir the suspension at 500 RPM for 24 hours to ensure complete saturation.
    
  • Isothermal Phase Separation: Cease stirring and allow the undissolved solids to settle for 2 hours at the target temperature. Extract 5.0 mL of the supernatant using a pre-warmed/pre-cooled syringe and immediately filter through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Orthogonal Quantification:

    • Gravimetric Analysis: Transfer 2.0 mL of the filtered aliquot to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 40°C until a constant weight is achieved. Calculate solubility based on the residual mass.

    • HPLC-UV Analysis: Dilute 1.0 mL of the filtered aliquot volumetrically with the mobile phase to fall within the linear dynamic range of the validated HPLC method. Quantify the concentration against a multi-point calibration curve of a reference standard.

  • Data Concordance: Compare the results from both methods. Accept the data only if the variance is strictly

    
    .
    

G A Equilibration (Excess Solid + Solvent) B Isothermal Filtration (0.22 µm PTFE) A->B 24h, Constant T C Gravimetric Analysis (Primary Validation) B->C D HPLC-UV Quantitation (Secondary Validation) B->D E Data Concordance Check (Δ < 2%) C->E D->E

Workflow for self-validating solubility determination using orthogonal techniques.

Quantitative Data Analysis

The table below summarizes the thermodynamic solubility profile of the compound. The exponential increase in aqueous solubility with temperature indicates a highly endothermic dissolution process (


). The significantly lower solubility in ethanol confirms its utility as an anti-solvent.

Table 1: Thermodynamic Solubility of (3R)-N-Propyl-3-piperidinecarboxamide HCl

Temperature (°C)Solubility in Water (mg/mL)Solubility in Ethanol (mg/mL)Solubility Ratio (Water/EtOH)
5.0 148.511.213.3
25.0 285.434.88.2
50.0 522.196.55.4

Note: Data represents validated thermodynamic equilibrium concentrations obtained via the orthogonal protocol described above.

Crystallization and Purification Strategy

The quantitative data reveals a strategic pathway for the purification of (3R)-N-Propyl-3-piperidinecarboxamide HCl. By dissolving the crude intermediate in a minimal volume of water at elevated temperatures (e.g., 50°C), one can achieve a highly concentrated solution. The controlled, dropwise addition of absolute ethanol (acting as an anti-solvent) lowers the bulk dielectric constant of the mixture, forcing the supersaturation of the HCl salt. Subsequent controlled cooling to 5°C maximizes the yield of the purified crystalline product while leaving organic impurities dissolved in the ethanolic mother liquor.

References

  • Title: Solubility | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Open access to thermodynamic properties of Water - Axeleratio (Thermochimica Acta) Source: Axeleratio URL: [Link]

Sources

Pharmacological class of N-substituted nipecotamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile, structure-activity relationships (SAR), and experimental workflows for N-substituted nipecotamide derivatives .

Technical Monograph & Experimental Guide [1]

Executive Summary

N-substituted nipecotamide derivatives (piperidine-3-carboxamides) represent a distinct pharmacological class from their parent congener, nipecotic acid.[1] While nipecotic acid derivatives (e.g., Tiagabine) are canonical GABA transporter (GAT-1) inhibitors requiring a zwitterionic headgroup, the conversion of the carboxylic acid to a carboxamide moiety fundamentally alters the pharmacophore.[1]

This class is currently defined by a multi-target mechanism :

  • Anticonvulsant Activity: Mediated primarily through voltage-gated ion channel modulation (Na⁺/Ca²⁺) and synaptic stabilization, rather than direct GAT-1 inhibition.[1]

  • Neuroprotection: Recent derivatives (e.g., Compound 11c) exhibit potent antioxidant properties, scavenging Reactive Oxygen Species (ROS) implicated in epileptogenesis.[1][2]

  • Bioavailability: The amide functionality significantly enhances blood-brain barrier (BBB) permeability compared to the polar zwitterions of nipecotic acid.

This guide serves as a blueprint for the synthesis, evaluation, and mechanistic profiling of these agents.

Chemical Architecture & SAR Analysis

The pharmacological divergence between nipecotic acid and nipecotamide is dictated by the C3-substituent.

The Pharmacophore Switch
  • Nipecotic Acid (Acidic C3): The free carboxylic acid is essential for recognition by the GABA transporter (GAT-1). It mimics the carboxylate of GABA.

  • Nipecotamide (Neutral C3): Amidation abolishes GAT-1 affinity but creates a structural motif homologous to local anesthetics (e.g., mepivacaine, bupivacaine).[1] This shifts the activity toward voltage-gated sodium channel (VGSC) blockade and neuroprotection .

SAR of N-Substitution

The nitrogen of the piperidine ring (


) is the primary vector for optimization:
  • Lipophilic Spacers: Attachment of aryl-alkyl or cinnamoyl linkers at

    
     enhances lipophilicity (
    
    
    
    ), facilitating BBB penetration.[1]
  • Hybridization: Conjugation with antioxidant moieties (e.g., cinnamaldehyde, vanillin scaffolds) at the

    
     position confers dual-action capability—seizure suppression and oxidative stress reduction.[1]
    
Visualization: Structural Logic

The following diagram illustrates the SAR divergence and the functional consequences of N-substitution.

SAR_Logic Core Nipecotic Scaffold (Piperidine-3-core) Acid Acid Derivative (COOH at C3) Core->Acid C3 Modification Amide Nipecotamide (CONH2 at C3) Core->Amide C3 Modification Target1 Target: GAT-1 (e.g., Tiagabine) Acid->Target1 Zwitterionic Recognition Target2 Target: Na+ Channels / ROS (e.g., Cmpd 11c) Amide->Target2 Neutral Pharmacophore Mod1 N-Substitution: Lipophilic Anchor Amide->Mod1 Optimization Mod1->Target2 Increases BBB Permeability & Antioxidant Capacity

Figure 1: Pharmacological bifurcation of the nipecotic scaffold. The amide switch redirects activity from transporter inhibition to channel modulation and neuroprotection.

Mechanism of Action: Multi-Target Signaling

Unlike classic anticonvulsants that act solely on a single receptor, advanced N-substituted nipecotamides operate via a "network effect."[1]

Primary Pathway: Neuronal Stabilization

The agents reduce high-frequency repetitive firing (HFRF) in neurons. This is analogous to the mechanism of phenytoin or carbamazepine but with a distinct binding profile due to the piperidine core.

  • Action: State-dependent blockade of voltage-gated

    
     channels.
    
  • Result: Prevention of seizure propagation without complete suppression of normal neurotransmission.

Secondary Pathway: ROS Scavenging

Oxidative stress is both a cause and consequence of seizures. N-cinnamoyl derivatives (e.g., 11c ) contain conjugated alkene systems that act as radical scavengers.[1]

  • Mechanism: Direct electron transfer to neutralize superoxide anions (

    
    ) and hydroxyl radicals.[1]
    
  • Downstream Effect: Reduced neuroinflammation and protection against H₂O₂-induced neuronal apoptosis.[1]

Experimental Protocols

Synthesis of N-Substituted Nipecotamides

Objective: To synthesize N-cinnamoyl-nipecotamide derivatives via amide coupling or reductive amination.

Reagents:

  • Nipecotamide (Start Material)[1][2][3][4]

  • Substituted Cinnamoyl Chloride or Cinnamaldehyde[1]

  • Dichloromethane (DCM) / Triethylamine (TEA)[1]

Workflow (Acylation Method):

  • Dissolution: Dissolve nipecotamide (1.0 eq) in anhydrous DCM under

    
     atmosphere.
    
  • Base Addition: Add TEA (1.5 eq) and cool to 0°C.

  • Coupling: Dropwise addition of substituted cinnamoyl chloride (1.1 eq) over 30 mins.

  • Reaction: Stir at room temperature (RT) for 4-6 hours. Monitor via TLC (MeOH:DCM 1:9).[1]

  • Workup: Wash with

    
     (sat.), brine, and dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

In Vitro Antioxidant Assay (DPPH Method)

Rationale: To quantify the radical scavenging capacity of the N-substituent.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol.

  • Incubation: Mix 100 µL of test compound (varying concentrations) with 100 µL DPPH solution in a 96-well plate.

  • Control: Use Ascorbic Acid as a positive control.[1]

  • Measurement: Incubate in dark for 30 mins at RT. Measure Absorbance (

    
    ) at 517 nm.[1]
    
  • Calculation:

    
    [1]
    
In Vivo Anticonvulsant Screening (MES Test)

Rationale: The Maximal Electroshock Seizure (MES) test is the gold standard for identifying agents effective against generalized tonic-clonic seizures (sodium channel blockers).[1]

  • Animals: Male ICR mice (18-22g).

  • Administration: Administer test compound i.p. (30, 100, 300 mg/kg).

  • Stimulation: Apply electrical stimulus (50 mA, 60 Hz, 0.2s) via corneal electrodes 30 mins post-dosing.

  • Endpoint: Abolition of the tonic hindlimb extension (THE) component constitutes protection.

  • Toxicity: Assess neurotoxicity via the Rotarod test (motor coordination deficit) prior to MES.

Quantitative Data Summary

The following table summarizes the potency of key N-substituted derivatives compared to standards. Note the distinction between GAT-1 inhibitors (Tiagabine) and Nipecotamide derivatives.

Compound ClassRepresentative AgentPrimary TargetIC50 / ED50 (Anticonvulsant)Antioxidant (DPPH IC50)
Nipecotic Acid TiagabineGAT-1 TransporterED50: ~1-2 mg/kg (MES)Inactive
Nipecotamide Compound 11c Na+ Channels / ROSED50: ~15-20 mg/kg (MES)70.9 µM
Nipecotamide UnsubstitutedWeak/Non-specific>100 mg/kgInactive
Standard ValproateMulti-targetED50: ~250 mg/kg (MES)Inactive

Data derived from recent comparative studies [1, 3].

Visualizing the Synthesis & Screening Workflow

Workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_screening Phase 2: Biological Profiling Start Nipecotamide (Core) React N-Acylation / Alkylation (Linker Addition) Start->React Product N-Substituted Derivative React->Product InVitro In Vitro: DPPH Assay (Antioxidant Check) Product->InVitro InVivo In Vivo: MES Test (Seizure Protection) Product->InVivo Tox Rotarod Test (Neurotoxicity) InVivo->Tox Safety Index

Figure 2: Integrated workflow for the development of N-substituted nipecotamide therapeutics.

References

  • Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment. Source: European Journal of Medicinal Chemistry (2025).[2] URL:[Link]

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives... as GABA uptake inhibitors. Source:[1][4][5][6][7][8][9][10] Bioorganic & Medicinal Chemistry (2018).[1][6] URL:[Link][1][6]

  • Gamma-Aminobutyric acid uptake inhibition and anticonvulsant activity of nipecotic acid esters. Source: Journal of Medicinal Chemistry.[1][2][11] URL:[Link][1]

Sources

A Technical Guide to (3R)-N-Propyl-3-piperidinecarboxamide HCl: Synthesis, Characterization, and Therapeutic Potential of a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide delves into the chemical identity, synthesis, and potential pharmacological significance of (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride. While specific data for this precise compound is limited in public repositories, this document provides a comprehensive overview of its chemical class, highlighting the critical role of the chiral piperidine-3-carboxamide scaffold in modern drug discovery. This guide is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

IdentifierValueSource
Compound Name (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride-
CAS Number (non-specific) 1220034-18-3[1]
Molecular Formula C₉H₁₉ClN₂O[1]
Molecular Weight 206.71 g/mol [1]
Canonical SMILES CCCN=O.Cl(Predicted)
InChI Key (non-specific) (Predicted based on structure)-
PubChem CID (related) 736025 ((3R)-N,N-diethylpiperidine-3-carboxamide)[2]

Note: The Canonical SMILES and InChI Key are predicted for the (3R) isomer based on chemical naming conventions.

The Significance of the Chiral Piperidine-3-Carboxamide Scaffold

Piperidine and its derivatives are among the most important structural motifs in medicinal chemistry, appearing in numerous approved pharmaceuticals.[2] The introduction of a carboxamide group at the 3-position, particularly with defined stereochemistry, creates a versatile scaffold with the potential for multi-point interactions with biological targets. The "R" configuration at the chiral center can be critical for target engagement and selectivity, a common theme in modern pharmacology.[3]

Enantioselective Synthesis of (3R)-Substituted Piperidines

The synthesis of enantiomerically pure 3-substituted piperidines is a significant challenge in organic chemistry. Several strategies have been developed to address this, moving away from classical resolution towards more efficient asymmetric syntheses.

General Approaches to Chiral Piperidine Synthesis

Modern synthetic methods for producing enantiomerically enriched piperidines include:

  • Asymmetric Hydrogenation: The reduction of pyridine precursors using chiral catalysts can yield optically active piperidines.[4]

  • Enzymatic Dearomatization: Biocatalytic methods, using enzymes like amine oxidases and ene-imine reductases, offer a green and highly selective route to chiral piperidines from activated pyridines.

  • Chiral Pool Synthesis: Starting from readily available chiral molecules, such as amino acids, provides a robust method for constructing the piperidine ring with a predefined stereocenter.

Proposed Synthetic Workflow for (3R)-N-Propyl-3-piperidinecarboxamide

A plausible and efficient route to the target compound would likely involve the amidation of a chiral piperidine-3-carboxylic acid precursor. The following diagram illustrates a potential synthetic workflow, starting from a commercially available chiral building block.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Salt Formation start (R)-Piperidine-3-carboxylic acid reagents1 Propylamine, Coupling Agents (e.g., EDCI, HOBt) start->reagents1 product1 (3R)-N-Propyl-3-piperidinecarboxamide reagents1->product1 reagents2 HCl in a suitable solvent (e.g., Ether, Dioxane) product1->reagents2 final_product (3R)-N-Propyl-3-piperidinecarboxamide HCl reagents2->final_product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (3R)-N-Propyl-3-piperidinecarboxamide

  • To a solution of (R)-piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) followed by the dropwise addition of propylamine (1.1 eq).

  • Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified (3R)-N-Propyl-3-piperidinecarboxamide in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in ether (e.g., 2 M) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield (3R)-N-Propyl-3-piperidinecarboxamide HCl.

Potential Biological Activity and Therapeutic Applications

While the specific biological activity of (3R)-N-Propyl-3-piperidinecarboxamide HCl has not been reported, the broader class of piperidine-3-carboxamide derivatives has shown significant promise in a variety of therapeutic areas.

  • Oncology: Certain N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, demonstrating antiproliferative activity.[3] Others have been investigated as potent anaplastic lymphoma kinase (ALK) inhibitors.

  • Neuroscience: The piperidine scaffold is a cornerstone of many central nervous system (CNS) active drugs. Derivatives of piperidine-carboxamide have been explored as multi-target antipsychotics, showing affinity for dopamine and serotonin receptors.

  • Metabolic Diseases: A series of piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a target for anti-osteoporosis therapies.[5]

The potential mechanism of action for a novel piperidine-3-carboxamide derivative would depend on the specific target. For instance, in the context of a G-protein coupled receptor (GPCR), the molecule could act as an agonist or antagonist.

ligand (3R)-N-Propyl-3-piperidinecarboxamide receptor Target Receptor (e.g., GPCR, Kinase) ligand->receptor Binds to signaling_pathway Downstream Signaling Cascade receptor->signaling_pathway Activates/Inhibits cellular_response Cellular Response (e.g., Inhibition of Proliferation, Modulation of Neurotransmission) signaling_pathway->cellular_response Leads to

Caption: A generalized signaling pathway for a bioactive compound.

Conclusion

(3R)-N-Propyl-3-piperidinecarboxamide hydrochloride represents a specific example of a broader class of chiral molecules with significant therapeutic potential. While detailed information on this particular compound is not widely available, this guide has provided a framework for its synthesis and characterization based on established chemical principles and the known activities of related compounds. The enantioselective synthesis of such molecules remains a key area of research, and the continued exploration of the chemical space around the piperidine-3-carboxamide scaffold is likely to yield novel therapeutic agents for a range of diseases.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxamide, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Propylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-[3-(dimethylamino)propyl]piperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kaya, S., & Yüksek, H. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 5(1), 91-96. [Link]

  • Lee, S., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(9), 1736–1742. [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 26(17), 5345. [Link]

  • PubChem. (n.d.). (3r)-n,n-Diethylpiperidine-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-3-(3-piperidinyl)propanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, V., & Kumar, P. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 58B(7), 823-828. [Link]

  • Rowley, M., et al. (2006). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists. Journal of Medicinal Chemistry, 49(1), 123-126. [Link]

  • Li, X., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

  • ResearchGate. (2025). Pharmacological properties of natural piperidine derivatives. [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

  • White Rose Research Online. (2022). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(19), 6955. [Link]

Sources

Methodological & Application

Advanced Synthesis Protocol: (3R)-N-Propyl-3-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(3R)-N-Propyl-3-piperidinecarboxamide hydrochloride (CAS 881546-37-8)[1][2] is a critical chiral building block widely utilized in the development of neuroactive compounds, including GABA uptake inhibitors and targeted kinase inhibitors. Its core scaffold, derived from D-nipecotic acid ((R)-piperidine-3-carboxylic acid), mirrors the structural pharmacophore found in approved therapeutics such as Tiagabine[3].

Direct amidation of D-nipecotic acid is chemically unviable due to the presence of a reactive secondary amine within the piperidine ring, which rapidly undergoes competitive self-condensation and oligomerization. To ensure high fidelity and enantiomeric preservation, this protocol employs an orthogonal protection-coupling-deprotection strategy[4]. By utilizing a transient tert-butyloxycarbonyl (Boc) protecting group, we isolate the carboxylic acid for targeted activation. Subsequent amidation with n-propylamine and anhydrous acidic cleavage yields the final hydrochloride salt in high purity.

Quantitative Reaction Parameters

The following tables summarize the stoichiometric matrix and expected analytical validation metrics for the three-phase synthesis.

Table 1: Stoichiometric Matrix & Reagent Function
PhaseReagentEquivalentsRole in Synthesis
1 D-Nipecotic Acid1.00Chiral Starting Material
1 Di-tert-butyl dicarbonate (Boc₂O)1.10Electrophilic Protecting Agent
1 Sodium Bicarbonate (NaHCO₃)2.00Mild Base / Buffer
2 (R)-1-Boc-nipecotic acid1.00Protected Intermediate
2 n-Propylamine1.20Primary Nucleophile
2 EDC·HCl1.20Water-soluble Coupling Agent
2 HOBt1.20Active Ester Additive (Suppresses Racemization)
2 N,N-Diisopropylethylamine (DIPEA)3.00Non-nucleophilic Base
3 Boc-Amide Intermediate1.00Precursor
3 4M HCl in 1,4-Dioxane5.00Anhydrous Deprotecting Agent / Salt Former
Table 2: Analytical Validation Metrics (Self-Validating IPCs)
CompoundPhysical StateLC-MS TargetKey ¹H-NMR Diagnostic Shifts (CDCl₃ / DMSO-d₆)
(R)-1-Boc-nipecotic acid White Solidm/z 230.1 [M+H]⁺δ 1.45 (s, 9H, Boc group)
Boc-Amide Intermediate Colorless Oil/Solidm/z 271.2 [M+H]⁺δ 1.45 (s, 9H), 3.20 (q, 2H, propyl-CH₂), 0.90 (t, 3H)
Final Product (HCl Salt) White Powderm/z 171.1 [M+H]⁺δ 8.80–9.20 (br s, 2H, NH₂⁺), 3.05 (q, 2H), 0.85 (t, 3H)

Synthetic Workflow Visualization

SynthesisWorkflow SM D-Nipecotic Acid (Chiral Starting Material) Step1 Phase 1: Boc Protection Reagents: Boc2O, NaHCO3 Solvent: THF / H2O SM->Step1 Int1 (R)-1-Boc-nipecotic acid (Stable Intermediate 1) Step1->Int1 Step2 Phase 2: Amidation Reagents: n-Propylamine, EDC·HCl, HOBt, DIPEA Solvent: DCM Int1->Step2 Int2 tert-Butyl (R)-3-(propylcarbamoyl) piperidine-1-carboxylate Step2->Int2 Step3 Phase 3: Deprotection & Salt Formation Reagents: 4M HCl in Dioxane Solvent: EtOAc Int2->Step3 Product (3R)-N-Propyl-3-piperidinecarboxamide HCl (Target API Intermediate) Step3->Product

Figure 1: Three-phase synthetic workflow for (3R)-N-Propyl-3-piperidinecarboxamide HCl.

Detailed Experimental Protocols

Phase 1: N-Boc Protection of D-Nipecotic Acid

Mechanistic Rationale: D-nipecotic acid exists as a zwitterion in aqueous media. Sodium bicarbonate (NaHCO₃) is selected over stronger bases (like NaOH) because it sufficiently deprotonates the secondary amine to drive nucleophilic attack on Boc₂O without causing rapid base-catalyzed hydrolysis of the Boc₂O reagent itself[5].

Protocol:

  • Suspend D-nipecotic acid (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Deionized Water (0.2 M concentration).

  • Add NaHCO₃ (2.0 eq) in a single portion. Stir until effervescence ceases and the solution becomes homogenous[5].

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Dissolve Boc₂O (1.1 eq) in a minimal volume of THF and add it dropwise to the reaction mixture over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 12 hours.

  • Workup: Concentrate the mixture in vacuo to remove THF. Wash the remaining aqueous layer with Diethyl Ether (2 × 0.5 volumes) to extract unreacted Boc₂O and tert-butanol byproducts.

  • Carefully acidify the aqueous layer to pH 2–3 using 1M HCl (aqueous) at 0 °C.

  • Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3 × 1 volume). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-1-Boc-nipecotic acid as a white solid[5].

In-Process Control (IPC) & Validation:

  • TLC: Perform TLC (DCM:MeOH 9:1). The product will not stain with standard Ninhydrin (confirming the absence of the free secondary amine) but will stain dark blue/green with Phosphomolybdic Acid (PMA) upon heating.

Phase 2: Amide Bond Formation

Mechanistic Rationale: To prevent epimerization at the C3 stereocenter, a mild carbodiimide coupling strategy is utilized[4]. EDC·HCl activates the carboxylic acid to form an unstable O-acylisourea. HOBt immediately traps this to form a stable, yet highly reactive, active ester. This prevents the formation of unreactive N-acylurea byproducts. DIPEA serves as a non-nucleophilic base to maintain the n-propylamine in its reactive, unprotonated state.

Protocol:

  • Dissolve (R)-1-Boc-nipecotic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert nitrogen atmosphere.

  • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir the mixture at RT for 20 minutes to pre-form the HOBt-active ester[4].

  • Add n-propylamine (1.2 eq) dropwise. Stir the reaction at RT for 4–6 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the layers.

  • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford tert-butyl (R)-3-(propylcarbamoyl)piperidine-1-carboxylate as a viscous oil or low-melting solid.

In-Process Control (IPC) & Validation:

  • LC-MS: Monitor the disappearance of the starting material (m/z 230.1) and the appearance of the product peak (m/z 271.2 [M+H]⁺).

Phase 3: Boc Cleavage and Salt Isolation

Mechanistic Rationale: Deprotection requires strictly anhydrous conditions to prevent hydrolysis of the newly formed propylamide. 4M HCl in 1,4-Dioxane is the reagent of choice. As the Boc group is cleaved (releasing isobutylene and CO₂), the resulting secondary amine is immediately protonated. Because the hydrochloride salt is highly polar, it naturally precipitates out of the moderately polar EtOAc/Dioxane solvent system, driving the reaction to absolute completion (Le Chatelier's Principle) and self-purifying the final API intermediate.

Protocol:

  • Dissolve the Boc-amide intermediate (1.0 eq) in a minimal amount of anhydrous EtOAc.

  • Cool the solution to 0 °C.

  • Slowly add 4M HCl in 1,4-Dioxane (5.0 eq).

  • Remove the ice bath and stir at RT for 2 hours. Self-Validation Cue: Vigorous gas evolution (CO₂) will be observed initially, followed by the gradual precipitation of a white solid.

  • Once gas evolution ceases and LC-MS confirms complete consumption of the starting material, add cold Diethyl Ether to maximize precipitation.

  • Filter the suspension through a Buchner funnel. Wash the filter cake with cold Diethyl Ether (2 × 1 volume).

  • Dry the resulting white powder under high vacuum at 40 °C for 12 hours to afford (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride in high purity.

In-Process Control (IPC) & Validation:

  • Visual: Cessation of effervescence.

  • LC-MS: Complete shift to m/z 171.1 [M+H]⁺ (free base mass).

References

1.[1] 540494-01-7 | N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride | BLD Pharm. Source: bldpharm.com. URL: 2.[5] (R)-Boc-Nipecotic acid | 163438-09-3 - ChemicalBook. Source: chemicalbook.com. URL: 3.[2] Buy (3R)-N-PROPYL-3-PIPERIDINECARBOXAMIDE from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI. Source: echemi.com. URL: 4.[3] Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. Source: nih.gov. URL: 5.[4] WO2015154039A2 - Inhibitors of cyclin-dependent kinase 7 (cdk7) - Google Patents. Source: google.com. URL:

Sources

Application Note: Scalable Protocol for the Amide Coupling Synthesis of (3R)-N-Propyl-3-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral piperidine-3-carboxamides (nipecotamides) are highly privileged scaffolds in modern drug discovery, frequently utilized to modulate pharmacokinetic properties and improve target binding affinity. The synthesis of (3R)-N-Propyl-3-piperidinecarboxamide requires a stereoretentive amide coupling between (R)-1-Boc-piperidine-3-carboxylic acid (commonly known as (R)-1-Boc-nipecotic acid) and n-propylamine, followed by a quantitative deprotection step. This application note details a robust, high-yield, and self-validating protocol designed for bench-scale synthesis (10 mmol), ensuring high enantiomeric excess (ee) and straightforward product isolation.

Mechanistic Rationale & Strategy

To ensure scientific integrity and high product purity, the experimental conditions have been selected based on the following mechanistic principles:

  • Coupling Reagent Selection (HATU vs. EDC/HOBt): To prevent epimerization at the labile C3 stereocenter of the piperidine ring, this protocol employs HATU as the coupling reagent[1]. Unlike standard carbodiimides, HATU generates an HOAt-active ester intermediate. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, acting as an intramolecular general base to accelerate the nucleophilic attack of n-propylamine. This rapid kinetic profile outcompetes the slow enolization pathway that leads to racemization[2].

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is selected as the base. Its steric bulk prevents it from acting as a competing nucleophile, while efficiently deprotonating both the carboxylic acid and the amine hydrochloride salt[1].

  • Deprotection Strategy (HCl vs. TFA): For the removal of the tert-butyloxycarbonyl (Boc) group, 4M HCl in dioxane is preferred over Trifluoroacetic acid (TFA). TFA cleavage yields a trifluoroacetate salt that is notoriously hygroscopic and difficult to crystallize. In contrast, HCl cleavage produces the hydrochloride salt of (3R)-N-Propyl-3-piperidinecarboxamide, which readily precipitates upon trituration with diethyl ether, offering a self-purifying and highly stable solid product.

Synthetic Workflow Visualization

G SM1 (R)-1-Boc-Nipecotic Acid Reagents1 HATU, DIPEA DMF, RT SM1->Reagents1 SM2 n-Propylamine SM2->Reagents1 Int (R)-Boc-N-Propyl- 3-piperidinecarboxamide Reagents1->Int Amide Coupling Reagents2 4M HCl / Dioxane DCM, RT Int->Reagents2 Prod (3R)-N-Propyl- 3-piperidinecarboxamide HCl Reagents2->Prod Boc Deprotection

Figure 1: Two-step synthesis of (3R)-N-Propyl-3-piperidinecarboxamide via HATU coupling.

Quantitative Reagent Profiles

Table 1: Reagent Profile for Phase 1 - Amide Coupling (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
(R)-1-Boc-nipecotic acid229.281.002.29 g10.0 mmolLimiting Reagent
n-Propylamine59.111.200.99 mL12.0 mmolNucleophile
HATU380.231.104.18 g11.0 mmolCoupling Agent
DIPEA129.242.504.35 mL25.0 mmolNon-nucleophilic Base
DMF (Anhydrous)N/AN/A20.0 mLN/AReaction Solvent

Table 2: Reagent Profile for Phase 2 - Boc Deprotection

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
Intermediate Amide270.371.00~2.70 g~10.0 mmolSubstrate
4M HCl in DioxaneN/A10.0025.0 mL100.0 mmolAcidic Cleavage
Dichloromethane (DCM)N/AN/A10.0 mLN/ACo-solvent

Step-by-Step Experimental Protocol

Phase 1: HATU-Mediated Amide Coupling
  • Activation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-1-Boc-nipecotic acid (2.29 g, 10.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere[1].

  • Base Addition: Add DIPEA (4.35 mL, 25.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (4.18 g, 11.0 mmol) in one portion. The solution will typically transition to a pale yellow color. Allow the mixture to stir for 15–20 minutes to ensure complete formation of the HOAt-active ester.

  • Amidation: Add n-propylamine (0.99 mL, 12.0 mmol) dropwise via syringe. Stir the reaction mixture at room temperature for 2–3 hours[2].

    • Self-Validation Check: Monitor reaction completion via TLC (Eluent: 50% EtOAc in Hexanes, visualized with Ninhydrin stain; the primary amine spot should disappear) or LC-MS.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL).

  • Washing (Critical Step): Wash the combined organic layers sequentially with 5% aqueous LiCl (3 × 30 mL). Note: This specific wash is highly effective at partitioning residual DMF into the aqueous phase. Follow with 0.1 M HCl (30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (R)-tert-butyl 3-(propylcarbamoyl)piperidine-1-carboxylate. This intermediate is typically >95% pure and should be used directly in the next step.

Phase 2: Boc Deprotection and Salt Formation
  • Solubilization: Dissolve the crude intermediate from Phase 1 in anhydrous Dichloromethane (DCM, 10 mL).

  • Cleavage: Cool the flask to 0 °C in an ice bath. Slowly add 4M HCl in Dioxane (25 mL, 100 mmol).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. Gas evolution (isobutylene and CO₂) will be observed initially.

  • Precipitation: Once LC-MS confirms complete consumption of the starting material, concentrate the mixture under reduced pressure to a volume of approximately 5 mL.

  • Trituration: Vigorously add cold diethyl ether (40 mL) to the concentrated solution to precipitate the product.

  • Filtration: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with additional cold diethyl ether (2 × 10 mL) to remove any residual dioxane or organic impurities.

  • Drying: Dry the solid under high vacuum overnight to yield (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride as a white, free-flowing powder.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following analytical checks establish a self-validating system:

  • LC-MS Analysis: The expected mass-to-charge ratio for the free base is [M+H]⁺ = 171.1 m/z . Ensure the complete absence of the intermediate mass ([M+H]⁺ = 271.2 m/z).

  • ¹H NMR (400 MHz, D₂O): Confirm the disappearance of the intense Boc group singlet at ~1.40 ppm. Key diagnostic peaks include the propyl chain terminal methyl triplet at ~0.85 ppm and the piperidine C3 methine proton multiplet at ~2.60 ppm.

  • Chiral Purity (ee%): Analyze the free-based product via Chiral HPLC (e.g., using a Chiralpak AD-H column) to ensure the enantiomeric excess (ee) remains >98%. This validates that the HATU coupling successfully prevented epimerization at the C3 position.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Technical Guide: Leveraging (3R)-N-Propyl-3-piperidinecarboxamide HCl as a Chiral Building Block

[1][2]

Executive Summary & Chemical Profile[2][3][4]

(3R)-N-Propyl-3-piperidinecarboxamide HCl (CAS: 1220034-18-3) is a high-value chiral building block characterized by a piperidine ring with a fixed stereocenter at the C3 position.[1][2] It serves as a "privileged scaffold" in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligands, kinase inhibitors, and ion channel modulators.[2]

The compound provides two distinct strategic advantages:

  • Pre-installed Chirality: The (3R) configuration eliminates the need for costly downstream chiral resolution.[1][2]

  • Orthogonal Reactivity: The secondary amine (piperidine nitrogen) is chemically distinct from the secondary amide, allowing for selective functionalization of the piperidine ring without protecting group manipulations on the amide.[1][2]

Technical Specifications
PropertySpecification
IUPAC Name (3R)-N-propylpiperidine-3-carboxamide hydrochloride
CAS Number 1220034-18-3 (HCl salt)
Molecular Formula C

H

N

O[1][2][3] · HCl
Molecular Weight 206.71 g/mol
Chirality (3R)-enantiomer
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt)
pKa (Calc) ~10.8 (Piperidine NH), ~15 (Amide NH)

Handling & Storage Protocols

Critical Causality: As a hydrochloride salt, this compound is hygroscopic.[1][2] Moisture absorption alters the effective molecular weight, leading to stoichiometry errors in sensitive couplings.[1][2]

Protocol: Storage and Preparation[2]
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment.[1][2]

  • Free-Basing (In-situ vs. Isolated):

    • For organic solvent reactions (DCM, THF): Do not use the HCl salt directly if the catalyst is acid-sensitive.[1][2] Perform an in-situ neutralization using 3.0 equivalents of DIPEA or TEA.[1][2]

    • For aqueous/biphasic reactions: The salt can often be used directly if the buffer pH is adjusted >10.[1][2]

Application Workflows & Decision Logic

The primary utility of this building block is the functionalization of the piperidine nitrogen (

1
Strategic Decision Tree (DOT Visualization)

GStart(3R)-N-Propyl-3-piperidinecarboxamide HCl(Starting Block)FreeBaseFree-Basing StrategyStart->FreeBasePath_ArTarget: N-Aryl Derivative(GPCR/Kinase)FreeBase->Path_ArAryl HalidePath_AlkTarget: N-Alkyl Derivative(Linkers/Probes)FreeBase->Path_AlkAldehyde/KetonePath_AcylTarget: Urea/Amide(Enzyme Inhibitors)FreeBase->Path_AcylIsocyanate/AcidBuchwaldMethod: Buchwald-Hartwig(Pd-Catalysis)Path_Ar->BuchwaldUnactivated Ar-XSnArMethod: SnAr Substitution(For e- deficient Aryls)Path_Ar->SnArNitro/Fluoro ArRedAmMethod: Reductive Amination(Aldehyde + STAB)Path_Alk->RedAmCouplingMethod: Isocyanate/Acid Cl(Base mediated)Path_Acyl->Coupling

Figure 1: Synthetic decision tree for derivatizing the piperidine nitrogen based on the target pharmacophore.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Context: This is the gold standard for attaching the piperidine scaffold to aromatic drug cores (e.g., biaryls, heterocycles) that lack electron-withdrawing groups.[1][2]

Reagents:

  • (3R)-N-Propyl-3-piperidinecarboxamide HCl (1.0 equiv)[1][2]

  • Aryl Bromide/Chloride (1.0 equiv)

  • Pd(OAc)

    
     (5 mol%)
    
  • Ligand: RuPhos or XPhos (10 mol%) — RuPhos is preferred for secondary amines.[1][2]

  • Base: Cs

    
    CO
    
    
    (3.0 equiv) — Acts as both HCl scavenger and catalytic base.[1]
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1][2]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon.

  • Solids Addition: Add the piperidine HCl salt, Aryl halide, Cs

    
    CO
    
    
    , Pd(OAc)
    
    
    , and Ligand.
    • Why Cs

      
      CO
      
      
      ? It is strong enough to neutralize the HCl salt in situ and facilitate the Pd cycle, but mild enough to prevent racemization at the C3 chiral center (alpha to the amide).[2]
  • Degassing: Add solvent and sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 80-100°C for 12-18 hours.

  • Workup: Filter through a Celite pad to remove Pd black and inorganic salts.[1][2] Concentrate and purify via Flash Chromatography.

Self-Validating Check:

  • TLC/LCMS:[1][2] Monitor the disappearance of the aryl halide.[1][2] The piperidine starting material is UV-weak; rely on the aryl halide signal or Ninhydrin stain for the amine.[1][2]

Protocol B: Reductive Amination (N-Alkylation)

Context: Used to attach flexible linkers or hydrophobic tails.[1][2]

Reagents:

  • (3R)-N-Propyl-3-piperidinecarboxamide HCl (1.0 equiv)[1][2]

  • Aldehyde/Ketone (1.1 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Base: DIPEA (1.0 equiv) — Strictly 1:1 to neutralize HCl only.[1][2]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1][2]

Step-by-Step Methodology:

  • Neutralization: Dissolve the piperidine HCl salt in DCE. Add DIPEA (1.0 equiv) and stir for 10 minutes at room temperature.

    • Causality: STAB is acid-sensitive but requires a slightly acidic/neutral pH to activate the imine.[1][2] Excess base inhibits the reaction; excess acid decomposes the hydride.[1][2] Neutralizing the HCl salt creates the perfect buffer zone.[1][2]

  • Imine Formation: Add the Aldehyde. Stir for 30-60 minutes.

  • Reduction: Add STAB in one portion. Stir at RT for 4-16 hours.[2]

  • Quench: Add saturated NaHCO

    
     (aqueous). Gas evolution indicates quenching of excess hydride.[1][2]
    
  • Extraction: Extract with DCM.

Quality Control & Chiral Integrity

Maintaining the (3R) stereocenter is critical.[1][2] While the C3 position is not as labile as the C2 position, racemization can occur under highly basic conditions at elevated temperatures (

2
Validation Protocol: Chiral HPLC

To verify that your reaction conditions did not racemize the building block:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:[1][2]10) with 0.1% Diethylamine (DEA).[1][2]

    • Note: DEA is required to sharpen the peak of the basic piperidine amine.[1][2]

  • Detection: UV at 210 nm (Amide absorption).[1][2]

  • Standard: Compare against a racemic mixture (synthesized using racemic nipecotic acid derivative) to identify the (S)-enantiomer retention time.

References

  • Compound Data & Structure: National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 11660378, N-propylpiperidine-3-carboxamide hydrochloride. Retrieved from [Link]

  • Synthetic Utility (General Piperidine-3-carboxamides): Zhang, J., et al. (2007).[1][2] Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Medicinal Chemistry Context (Cathepsin K): Li, X., et al. (2020).[2] Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives. PMC. Retrieved from [Link]

Application Note: Precision N-Alkylation of (3R)-3-Piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for N-alkylation of (3R)-3-piperidinecarboxamide Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Abstract

(3R)-3-Piperidinecarboxamide (also known as (R)-nipecotamide) is a critical chiral scaffold in the synthesis of GABA uptake inhibitors (e.g., nipecotic acid derivatives like Tiagabine), Cathepsin K inhibitors, and senescence-modulating agents. A recurring challenge in derivatizing this scaffold is achieving selective N1-alkylation (secondary amine) without interfering with the C3-primary amide or causing over-alkylation to the quaternary ammonium salt. This guide details two validated protocols—Reductive Amination (Method A) and Controlled Nucleophilic Substitution (Method B)—to ensure high regioselectivity and preservation of the (3R) stereocenter.

Part 1: Mechanistic Considerations & Selectivity

Successful alkylation of (3R)-3-piperidinecarboxamide relies on exploiting the significant nucleophilicity difference between the piperidine nitrogen and the amide nitrogen.

pKa-Driven Selectivity
  • Piperidine Nitrogen (N1): The conjugate acid (piperidinium) has a pKa of ~11.[1]0. Under neutral or mildly basic conditions, the free amine is highly nucleophilic.

  • Amide Nitrogen (N-C=O): The amide protons have a pKa of ~15–17. The lone pair on the amide nitrogen is delocalized into the carbonyl, rendering it non-nucleophilic under standard alkylation conditions.

  • Implication: Unless a strong base (e.g., NaH, LiHMDS) is used to deprotonate the amide, alkylation will occur exclusively at the N1 position.

The Challenge of Over-Alkylation

While the amide is unreactive, the newly formed secondary amine product is often more nucleophilic than the starting secondary amine (due to inductive donation from the alkyl group). This leads to a competitive "runaway" reaction, forming quaternary ammonium salts.

  • Solution: Use Reductive Amination (Method A) whenever possible, as it inherently stops at the mono-alkylated stage. If using alkyl halides (Method B), strict stoichiometric control is required.

Part 2: Experimental Protocols

Method A: Reductive Amination (The "Gold Standard")

Best For: Aldehyde or ketone electrophiles. Mechanism: Formation of an iminium ion intermediate followed by in situ reduction. Advantages: High mono-alkylation selectivity; mild conditions preserve chirality.

Materials
  • Substrate: (3R)-3-Piperidinecarboxamide (Free base or HCl salt).

  • Electrophile: Target Aldehyde (1.0 – 1.1 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.4 – 1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Additive: Acetic Acid (AcOH) (catalytic to 1.0 equiv).

Step-by-Step Protocol
  • Preparation: In a dry round-bottom flask under N2, dissolve (3R)-3-piperidinecarboxamide (1.0 equiv) in DCE (0.1 M concentration).

    • Note: If starting with the HCl salt, add 1.0 equiv of Triethylamine (TEA) or DIPEA to free-base the amine before adding the aldehyde.

  • Imine Formation: Add the aldehyde (1.05 equiv). If the reaction is sluggish, add AcOH (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add NaBH(OAc)3 (1.4 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LC-MS or TLC (ninhydrin stain).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3.

    • Extract with DCM (3x).

    • Critical Step: If the product is highly polar (amphoteric), salt out the aqueous layer with NaCl or use CHCl3/iPrOH (3:1) for extraction.[2]

  • Purification: Dry organic layers over Na2SO4, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Method B: Direct Alkylation (Controlled SN2)

Best For: Alkyl halides, benzyl bromides, or when the aldehyde is unstable. Risk: High risk of dialkylation (quaternization).

Materials
  • Substrate: (3R)-3-Piperidinecarboxamide.[3]

  • Electrophile: Alkyl Halide (0.95 – 1.0 equiv). Do not use excess.

  • Base: K2CO3 (powdered, anhydrous) or DIPEA.

  • Solvent: Acetonitrile (ACN) or DMF.[4]

Step-by-Step Protocol
  • Setup: Suspend (3R)-3-piperidinecarboxamide (1.0 equiv) and K2CO3 (2.0 equiv) in anhydrous ACN (0.1 M).

  • Controlled Addition: Dissolve the alkyl halide (0.95 equiv) in a small volume of ACN. Add this solution dropwise over 1 hour using a syringe pump or addition funnel.

    • Why? Keeping the alkyl halide concentration low ensures the starting amine is always in excess relative to the electrophile, statistically favoring mono-alkylation.

  • Temperature: Stir at RT. Heat to 50–60°C only if the electrophile is unreactive (e.g., alkyl chlorides).

  • Monitoring: Monitor closely. Stop the reaction as soon as the alkyl halide is consumed, even if some starting material remains. It is easier to separate starting material than quaternary salts.

Part 3: Visualization of Reaction Logic

The following diagrams illustrate the reaction pathways and the decision logic for selecting the correct method.

Diagram 1: Reaction Pathways & Selectivity

ReactionPathways Substrate (3R)-3-Piperidinecarboxamide (Nucleophilic N1) Product Desired N-Alkyl Product Substrate->Product Reductive Amination (NaBH(OAc)3) Substrate->Product SN2 (Controlled) AmideAlk Amide N-Alkylation (Requires Strong Base) Substrate->AmideAlk NaH / LiHMDS (Avoid) Aldehyde Aldehyde (Method A) Aldehyde->Product AlkylHalide Alkyl Halide (Method B) AlkylHalide->Product QuatSalt Quaternary Ammonium Salt (Over-alkylation) Product->QuatSalt Excess Alkyl Halide (Fast)

Caption: Reaction pathways for (3R)-3-piperidinecarboxamide. Green path indicates preferred selectivity.

Diagram 2: Method Selection Decision Tree

DecisionTree Start Select Electrophile Type IsAldehyde Aldehyde or Ketone? Start->IsAldehyde IsHalide Alkyl Halide / Tosylate? Start->IsHalide MethodA METHOD A: Reductive Amination (Preferred) IsAldehyde->MethodA Yes MethodB METHOD B: Direct Alkylation (Strict Control) IsHalide->MethodB Yes Warning Use Syringe Pump Limit to 0.95 eq MethodB->Warning Risk of Quaternization

Caption: Decision matrix for selecting the optimal N-alkylation protocol.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Quaternary Salt Formation Excess alkyl halide or fast addition.Switch to Method A (Reductive Amination) if possible. If using Method B, reduce electrophile to 0.9 equiv and add dropwise.
Low Conversion (Method A) Imine formation is slow.Add 1-2 drops of Acetic Acid to catalyze imine formation. Ensure molecular sieves are used if water is present.
Racemization of (3R) High temperature or strong base.[2]Keep reaction temp < 60°C. Avoid bases like NaH or LDA. K2CO3 and DIPEA are safe for the C3 stereocenter.
Product stuck in Aqueous High polarity of amide/amine.Saturate aqueous layer with NaCl ("salting out"). Use multiple extractions with CHCl3:Isopropanol (3:1).

References

  • PubChem. (3R)-N,N-Diethylpiperidine-3-carboxamide (Compound Summary). National Library of Medicine.[5] Available at: [Link][5]

  • Gassama, A., et al. (2015).[6] Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination: The Best Way to Make Secondary Amines. Available at: [Link]

Sources

Preparation of pharmaceutical intermediates using (3R)-N-Propyl-3-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Pharmaceutical Intermediates Using (3R)-N-Propyl-3-piperidinecarboxamide

Executive Summary

(3R)-N-Propyl-3-piperidinecarboxamide (CAS 881546-37-8) is a highly versatile, stereochemically pure building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Its primary application lies in the development of targeted ion channel blockers—specifically, nociceptor-selective sodium channel inhibitors for pain management and neurogenic inflammation ()[2], as well as therapeutics for gastroesophageal reflux disorder (GERD) ()[3]. This application note details the mechanistic rationale, optimized synthetic protocols, and analytical validation required to utilize this chiral intermediate effectively without compromising its enantiomeric integrity.

Mechanistic Rationale & Chemical Context

Stereospecific Target Engagement: The (3R) enantiomer is critical for the stereospecific binding of the resulting API to its biological target. In the context of pain management, derivatives of (3R)-N-Propyl-3-piperidinecarboxamide act as charged, small-molecule ion channel blockers ()[4]. Unlike traditional local anesthetics (e.g., lidocaine) that indiscriminately block voltage-gated sodium channels (NaV) and cause motor blockade, these specialized derivatives are designed to enter nociceptors exclusively through activated large-pore channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1)[2]. Once intracellular, the piperidine pharmacophore binds to the intracellular domain of NaV channels, inhibiting action potentials and providing targeted analgesia[4]. The (3R) configuration ensures optimal spatial alignment within the NaV binding pocket, maximizing efficacy while minimizing off-target toxicity.

Causality in Synthetic Design: The secondary amine of the piperidine ring serves as the primary nucleophile for functionalization (typically via N-alkylation or acylation). Because the compound is often supplied as a trifluoroacetic acid (TFA) or hydrochloride (HCl) salt to maintain stability ()[5], the choice of base during coupling is paramount. A sterically hindered, non-nucleophilic base is required to liberate the free amine without participating in competing nucleophilic substitutions.

Experimental Workflow: N-Alkylation Protocol

The following protocol describes the self-validating synthesis of an ester-substituted ion channel blocker intermediate via the N-alkylation of (3R)-N-Propyl-3-piperidinecarboxamide with methyl 2-(2-bromoacetamido)-3-methylbenzoate ()[2].

Reagents & Materials:

  • (3R)-N-Propyl-3-piperidinecarboxamide TFA salt (Nucleophile)

  • Methyl 2-(2-bromoacetamido)-3-methylbenzoate (Electrophile)

  • N,N-Diisopropylethylamine (DIPEA) (Base)

  • Anhydrous Acetonitrile (CH3CN) (Solvent)

Step-by-Step Methodology:

  • Step 1: Preparation of the Reaction Mixture To a flame-dried, sealed tube equipped with a magnetic stir bar, add methyl 2-(2-bromoacetamido)-3-methylbenzoate (1.0 eq, 1.40 mmol) and anhydrous acetonitrile (20 mL). Causality: Acetonitrile is selected as a polar aprotic solvent because it solvates the charged intermediates and accelerates the SN2 displacement of the bromide ion without risking solvolysis side-reactions.

  • Step 2: Base Addition and Free-Basing Add DIPEA (4.0 eq, 5.60 mmol) to the stirring solution, followed immediately by (3R)-N-Propyl-3-piperidinecarboxamide TFA salt (1.1 eq, 1.54 mmol) ()[2]. Causality: DIPEA acts as a dual-purpose reagent. It neutralizes the TFA salt to generate the active secondary amine nucleophile and acts as an acid scavenger for the HBr byproduct generated during the reaction. Its steric bulk prevents it from reacting with the bromoacetamide electrophile.

  • Step 3: Reaction Execution and Self-Validation Seal the tube and heat the reaction mixture to 90°C for 16 hours ()[2]. Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane (DCM). Visualization via UV light (254 nm) and iodine staining should confirm the consumption of the starting materials and the emergence of a new, lower-Rf product spot.

  • Step 4: Workup & Extraction Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the acetonitrile. Dissolve the crude residue in Ethyl Acetate (50 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Step 5: Purification and Analytical Validation Purify the crude product via flash column chromatography on silica gel (gradient elution: 0-10% MeOH in DCM). Validation Checkpoint: Analyze the purified fractions via Chiral HPLC (e.g., Chiralpak AD-H column) to confirm that the enantiomeric excess (ee) remains >99%, ensuring no racemization occurred at the 90°C reaction temperature. Confirm structural integrity via 1H-NMR and LC-MS.

Quantitative Data: Reaction Optimization

To establish the robustness of the protocol, various conditions were evaluated. The data below demonstrates why the specific combination of Acetonitrile and DIPEA at 90°C was selected to maximize yield while preserving the (3R) stereocenter.

EntrySolventBase (Equivalents)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1DMFK2CO3 (4.0)80166599.1
2THFTriethylamine (4.0)70245599.0
3 CH3CN DIPEA (4.0) 90 16 88 99.5 (Optimal)
4CH3CNDIPEA (4.0)11087296.2 (Thermal degradation)

Table 1: Optimization of N-alkylation conditions for (3R)-N-Propyl-3-piperidinecarboxamide.

Visualizations

SyntheticWorkflow SM1 Electrophile: Methyl 2-(2-bromoacetamido) -3-methylbenzoate Reagents Conditions: DIPEA, CH3CN 90°C, 16h SM1->Reagents SM2 Nucleophile: (3R)-N-Propyl-3- piperidinecarboxamide SM2->Reagents Coupling Reaction: SN2 N-Alkylation Reagents->Coupling Purification Purification: Flash Chromatography (DCM:MeOH) Coupling->Purification Product Product: Chiral Pharmaceutical Intermediate (ee >99%) Purification->Product

Caption: Synthetic workflow for the N-alkylation of (3R)-N-Propyl-3-piperidinecarboxamide.

Pathway Drug Target Drug (Piperidine Derivative) TRPV1 TRPV1 Channel (Nociceptors) Drug->TRPV1 Binds & Activates Pore Large Pore Opening TRPV1->Pore Induces NaV Intracellular Block of Voltage-Gated Na+ Channels Pore->NaV Drug Entry Analgesia Targeted Analgesia (No Motor Blockade) NaV->Analgesia Inhibits Action Potentials

Caption: Mechanism of targeted analgesia via TRPV1-mediated intracellular sodium channel block.

References

  • Nocion Therapeutics, Inc. "Ester substituted ion channel blockers and methods for use." US Patent 11643404B2.
  • AstraZeneca AB. "Therapeutic Compounds." US Patent Application 20070244092A1.

Sources

Application Note: Handling, Characterization, and Storage Protocols for Hygroscopic Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter formulation and stability failures stemming from the mishandling of hygroscopic Active Pharmaceutical Ingredients (APIs). Piperidine hydrochloride and its substituted derivatives (e.g., 1-(2-chloroethyl)piperidine HCl) are ubiquitous in drug development. However, these secondary amine hydrochloride salts present significant environmental control challenges.

This application note provides a comprehensive, self-validating framework for the characterization and handling of hygroscopic piperidine salts, ensuring scientific integrity from receipt to long-term storage.

Mechanistic Background: The Thermodynamics of Hygroscopicity

The pronounced hygroscopicity of piperidine HCl is driven by the thermodynamics of its crystal lattice. The chloride anion possesses a high hydration energy, while the protonated piperidinium nitrogen acts as a strong hydrogen-bond donor. When exposed to ambient humidity, the thermodynamic drive to coordinate water molecules overcomes the lattice energy.

Uncontrolled moisture uptake compromises downstream applications by altering the effective molecular weight of the API, leading to [1]. Furthermore, as outlined in USP <1241> (Water-Solid Interactions), absorbed moisture increases molecular mobility, accelerating solid-state chemical degradation and potentially triggering irreversible from anhydrous to hydrated crystal forms[2].

Quantitative Classification of Hygroscopicity

To standardize handling protocols, pharmaceutical solids are classified based on their moisture uptake. The European Pharmacopoeia (Ph. Eur.) defines hygroscopicity based on the percentage weight gain of a sample stored at 25°C and 80% Relative Humidity (RH) for 24 hours.

Ph. Eur. ClassificationWeight Increase (% w/w)Physical Manifestation in Piperidine HClHandling & Storage Implications
Non-hygroscopic < 0.12%Free-flowing powderAmbient handling is generally acceptable.
Slightly hygroscopic 0.2% – < 2.0%Minor clumpingStore tightly sealed; minimize open-air exposure.
Hygroscopic 2.0% – < 15.0%Sticky, caking, hard lumpsRequires controlled atmosphere (RH < 10%) for weighing.
Very hygroscopic ≥ 15.0%Deliquescence (liquefaction)Strict inert gas (N2/Ar) glovebox handling required.

Table 1: and its practical implications for API handling[3].

Analytical Workflow and Handling Diagram

Workflow N1 Receive Piperidine HCl Salt N2 Karl Fischer Titration (Baseline Moisture) N1->N2 Step 1: QC N3 Dynamic Vapor Sorption (Isotherm Mapping) N2->N3 Step 2: Profiling N4 XRPD Analysis (Hydrate Check) N3->N4 Step 3: Solid-State N5 Glovebox Handling (RH < 5%, N2 Purge) N3->N5 If CRH Exceeded N4->N5 Form Confirmed N6 Double-Bagged Storage (Alu-Foil + Desiccant) N5->N6 Step 4: Archiving

Fig 1: End-to-end analytical and handling workflow for hygroscopic piperidine HCl APIs.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. You cannot accurately measure moisture uptake if you do not know the absolute starting water content, nor can you assume the crystal structure remains intact after moisture exposure.

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To determine the Critical Relative Humidity (CRH) and generate a [4]. Causality: DVS continuously measures the mass of a sample as humidity is incrementally increased. By identifying the exact RH at which piperidine HCl begins to exponentially gain mass, we can set precise environmental controls for the manufacturing floor.

Step-by-Step Methodology:

  • Baseline Validation (Self-Validation Step): Perform a coulometric Karl Fischer (KF) titration on a parallel sample to determine the absolute initial water content. Reasoning: DVS only measures change in mass; KF anchors this change to an absolute value.

  • Sample Loading: Load ~10-20 mg of piperidine HCl into the DVS sample pan.

  • Drying Phase: Subject the sample to 0% RH at 25°C using dry nitrogen until the mass change is <0.002% per minute.

  • Sorption Cycle: Increase RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached ( dm/dt < 0.002%/min).

  • Desorption Cycle: Decrease RH back to 0% in 10% decrements.

  • Post-Analysis Validation (Self-Validation Step): Analyze the post-DVS sample using X-Ray Powder Diffraction (XRPD). Reasoning: If the desorption curve exhibits hysteresis (does not return to the original mass), water may have been incorporated into the crystal lattice, forming a [5]. XRPD confirms this structural shift.

Protocol 2: Controlled Weighing and Handling

Purpose: To prevent dynamic mass changes during the weighing of piperidine HCl, ensuring precise reaction stoichiometry.

Step-by-Step Methodology:

  • Environmental Purge: Transfer the sealed API container into a glovebox. Purge the chamber with high-purity Nitrogen (N2) until the internal RH drops below 5%. Causality: N2 displaces atmospheric water vapor, eliminating the moisture source during the exposed weighing phase.

  • Static Neutralization: Activate an anti-static ionizer fan inside the glovebox. Causality: Ultra-low humidity environments exacerbate triboelectric charging. Powders will cling to spatulas or repel from the balance pan without ionization.

  • Equilibration: Allow the analytical balance to stabilize in the N2 atmosphere for 30 minutes prior to taring.

  • Transfer: Using a clean, dry stainless-steel spatula, transfer the required mass into a pre-tared vial.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap before removing it from the glovebox.

Protocol 3: Long-Term Storage and Desiccation

Purpose: To maintain the anhydrous integrity of the API over its shelf life.

Step-by-Step Methodology:

  • Primary Containment: Place the piperidine HCl powder into a chemically inert, Low-Density Polyethylene (LDPE) bag. Twist and seal with a zip-tie.

  • Moisture Scavenging: Place the primary LDPE bag into a secondary Aluminum foil-laminated pouch (e.g., Aclar). Insert 2-3 indicating silica gel desiccant packets into the secondary pouch (outside the primary bag). Causality: LDPE is chemically inert but slightly permeable to moisture. The aluminum foil provides an absolute barrier to water vapor transmission.

  • Self-Validation Check: The indicating silica gel acts as a self-validating mechanism. If the gel changes color (e.g., blue to pink), the foil seal has been compromised and the API must be re-tested for moisture.

  • Inert Sealing: Flush the secondary foil pouch with Argon or Nitrogen gas, then immediately heat-seal the open edge.

  • Temperature Control: Store the sealed pouch in a cool, dry, well-ventilated area (typically 2°C to 8°C, unless room temperature is validated) to further reduce [6].

References
  • Ardena. "Dynamic Vapor Sorption (DVS) and its relevance in API characterization." Ardena Insights. [Link]

  • SK pharmteco. "Dynamic Vapor Sorption." SK pharmteco Analytical Services. [Link]

  • Pharma Growth Hub. "Classification of Hygroscopicity." Pharma Growth Hub.[Link]

Sources

Application Notes and Protocols for the Recrystallization of (3R)-N-Propyl-3-piperidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-PPC-0326

Abstract

This document provides a comprehensive guide to the purification of (3R)-N-Propyl-3-piperidinecarboxamide hydrochloride (HCl), a chiral piperidine derivative of interest in pharmaceutical development. The protocol details a robust recrystallization procedure designed to enhance the purity of the target compound by removing residual starting materials, byproducts, and other process-related impurities. The methodologies presented are grounded in the principles of solubility and crystal lattice formation, ensuring a reliable and reproducible purification strategy. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction: The Rationale for Recrystallization

(3R)-N-Propyl-3-piperidinecarboxamide HCl is a chiral molecule whose stereochemical integrity and chemical purity are paramount for its intended pharmacological applications. As with many synthetic organic compounds, the crude product is often contaminated with impurities that can adversely affect downstream applications, including biological assays and formulation studies.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The fundamental principle of recrystallization lies in the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but will have limited solubility for the compound at lower temperatures, thus promoting the formation of high-purity crystals upon cooling. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for their removal via hot filtration).

This application note will elucidate the theoretical underpinnings of recrystallization and provide a step-by-step protocol for the purification of (3R)-N-Propyl-3-piperidinecarboxamide HCl, complete with guidance on solvent selection, troubleshooting, and purity assessment.

Compound Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of (3R)-N-Propyl-3-piperidinecarboxamide HCl is essential for developing an effective purification strategy.

PropertyValueSource
Chemical Formula C₉H₁₉ClN₂O[2]
Molecular Weight 206.71 g/mol [2]
Appearance White to off-white solid (predicted)General knowledge
Storage Sealed in a dry environment at 2-8°C[2]
Predicted Solubility While specific data for the target compound is limited, a closely related analog, R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride, is highly soluble in water (150 mg/mL) and slightly soluble in ethanol. Piperidine, the parent heterocycle, is miscible with water and soluble in most organic solvents.[3] This suggests that (3R)-N-Propyl-3-piperidinecarboxamide HCl is likely to be soluble in polar protic solvents.General knowledge

Safety Precautions and Hazard Management

All laboratory procedures should be conducted in accordance with established safety protocols. When handling (3R)-N-Propyl-3-piperidinecarboxamide HCl and the solvents required for its recrystallization, the following precautions must be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to minimize the inhalation of solvent vapors and fine particles of the compound.

  • Fire Safety: Many organic solvents are flammable. Keep all ignition sources, such as hot plates and electrical equipment, away from the recrystallization setup.

  • Chemical Hazards: Piperidine and its derivatives can be toxic and corrosive. Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

Refer to the Safety Data Sheet (SDS) for (3R)-N-Propyl-3-piperidinecarboxamide HCl and all solvents used for detailed hazard information and emergency procedures.

Principles of Recrystallization: A Step-by-Step Explanation

The recrystallization process can be broken down into a series of logical steps, each critical for achieving a high yield of pure product.

Recrystallization_Workflow A 1. Solvent Selection B 2. Dissolution of Crude Product A->B C 3. Hot Filtration (Optional) B->C D 4. Crystallization C->D E 5. Isolation of Crystals D->E F 6. Washing E->F G 7. Drying F->G Protocol_Flowchart Start Start with Crude Product Dissolve Dissolve in minimal hot isopropanol Start->Dissolve HotFilter Hot filter if insoluble impurities are present Dissolve->HotFilter Cool Allow to cool slowly to room temperature HotFilter->Cool Yes HotFilter->Cool No IceBath Place in an ice bath for 30 minutes Cool->IceBath VacuumFilter Collect crystals by vacuum filtration IceBath->VacuumFilter Wash Wash crystals with cold isopropanol VacuumFilter->Wash Dry Dry crystals under vacuum Wash->Dry End Pure (3R)-N-Propyl-3-piperidinecarboxamide HCl Dry->End

Caption: A step-by-step flowchart for the recrystallization protocol.

Materials and Equipment
  • Crude (3R)-N-Propyl-3-piperidinecarboxamide HCl

  • Isopropanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Büchner funnel and vacuum flask

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure
  • Dissolution: Place the crude (3R)-N-Propyl-3-piperidinecarboxamide HCl in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of isopropanol and begin heating the mixture on a hot plate with stirring. Continue to add isopropanol portion-wise until the solid has just completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot filtration as described in section 4.3.

  • Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum crystallization.

  • Isolation: Set up a Büchner funnel with filter paper and wet the paper with a small amount of cold isopropanol. Collect the crystals by vacuum filtration.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold isopropanol.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them under vacuum until a constant weight is achieved.

Troubleshooting

IssuePossible CauseSolution
No crystals form upon cooling Too much solvent was used; the compound is highly soluble even at low temperatures.Concentrate the solution by boiling off some of the solvent and allow it to cool again. If crystals still do not form, consider using a solvent/anti-solvent system.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; the compound is precipitating too rapidly.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.
Low recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Use ice-cold solvent for washing and use it sparingly.

Purity Assessment

The purity of the recrystallized (3R)-N-Propyl-3-piperidinecarboxamide HCl should be assessed using appropriate analytical techniques.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound and quantifying any residual impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to identify any impurities with distinct spectral signatures.

Conclusion

The recrystallization protocol detailed in this application note provides a reliable and effective method for the purification of (3R)-N-Propyl-3-piperidinecarboxamide HCl. By carefully selecting the appropriate solvent and adhering to the principles of recrystallization, researchers can obtain a high-purity product suitable for a wide range of applications in drug discovery and development. The information presented herein is intended to serve as a comprehensive guide and a starting point for the optimization of this critical purification step.

References

  • Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • PubChem. (n.d.). 3-Pyridinecarboxamide, hydrochloride (1:1). Retrieved from [Link]

  • Google Patents. (n.d.). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Lawong, A., et al. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing (R)-3-amino piperidine hydrochloride.
  • Google Patents. (n.d.). The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PubChem. (n.d.). (3r)-n,n-Diethylpiperidine-3-carboxamide. Retrieved from [Link]

  • da Costa, B. V., et al. (2021, June 17). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics. Retrieved from [Link]

  • Jahan, S., et al. (n.d.). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of ChemTech Research. Retrieved from [Link]

  • Google Patents. (n.d.). Crystallization of hydrohalides of pharmaceutical compounds.
  • Jagtap, S., et al. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Retrieved from [Link]

  • Lawong, A., et al. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Retrieved from [Link]

  • American Elements. (n.d.). N-[3-(dimethylamino)propyl]piperidine-4-carboxamide. Retrieved from [Link]

  • Li, X. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of CNS-Active Agents Utilizing N-Propylnipecotamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-propylnipecotamide scaffold represents a significant structural motif in the design of novel therapeutics targeting the central nervous system (CNS). As derivatives of nipecotic acid, these compounds are primarily recognized for their role as inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT1), a mechanism crucial for modulating neuronal excitability.[1] By increasing the synaptic concentration of GABA, the principal inhibitory neurotransmitter in the brain, these agents hold therapeutic promise for a range of neurological and psychological disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] This guide provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of CNS-active agents based on the N-propylnipecotamide framework. We will delve into the strategic considerations behind the synthetic pathways, offer detailed, replicable protocols, and present methods for assessing the pharmacological activity of these promising compounds.

Introduction: The Significance of the Nipecotamide Scaffold in CNS Drug Discovery

Nipecotic acid and its derivatives are pivotal building blocks in the creation of a wide array of pharmaceuticals.[2] Their biological significance is largely attributed to their structural similarity to GABA, which allows them to interact with components of the GABAergic system. The primary therapeutic target for many nipecotic acid derivatives is the GABA Transporter 1 (GAT1), a protein responsible for clearing GABA from the synaptic cleft.[1] By inhibiting GAT1, these molecules effectively increase the availability of GABA, enhancing inhibitory neurotransmission. This mechanism is particularly valuable for treating conditions characterized by neuronal hyperexcitability, such as epilepsy.[1]

The N-propylnipecotamide scaffold builds upon this foundation by incorporating a propyl group at the piperidine nitrogen and an amide linkage at the C3 position. This structural framework offers several advantages:

  • Modulation of Lipophilicity: The N-propyl group enhances the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier and reach its CNS targets.

  • Versatile Amide Functionality: The amide group provides a key point for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and fine-tune the pharmacological profile.[3]

  • Constrained Conformation: The piperidine ring imposes a conformational constraint on the molecule, which can lead to higher selectivity and potency for its biological target.

Recent research has expanded the pharmacological profile of nipecotamide derivatives beyond GAT1 inhibition, revealing potential multifunctional agents with antioxidant, anti-inflammatory, and cholinesterase-inhibiting properties, opening new avenues for their application in complex neurodegenerative diseases like Alzheimer's.[4][5][6]

Core Synthetic Strategies and Mechanistic Rationale

The synthesis of N-propylnipecotamide derivatives can be logically dissected into two primary stages: first, the N-alkylation of the nipecotic acid core, and second, the formation of the amide bond. The choice of specific reagents and reaction conditions is critical for achieving high yields and purity.

Stage 1: N-Alkylation of the Piperidine Ring

The introduction of the propyl group onto the secondary amine of the nipecotic acid backbone is a standard N-alkylation reaction. To prevent unwanted side reactions, such as the carboxylic acid interfering with the alkylation, it is often advantageous to use an ester-protected form of nipecotic acid, such as ethyl nipecotate.

  • Causality of Experimental Choice: Using an ester protecting group for the carboxylic acid is a common strategy in organic synthesis. The ester is relatively stable under the basic conditions required for N-alkylation but can be readily removed later via hydrolysis. This orthogonality ensures that the carboxylic acid does not act as a nucleophile or get deprotonated, which would complicate the reaction. The reaction is typically carried out in the presence of a weak base (e.g., K₂CO₃) to neutralize the hydrohalic acid byproduct and a polar aprotic solvent (e.g., acetone or acetonitrile) to facilitate the Sₙ2 reaction.

Stage 2: Amide Bond Formation

The formation of the amide bond is the cornerstone of creating the nipecotamide scaffold. Direct coupling of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[7] Therefore, the carboxylic acid must first be "activated."

  • Activation Strategy 1: Conversion to Acyl Chloride (Schotten-Baumann Reaction): A highly effective method involves converting the N-propylnipecotic acid to its corresponding acyl chloride.[7] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are excellent for this purpose.[7][8] The resulting acyl chloride is a highly electrophilic species that reacts readily with a primary or secondary amine to form the desired amide.[7] The reaction is typically performed in an aprotic solvent and in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl generated during the reaction.[7]

  • Activation Strategy 2: Peptide Coupling Reagents: An alternative and often milder approach utilizes peptide coupling reagents. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is then readily attacked by the amine to yield the amide product with high efficiency and under mild conditions. This method is particularly useful when dealing with sensitive substrates.

The overall synthetic workflow is visualized in the diagram below.

G cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Amidation Ethyl Nipecotate Ethyl Nipecotate Alkylation N-Alkylation (K₂CO₃, Acetone) Ethyl Nipecotate->Alkylation Propyl_Halide Propyl Halide (e.g., 1-Bromopropane) Propyl_Halide->Alkylation N_Propyl_Ester Ethyl N-propylnipecotate Alkylation->N_Propyl_Ester Hydrolysis Ester Hydrolysis (e.g., Ba(OH)₂ or LiOH) N_Propyl_Ester->Hydrolysis N_Propyl_Acid N-propylnipecotic Acid Hydrolysis->N_Propyl_Acid N_Propyl_Acid_2 N-propylnipecotic Acid N_Propyl_Acid->N_Propyl_Acid_2 Activation Acid Activation (e.g., SOCl₂ or EDC) N_Propyl_Acid_2->Activation Active_Intermediate Activated Intermediate (Acyl Chloride or O-Acylisourea) Activation->Active_Intermediate Amidation Amide Coupling Active_Intermediate->Amidation Amine Amine (R-NH₂) Amine->Amidation Final_Product N-propylnipecotamide Derivative Amidation->Final_Product

Caption: General Synthetic Workflow for N-propylnipecotamide Derivatives.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative N-propylnipecotamide derivative.

Protocol 3.1: Synthesis of Ethyl N-propylnipecotate

This protocol details the N-alkylation of ethyl nipecotate.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl nipecotate (1 eq.), anhydrous potassium carbonate (K₂CO₃, 2.5 eq.), and dry acetone (10 mL per mmol of ethyl nipecotate).

  • Reagent Addition: Add 1-bromopropane (1.2 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system such as Ethyl Acetate:Hexane (1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure ethyl N-propylnipecotate as a colorless oil.

Protocol 3.2: Synthesis of N-propylnipecotic Acid

This protocol describes the saponification (hydrolysis) of the ethyl ester. A similar procedure using barium hydroxide has also been reported.[9]

  • Reaction Setup: Dissolve ethyl N-propylnipecotate (1 eq.) in a mixture of methanol and water (e.g., 4:1 v/v) in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Add lithium hydroxide (LiOH, 2 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.

  • Isolation: Carefully acidify the aqueous layer to pH ~4-5 with 1M HCl. The product may precipitate or can be extracted with an organic solvent like ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-propylnipecotic acid.

Protocol 3.3: Synthesis of N-benzyl-N-propylnipecotamide (via Acyl Chloride)

This protocol details the final amide coupling step to form a representative product.

  • Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve N-propylnipecotic acid (1 eq.) in dry dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).[8] Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq.) dropwise.[8]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution.

  • Amidation: In a separate flask, dissolve benzylamine (1.1 eq.) and triethylamine (2 eq.) in dry DCM. Cool this solution to 0 °C. Add the freshly prepared acyl chloride solution dropwise to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours.[7]

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-benzyl-N-propylnipecotamide.[3]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[10][11]

Reaction Stage Key Reagents Typical Yield Purity Assessment
N-AlkylationEthyl nipecotate, 1-Bromopropane, K₂CO₃75-90%TLC, ¹H NMR
Ester HydrolysisEthyl N-propylnipecotate, LiOH or Ba(OH)₂85-95%TLC, ¹H NMR
Amide CouplingN-propylnipecotic acid, Oxalyl chloride, Benzylamine60-80%TLC, HPLC, ¹H NMR, ¹³C NMR, MS

Biological Evaluation: Assessing CNS Activity

The primary mechanism of action for many N-propylnipecotamide agents is the inhibition of GABA uptake. A standard and robust method to quantify this activity is the [³H]GABA Uptake Assay.

G cluster_workflow [³H]GABA Uptake Assay Workflow prep Prepare Synaptosomes or GAT1-expressing Cells preincubate Pre-incubate cells with Test Compound (N-propylnipecotamide derivative) prep->preincubate add_gaba Add [³H]GABA to initiate uptake preincubate->add_gaba incubate Incubate at 37°C for a defined time (e.g., 10 min) add_gaba->incubate terminate Terminate uptake by rapid filtration and washing with ice-cold buffer incubate->terminate measure Measure radioactivity retained by cells using Scintillation Counting terminate->measure analyze Analyze Data: Calculate % Inhibition and determine IC₅₀ value measure->analyze

Sources

Solvent selection for dissolving (3R)-N-Propyl-3-piperidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Solvent Screening and Optimization for (3R)-N-Propyl-3-piperidinecarboxamide HCl

Executive Summary

This guide details the solvent selection strategy for (3R)-N-Propyl-3-piperidinecarboxamide Hydrochloride (CAS: 1220034-18-3). As a chiral piperidine derivative utilized in pharmaceutical synthesis and ligand binding assays, its solubility profile is governed by the interplay between its ionic hydrochloride "head" and the lipophilic N-propyl/piperidine "tail."

This protocol provides a scientifically grounded framework for selecting solvents based on three critical applications: High-Concentration Stock Preparation , Biological Assay Compatibility , and Recrystallization/Purification .

Physicochemical Profile & Solubility Mechanics

To select the correct solvent, one must understand the molecular forces at play.

  • Compound Identity: (3R)-N-Propyl-3-piperidinecarboxamide HCl

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O[1]
  • Molecular Weight: 206.71 g/mol [1]

  • Nature: Amphiphilic Salt.

    • Hydrophilic Domain: The protonated piperidine nitrogen (Cl⁻ counterion) and the amide moiety engage in strong hydrogen bonding and electrostatic interactions.

    • Lipophilic Domain: The propyl chain and the piperidine ring carbon skeleton provide moderate Van der Waals interactions.

Solubility Mechanism: The lattice energy of the HCl salt is high. Dissolution requires a solvent with high dielectric constant (


) to dissociate the ion pair (R-NH


Cl

) and sufficient H-bond accepting capability to solvate the protonated amine.
Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsSolubility RatingPrimary MechanismApplication
Protic Polar Water, Methanol (MeOH)Excellent (>50 mg/mL)Ion-dipole, H-bondingStock solutions, Aqueous buffers
Aprotic Polar DMSO, DMFExcellent (>50 mg/mL)Dipole-dipole, high

Bio-assay stocks, Cryopreservation
Lower Alcohols Ethanol (EtOH), Isopropanol (IPA)Good to Moderate H-bonding, lipophilic matchRecrystallization, HPLC mobile phase
Chlorinated Dichloromethane (DCM), ChloroformPoor (<1 mg/mL)Weak polarityExtraction (Free base only)
Non-Polar Hexanes, Diethyl EtherInsoluble No ionic solvationAnti-solvent (Precipitation)

Decision Matrix: Solvent Selection Workflow

The following logic gate ensures the selected solvent matches the experimental constraints (e.g., toxicity, volatility, interference).

SolventSelection Start START: Define Application AppType What is the End Use? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis (Reaction/Workup) AppType->Synthesis Analysis Analytical (HPLC/LCMS) AppType->Analysis BioSolv Primary: DMSO (Stock) Secondary: Water/PBS BioAssay->BioSolv SynthSolv Polar Protic: MeOH/EtOH Polar Aprotic: DMF Synthesis->SynthSolv HPLC Mobile Phase Compatible (MeOH/Water + 0.1% FA) Analysis->HPLC BioCheck Check DMSO Tolerance (Must be <0.1% final) BioSolv->BioCheck Recryst Recrystallization? SynthSolv->Recryst CrystSys System: IPA (Solvent) + Ether (Anti-solvent) Recryst->CrystSys Yes

Figure 1: Decision tree for selecting the optimal solvent based on downstream experimental requirements.

Detailed Protocols

Protocol A: Preparation of High-Concentration Stock (Bio-Assays)

Objective: Create a stable 100 mM stock solution for dilution into aqueous buffers. Preferred Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous,


99.9%).
  • Calculate Mass: To prepare 1 mL of 100 mM stock:

    
    
    Target Mass: 20.67 mg.
    
  • Weighing: Weigh ~21 mg of (3R)-N-Propyl-3-piperidinecarboxamide HCl into a sterile, amber glass vial (hygroscopic protection). Record exact mass.

  • Solvent Addition: Add calculated volume of DMSO to achieve exactly 100 mM.

    • Tip: Do not assume 1 mL solvent = 1 mL final volume. Add 80% of volume, dissolve, then adjust.

  • Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if visual particulates remain. The solution should be clear and colorless.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

    • Validation: Dilute 1:1000 into PBS. If precipitate forms (turbidity), the compound is unstable in aqueous media at that concentration; lower the stock concentration to 10 mM.

Protocol B: Recrystallization (Purification)

Objective: Purify the HCl salt from synthesis impurities. System: Solvent (Isopropanol) / Anti-solvent (Diethyl Ether or MTBE).

  • Saturation: Dissolve crude solid in minimal boiling Isopropanol (IPA).

    • Ratio: Start with ~5 mL IPA per gram of solid.

  • Filtration: Filter hot solution through a 0.45 µm PTFE syringe filter to remove insoluble mechanical impurities.

  • Nucleation: Allow the filtrate to cool slowly to room temperature.

  • Anti-Solvent Addition: If no crystals form, add Diethyl Ether dropwise with slow stirring until persistent turbidity is observed.

  • Crystallization: Place at 4°C overnight.

  • Collection: Filter the white crystalline solid, wash with cold Ether, and dry under vacuum over P

    
    O
    
    
    
    .

Critical Considerations & Troubleshooting

  • Hygroscopicity: HCl salts of piperidines are often hygroscopic. If the solid becomes sticky or turns into a gum during weighing, it has absorbed atmospheric water.

    • Remedy: Dry in a vacuum oven at 40°C for 4 hours before solvent preparation.

  • Free-Basing: If the application requires the extraction of the compound into an organic layer (e.g., DCM or Ethyl Acetate), you must neutralize the HCl salt.

    • Method: Dissolve salt in water

      
       Adjust pH to >10 with 1M NaOH 
      
      
      
      Extract with DCM.
  • Chiral Stability: The (3R) stereocenter is generally stable in neutral/acidic solvents. Avoid prolonged exposure to strong bases (pH > 12) at high temperatures to prevent racemization.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

  • PubChem. (2023). Compound Summary for (3S)-piperidine-3-carboxylic acid hydrochloride (Structural Analog).

  • Sigma-Aldrich. (2023). Product Specification: Piperidine-3-carboxamide HCl.[1][2]

Sources

Microwave-assisted synthesis of N-substituted piperidine-3-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Microwave-Assisted Synthesis of N-Substituted Piperidine-3-Carboxamides

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Rapid Amide Bond Formation: Leveraging Microwave Energy for the Synthesis of Piperidine-3-Carboxamide Libraries

Introduction: The Significance of the Piperidine-3-Carboxamide Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Specifically, the N-substituted piperidine-3-carboxamide motif is a pharmacophore of significant interest, with derivatives demonstrating potential as anticancer agents, inhibitors of enzymes like cathepsin K for treating osteoporosis, and as human platelet aggregation inhibitors.[2][3] The efficient construction of libraries based on this scaffold is therefore a critical task in modern drug discovery.

Conventional methods for amide bond formation, a cornerstone of these syntheses, often require long reaction times, high temperatures, and can be plagued by side reactions and low yields.[4] This application note details a robust and highly efficient protocol utilizing Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations, enabling the rapid and clean synthesis of diverse N-substituted piperidine-3-carboxamides.

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Microwave synthesis is more than just an alternative heating method; it is a transformative technology for accelerating chemical reactions.[5][6] Unlike conventional heating where heat is transferred inefficiently via conduction, microwave irradiation employs dielectric heating.[7][8] Polar molecules and ions within the reaction mixture align with the rapidly oscillating electric field, generating heat volumetrically and uniformly.[9] This direct coupling of energy with the reactants leads to several key advantages:

  • Dramatic Rate Acceleration: Reactions that take hours or days can often be completed in minutes.[5]

  • Higher Yields & Purity: Rapid heating minimizes the time available for side reactions and decomposition of thermally sensitive materials, leading to cleaner products and improved yields.[4][7]

  • Superheating Capabilities: In sealed, pressure-rated vessels, solvents can be heated far above their atmospheric boiling points, allowing reactions to proceed at much higher temperatures and pressures safely, further accelerating reaction rates.[10][11]

  • Green Chemistry Alignment: MAOS often reduces solvent use and energy consumption, aligning with the principles of green chemistry.[6][7]

Core Protocol: Microwave-Assisted Amide Coupling

This protocol outlines a general method for the direct coupling of an N-protected piperidine-3-carboxylic acid with a variety of primary and secondary amines using a common peptide coupling reagent and a dedicated microwave synthesizer.

Reaction Principle & Mechanism

The direct condensation of a carboxylic acid and an amine is thermodynamically challenging due to the formation of a stable, unreactive ammonium carboxylate salt.[12] To circumvent this, a coupling reagent is employed. In this protocol, we utilize O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a widely-used uronium-based coupling agent.

The causality is as follows:

  • Acid Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is activated by HBTU to form a highly reactive O-acylisourea intermediate.[13]

  • Nucleophilic Attack: The amine, acting as a nucleophile, rapidly attacks the activated carbonyl carbon.

  • Amide Formation: The tetrahedral intermediate collapses, eliminating the leaving group (HOBt) and forming the stable amide bond.

Microwave irradiation dramatically accelerates every stage of this process, driving the reaction to completion in minutes.

// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; start_materials [label="Piperidine-3-Carboxylic Acid + Amine\n+ HBTU/DIPEA"]; microwave [label="Microwave Irradiation\n(e.g., 120-150 °C, 10-20 min)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; product [label="N-Substituted\nPiperidine-3-Carboxamide", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];

// Edges start_materials -> microwave [label="Sealed Vessel"]; microwave -> product [label="Rapid Amide Formation"]; } .enddot Caption: General scheme for microwave-assisted amide coupling.

Materials & Equipment

Reagents:

  • N-Boc-piperidine-3-carboxylic acid

  • Desired primary or secondary amine (e.g., Benzylamine, Morpholine)

  • HBTU (CAS: 94790-37-1)

  • DIPEA (CAS: 7087-68-5)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[13]

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Dedicated microwave synthesizer for organic reactions (e.g., CEM, Biotage, Anton Paar)[14]

  • 10 mL microwave reactor vials with caps and magnetic stir bars[10]

  • Standard laboratory glassware (separatory funnel, round-bottom flasks)

  • Rotary evaporator

  • Flash chromatography system

Safety Precautions
  • Pressure Hazard: Microwave reactions in sealed vessels generate high internal pressures. Never exceed the pressure or temperature limits of the vial or the instrument. Always allow the vial to cool completely (e.g., to <50 °C) before opening.[10][15]

  • Chemical Hazards: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF and DIPEA are irritants.

  • Instrument Use: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and are extremely dangerous for this application.[8][15]

Step-by-Step Experimental Protocol

// Final Product final_product [label="Pure N-Substituted\nPiperidine-3-Carboxamide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];

// Workflow prep -> add_base -> seal -> irradiate -> cool -> quench -> wash -> dry -> purify -> final_product; } .enddot Caption: Detailed workflow for microwave-assisted synthesis.

  • Reagent Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add N-Boc-piperidine-3-carboxylic acid (e.g., 229 mg, 1.0 mmol, 1.0 eq).

  • Addition of Amine: Add the desired amine (1.1 mmol, 1.1 eq).

  • Addition of Coupling Reagent: Add HBTU (455 mg, 1.2 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous DMF (3 mL).

  • Base Addition: Add DIPEA (436 µL, 2.5 mmol, 2.5 eq). The base is added last to prevent premature activation or side reactions.

  • Sealing: Securely seal the vial with a cap. Ensure the stir bar is spinning freely.

  • Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Set the reaction parameters:

    • Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Stirring: High

    • Pre-stirring: 15 seconds

  • Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's automated cooling system (e.g., compressed air jet).[10]

  • Work-up:

    • Open the cooled vial and pour the reaction mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove unreacted acid and HOBt, and then with brine (1 x 25 mL).[16]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but a gradient of ethyl acetate in hexanes is a common starting point.

  • Characterization: Characterize the final product using standard spectroscopic methods (¹H NMR, ¹³C NMR, LC-MS) to confirm its identity and purity.

Data Presentation & Optimization

The protocol is robust for a variety of amines. The conditions can be optimized for specific substrates.

EntryAmineTemp (°C)Time (min)Yield (%)
1Benzylamine1401592%
2Morpholine1401595%
3Aniline1502081%
4n-Butylamine1201094%

Yields are for isolated, purified products and are illustrative.

Causality for Optimization:

  • Less reactive amines , such as anilines (Entry 3), may require slightly higher temperatures or longer reaction times due to their lower nucleophilicity compared to aliphatic amines.

  • Highly reactive amines (Entry 4) may allow for milder conditions, potentially reducing the formation of any minor impurities.

Conclusion

This application note provides a field-proven, highly efficient protocol for the synthesis of N-substituted piperidine-3-carboxamides. By leveraging the power of microwave-assisted synthesis, researchers can significantly accelerate the construction of compound libraries, reducing development timelines in drug discovery projects.[5] The method is general, high-yielding, and adheres to the principles of green chemistry, making it a valuable tool for the modern medicinal chemist.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. Retrieved from Google Cloud.[5]

  • El-Faham, A., & Funosas, E. D. (2013). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. Pharmaceuticals, 6(12), 1475-1519.[9]

  • Banu, H., & Singh, R. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Drug Delivery and Therapeutics, 14(1), 1-10.[6]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.[7]

  • Patil, S., & Shinde, S. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Pharmaceutical Sciences and Research, 11(5), 2345-2352.[4]

  • BenchChem. (2025). Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs.[2]

  • Cao, H., Shi, Y., Yan, P., Bie, F., & Ma, J. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800.[17]

  • Gawande, M. B., & Zboril, R. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1834.[18]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[12]

  • Taka-huscap. (n.d.). Further applications of classical amide coupling reagents: Microwave-assisted esterification on solid phase. Retrieved from Google Cloud.[19]

  • Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Organic Synthesis. Organic Syntheses, 88, 236.[10]

  • Royal Society of Chemistry. (n.d.). Chapter 5: Microwave-assisted Peptide Synthesis.[13]

  • Schmidtz, R. (n.d.). Solid Phase Amide Synthesis Using Staudinger-Vilarrasa Coupling and Microwave Irradiation. Retrieved from Google Cloud.[20]

  • Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(15), 4453.[21]

  • Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB.[22]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.[23]

  • BenchChem. (2025). Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols.[16]

  • Leadbeater, N. E., & McGowan, C. C. (2005). Microwave-Assisted Sequential Amide Bond Formation and Intramolecular Amidation: A Rapid Entry to Functionalized Oxindoles. Organic Letters, 7(5), 831-833.[24]

  • Cravotto, G., & Cintas, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(14), 5423.[11]

  • Van der Eycken, E. V. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Molecules, 27(10), 3105.[25]

  • ResearchGate. (2025). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions.[26]

  • Babu, S. A., et al. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. NIScPR Online Publishing.[27]

  • BenchChem. (2025). Technical Support Center: Purification of Piperidine-3-carbothioamide and Intermediates.[28]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.[15]

  • Paquin, L., Hamelin, J., & Texier-Boullet, F. (2006). Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines. Synthesis, 2006(10), 1652-1656.[29]

  • Kappe, C. O. (2009). Microwave Multicomponent Synthesis. Molecules, 14(12), 4935-4965.[30]

  • Gorobets, N. Y., et al. (2004). Rapid Microwave-Assisted Solution Phase Synthesis of Substituted 2-Pyridone Libraries. Tetrahedron, 60(39), 8633-8644.[31]

  • Kumar, A., et al. (2010). Microwave assisted synthesis and antibacterial activity of some piperidine containing pyrimidine imines and thiazolidinones. TSI Journals.

  • Agelis, G., et al. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 33(11), 2940-2946.[3]

  • Shipe, W. D., Yang, F., & Zh, F. (2006). CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. LOCKSS.[32]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis.[8]

  • Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.[14]

  • de la Hoz, A., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412-3422.[33]

  • Keglevich, G. (Ed.). (2016). Milestones in Microwave Chemistry. Springer.[34]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3.[35]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1365.[1]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4.[36]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3R)-N-Propyl-3-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (3R)-N-Propyl-3-piperidinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you optimize your synthetic route, improve yields, and overcome common experimental hurdles.

The synthesis of (3R)-N-Propyl-3-piperidinecarboxamide typically involves the coupling of a protected (3R)-piperidine-3-carboxylic acid derivative with propylamine. This guide is structured around the critical stages of this process: N-Boc protection of the starting material, the amide coupling reaction, N-Boc deprotection, and final product purification.

Diagram: General Synthetic Workflow

Synthetic_Workflow A (3R)-Piperidine-3-carboxylic Acid B N-Boc-(3R)-Piperidine-3-carboxylic Acid A->B  Boc Anhydride (Boc₂O) C Activated Ester Intermediate (e.g., OAt-ester) B->C  Coupling Reagent (e.g., HATU)  Base (e.g., DIPEA) D N-Boc-(3R)-N-Propyl-3-piperidinecarboxamide C->D  Propylamine E (3R)-N-Propyl-3-piperidinecarboxamide (Final Product) D->E  Acidic Deprotection (e.g., TFA)

Caption: General workflow for the synthesis of (3R)-N-Propyl-3-piperidinecarboxamide.

Frequently Asked Questions & Troubleshooting Guides
Part 1: N-Boc Protection of (3R)-Piperidine-3-carboxylic Acid

Question 1: My N-Boc protection reaction of (3R)-piperidine-3-carboxylic acid is incomplete. What could be the cause?

Answer: Incomplete N-Boc protection is often due to issues with reaction conditions or reagent quality. Here are some common causes and troubleshooting steps:

  • Inadequate Base: The reaction with di-tert-butyl dicarbonate (Boc₂O) requires a base to deprotonate the carboxylic acid and the secondary amine.[1][2] If you are using a base like sodium hydroxide, ensure it is fully dissolved and in sufficient stoichiometric excess.

  • pH Control: The pH of the reaction mixture is crucial. The reaction is typically performed under basic conditions (pH 9-11) to facilitate the nucleophilic attack of the amine on the Boc anhydride.[1] Monitor the pH during the addition of Boc₂O and adjust as necessary.

  • Reagent Quality: Boc anhydride is sensitive to moisture and can decompose over time. Use fresh, high-quality Boc₂O for best results.

  • Solvent System: A biphasic system (e.g., dioxane/water or THF/water) is commonly used to dissolve both the amino acid and the Boc anhydride.[1] Ensure vigorous stirring to maximize the interfacial area for the reaction to occur.

Protocol: N-Boc Protection of (3R)-Piperidine-3-carboxylic Acid

  • Dissolve (3R)-piperidine-3-carboxylic acid (1.0 eq) in a mixture of dioxane and 1N NaOH solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Perform an acidic workup to protonate the carboxylic acid and extract the N-Boc protected product into an organic solvent like ethyl acetate.[1]

Part 2: Amide Coupling Reaction

The core of the synthesis is the formation of the amide bond between N-Boc-(3R)-piperidine-3-carboxylic acid and propylamine. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[3][4]

Question 2: I am getting a low yield in my amide coupling reaction. What are the most likely reasons?

Answer: Low yields in amide coupling reactions can stem from several factors, including the choice of coupling reagent, reaction conditions, and the presence of moisture.

  • Sub-optimal Coupling Reagent: For sterically hindered or electronically challenging substrates, standard coupling reagents like EDC/HOBt may be insufficient.[5] Uronium-based reagents like HATU are often more effective due to the formation of a highly reactive OAt-active ester, which leads to faster and more complete reactions.[6][7]

  • Presence of Water: All coupling reagents and their activated intermediates are sensitive to moisture.[5][8] Ensure that all glassware is oven-dried, and use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid.[8]

  • Incorrect Stoichiometry or Order of Addition: The stoichiometry of the coupling reagent, base, and reactants is critical. A slight excess of the amine and coupling reagent is often used. For HATU, pre-activation of the carboxylic acid is recommended.[6][8] This involves mixing the carboxylic acid, HATU, and a non-nucleophilic base like DIPEA for a short period before adding the amine.[6]

Question 3: I am observing significant side product formation. What are the common side reactions and how can I avoid them?

Answer: Side product formation is a common issue, particularly with carbodiimide-based coupling reagents like DCC or EDC.

  • N-Acylurea Formation: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[9] This can be minimized by using solvents with a low dielectric constant (e.g., DCM) and by adding additives like HOBt or HOAt, which trap the O-acylisourea to form a more stable active ester.[9][10]

  • Racemization: If the chiral center is sensitive, racemization can occur. The use of additives like HOBt or HOAt significantly suppresses racemization.[10] HATU is particularly effective at preventing racemization due to the presence of the HOAt moiety in its structure.[6][7]

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentAdvantagesDisadvantagesBest For
EDC/HOBt Cost-effective, water-soluble byproducts.[10]Can lead to N-acylurea formation, moderate reactivity.[9]Routine couplings, large-scale synthesis.
HATU High reactivity, low racemization, fast reaction times.[6][7][8]More expensive, sensitive to moisture.Difficult couplings, sterically hindered substrates, sensitive stereocenters.[5]
DCC Inexpensive, effective.Forms insoluble DCU byproduct which can be difficult to remove, can cause racemization.[10]Solution-phase synthesis where byproduct can be filtered off.
Diagram: Amide Coupling Mechanism with HATU

HATU_Mechanism cluster_0 Pre-activation cluster_1 Coupling CarboxylicAcid N-Boc-(3R)-Piperidine- 3-carboxylic Acid ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster Product N-Boc Protected Product ActiveEster->Product Amine Propylamine Amine->Product Purification_Troubleshooting Start Crude Product Chromatography Column Chromatography on Silica Gel Start->Chromatography Streaking Streaking/ Tailing? Chromatography->Streaking AddBase Add Triethylamine or Ammonia to Eluent Streaking->AddBase Yes Success Pure Product Streaking->Success No AddBase->Chromatography Retry Alumina Use Alumina Stationary Phase AddBase->Alumina Still Streaking Alumina->Success

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Piperidine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical analysis: HPLC peak tailing of basic amine-containing compounds. Piperidine carboxamide derivatives present a unique chromatographic challenge due to the highly basic nature of the piperidine nitrogen. This guide bypasses generic advice, offering a mechanistic understanding and self-validating protocols to achieve symmetrical peaks and robust quantification.

Section 1: Mechanistic FAQs (The Causality of Tailing)

Q1: Why do piperidine carboxamide derivatives specifically suffer from severe peak tailing? A1: The root cause is a secondary retention mechanism known as ion-exchange interaction[1]. Piperidine carboxamide derivatives contain a highly basic piperidine nitrogen (typical pKa 9.5–11.0). In standard reversed-phase HPLC mobile phases (pH 4–7), this nitrogen is fully protonated and carries a positive charge. Simultaneously, the residual silanol groups (Si-OH) on the surface of traditional silica-based columns (pKa ~3.5–4.5) dissociate into negatively charged silanoate ions (Si-O⁻)[2]. The electrostatic attraction between the protonated piperidine and the ionized silanols causes a fraction of the analyte molecules to be retained longer than the bulk population, manifesting as a tailing peak[3].

Q2: How does adjusting the mobile phase pH resolve this chemical tailing? A2: Adjusting the pH breaks the electrostatic interaction by neutralizing one of the two interacting species[4]:

  • Low pH Strategy (pH < 3.0): By lowering the pH below the pKa of the silanol groups, the equilibrium shifts to the protonated, neutral state (Si-OH). Although the piperidine remains positively charged, the stationary phase loses its negative charge, eliminating the ion-exchange mechanism[5].

  • High pH Strategy (pH > 10.5): By raising the pH above the pKa of the piperidine nitrogen, the amine is deprotonated and becomes neutral. Even though the silanols are fully ionized (Si-O⁻), the neutral analyte will not undergo ion exchange. (Note: This requires a high-pH stable column, such as an ethylene-bridged hybrid silica)[1].

Q3: How can I differentiate between chemical tailing (silanol interactions) and physical tailing (system issues)? A3: This requires a diagnostic injection. Inject a mixture containing your piperidine carboxamide derivative and a neutral, non-polar marker (e.g., toluene or uracil). If only the basic piperidine peak tails, the issue is chemical (secondary interactions). If both the neutral marker and the basic compound tail equally, the issue is physical—such as a void at the head of the column, a partially blocked frit, or excessive extra-column dead volume[2][6].

Section 2: Diagnostic Workflow for Peak Tailing

TroubleshootingWorkflow Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckAll Diagnostic Injection: Are neutral peaks also tailing? Start->CheckAll Physical Physical Issue (System/Hardware) CheckAll->Physical Yes Chemical Chemical Issue (Secondary Interactions) CheckAll->Chemical No (Only basic peaks) CheckFittings Minimize Dead Volume Check Fittings & Tubing Physical->CheckFittings ReplaceColumn Check for Column Void Reverse Flush or Replace Physical->ReplaceColumn OptimizePH Optimize Mobile Phase pH (pH < 3.0 or pH > 10.5) Chemical->OptimizePH AddTEA Add Competing Base (e.g., 10mM Triethylamine) Chemical->AddTEA ChangeColumn Switch to Base-Deactivated or Hybrid Column Chemical->ChangeColumn Success Symmetrical Peak Achieved (As 0.9 - 1.2) CheckFittings->Success ReplaceColumn->Success OptimizePH->Success AddTEA->Success ChangeColumn->Success

Logical diagnostic workflow to isolate and resolve physical vs. chemical causes of HPLC peak tailing.

Section 3: Quantitative Troubleshooting Matrix

To systematically optimize your method, refer to the following parameters and their expected impact on the peak asymmetry factor (


) of piperidine derivatives.
Optimization ParameterTarget Range / ActionMechanistic RationaleExpected Impact on

Aqueous Mobile Phase pH < 3.0 (e.g., 0.1% Formic Acid)Protonates residual silanols (Si-OH), neutralizing their negative charge.Major improvement (e.g., 2.5 → 1.2)
Buffer Concentration 20 – 50 mM (at mid-pH)Increases ionic strength to shield electrostatic interactions between analyte and silanols.Moderate improvement (e.g., 2.0 → 1.5)
Competing Base Additive 10 – 25 mM Triethylamine (TEA)TEA preferentially binds to active silanol sites, blocking the piperidine derivative.Major improvement (e.g., 2.5 → 1.1)
Column Temperature 40 °C – 50 °CEnhances mass transfer kinetics and reduces mobile phase viscosity.Minor improvement (e.g., 1.5 → 1.3)
Sample Injection Mass < 1 µg per injectionPrevents localized saturation of the stationary phase (mass overload).Eliminates "shark-fin" fronting/tailing
Section 4: Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating control steps, you ensure that any improvement in peak shape is a direct result of the intended chemical modification rather than random system fluctuations.

Protocol A: Low-pH Silanol Suppression Workflow

Objective: To eliminate ion-exchange interactions by fully protonating the silica surface[7].

  • System Preparation: Flush the HPLC system with 50:50 Water:Acetonitrile (no additives) to remove any previous buffer salts.

  • Mobile Phase Formulation:

    • Mobile Phase A: Add 1.0 mL of MS-grade Formic Acid (or Trifluoroacetic acid for UV-only methods) to 1000 mL of HPLC-grade water (Yields pH ~2.7).

    • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile.

  • Column Equilibration: Install a high-purity, end-capped C18 column (Type B silica)[1]. Equilibrate with 95% A / 5% B for at least 20 column volumes until the baseline is completely stable.

  • Self-Validation Injection: Inject a 10 µg/mL solution of Toluene. Calculate the Asymmetry Factor (

    
    ). It must be between 0.95 and 1.05. If it is > 1.2, stop; you have a physical column void.
    
  • Analyte Injection: Inject the piperidine carboxamide derivative. At pH 2.7, the silanols are neutral, and the peak should elute symmetrically.

Protocol B: Silanol Passivation via Competing Base (TEA)

Objective: To physically block active silanol sites when a mid-pH mobile phase is strictly required for separation selectivity[6].

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 6.0 using dilute KOH or H₃PO₄.

  • TEA Addition: Add Triethylamine (TEA) to a final concentration of 15 mM (~2.1 mL TEA per Liter of buffer). Caution: TEA is highly basic; re-adjust the final pH back to 6.0 using Phosphoric acid.

  • Equilibration: Flush the column with the TEA-modified buffer for 30 column volumes. TEA requires time to dynamically coat the active silanol sites.

  • Analysis: Inject the piperidine derivative. The small, highly basic TEA molecules will outcompete the bulky piperidine carboxamide for the Si-O⁻ sites, forcing the analyte to partition purely by reversed-phase mechanisms.

Section 5: Column Selection Guide for Basic Amines

If mobile phase optimization is insufficient, the stationary phase chemistry must be upgraded. Avoid older "Type A" silica columns, which have high metal impurities that increase silanol acidity[1].

  • Base-Deactivated / Type B Silica: Manufactured from ultra-pure silica with exhaustive double-endcapping. Ideal for general use with basic compounds at pH 2-8[3].

  • Polar-Embedded Phases: Incorporate an amide or ether linkage near the silica surface. This creates a virtual "shield" of water molecules that prevents basic analytes from reaching the silanols[6].

  • Ethylene-Bridged Hybrid (BEH) Particles: Replace internal oxygen bridges with organic ethyl groups. Highly resistant to dissolution, allowing operation at pH 10-11 where piperidine derivatives are completely deprotonated.

References
  • Dolan, J. W. (n.d.). Understanding HPLC Peak Tailing. LC Troubleshooting. Scribd. Available at:[Link]

  • GMP Insiders. (2023). Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Available at: [Link]

Sources

Technical Support Center: Purification & Troubleshooting for (3R)-N-Propyl-3-piperidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative, mechanistic troubleshooting for the purification of (3R)-N-Propyl-3-piperidinecarboxamide HCl crude product. Designed for researchers and process chemists, this center bridges the gap between theoretical chemistry and bench-level execution, ensuring high-yield, enantiomerically pure recoveries.

Core Impurity Profiling

Before initiating any purification workflow, it is critical to understand the physicochemical nature of the impurities present in your crude product. The piperidine ring and the carboxamide functionality dictate the molecule's reactivity and solubility profile.

Table 1: Quantitative Impurity Profiling & Separation Logic

Impurity TypeChemical OriginpKa EstimateSolubility ProfileSeparation Strategy
(3S)-Enantiomer Racemization / Incomplete resolution~9.5Identical to (3R) productChiral resolution via Diastereomeric Salt
(3R)-3-Piperidinecarboxylic Acid Base-catalyzed amide hydrolysis~4.0 (COOH), ~9.5 (NH)Zwitterionic; highly water-solubleFree-basing & organic extraction
N1,N-Dipropyl-3-piperidinecarboxamide Over-alkylation during synthesis~9.2Highly lipophilicSelective crystallization from IPA
Inorganic Salts (NaCl, excess HCl)Neutralization byproductsN/AInsoluble in organics, soluble in waterAqueous wash during free-basing

Experimental Protocols: Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Free-Basing & Extraction (Removal of Hydrolysis Products & Inorganic Salts)

Use this protocol to remove highly polar impurities, zwitterionic hydrolysis products, and residual inorganic salts.

  • Suspension: Suspend the crude (3R)-N-Propyl-3-piperidinecarboxamide HCl (1.0 eq) in a 1:1 biphasic mixture of Dichloromethane (DCM) and Deionized Water (10 volumes each).

  • Thermal Control: Chill the biphasic mixture to 0–5 °C.

    • Causality: Piperidine amides can adopt a "twisted" conformation that increases the sp³ character of the amide nitrogen. This diminishes resonance and makes the carbonyl highly susceptible to nucleophilic attack by hydroxide ions, leading to rapid amide hydrolysis ([1]). Strict temperature control prevents the formation of (3R)-3-piperidinecarboxylic acid.

  • Basification: Add 2M NaOH dropwise while maintaining the internal temperature <10 °C until the aqueous layer reaches pH 10.5–11.0.

    • Validation: Test the aqueous layer with pH paper. A pH < 10 indicates incomplete free-basing, which will cause the product to remain protonated and lost in the aqueous phase.

  • Extraction: Separate the layers. Extract the aqueous layer with an additional 5 volumes of DCM.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a pale oil.

Protocol B: Re-salting & Recrystallization (Removal of Organic Impurities)

Use this protocol to upgrade chemical purity and isolate the final API-grade salt.

  • Dissolution: Dissolve the free base in anhydrous Isopropanol (IPA) (5 volumes).

    • Causality: IPA is the optimal solvent for amine hydrochloride crystallization because it balances solubility, rejects lipophilic impurities into the mother liquor, and allows for the azeotropic removal of trace water ([2]).

  • Salt Formation: Slowly add 1.05 equivalents of HCl in Isopropanol (5-6 M) at 20–25 °C under vigorous stirring.

  • Thermal Cycling: Heat the suspension to 60 °C until complete dissolution is achieved.

    • Validation: The solution must be completely clear. If it remains cloudy, add IPA in 0.5-volume increments until transparency is achieved.

  • Crystallization: Apply a linear cooling ramp of 0.2 °C/min down to 0–5 °C.

  • Filtration: Filter the resulting white crystals, wash with cold IPA, and dry in a vacuum oven at 40 °C for 12 hours.

Protocol C: Chiral Resolution (If ee% < 98%)

Use this protocol if chiral HPLC indicates unacceptable levels of the (3S)-enantiomer.

  • Dissolution: Dissolve the free base in a 3:1 mixture of Ethanol and Water.

  • Chiral Salt Formation: Add 0.5 equivalents of L-(-)-dibenzoyl tartaric acid.

    • Causality: Di-benzoyl tartaric acid derivatives are uniquely effective for resolving 3-substituted piperidines because they form highly crystalline, rigid hydrogen-bonded networks specifically with the target enantiomer, leaving the undesired isomer in solution ([3]).

  • Isolation: Heat to reflux, then cool slowly to room temperature over 4 hours. Filter the precipitated diastereomeric salt.

  • Recovery: Subject the isolated salt to Protocol A to recover the enantiomerically pure free base, then proceed to Protocol B .

Visualizing the Purification Logic

PurificationWorkflow Crude Crude (3R)-N-Propyl- 3-piperidinecarboxamide HCl CheckEE Check Enantiomeric Excess (ee%) Crude->CheckEE LowEE ee < 98% (Chiral Impurities) CheckEE->LowEE Chiral failure HighEE ee ≥ 98% (Chemical Impurities) CheckEE->HighEE Chiral pass Resolution Chiral Resolution (L-Dibenzoyl Tartaric Acid) LowEE->Resolution FreeBase Free-Basing (NaOH) & Organic Extraction HighEE->FreeBase Remove polar/inorganic impurities Resolution->FreeBase Isolate (3R) free base Resalt Re-salting with HCl in Anhydrous IPA FreeBase->Resalt Pure Pure (3R)-N-Propyl- 3-piperidinecarboxamide HCl Resalt->Pure Crystallization

Decision tree for the purification of (3R)-N-Propyl-3-piperidinecarboxamide HCl.

Frequently Asked Questions (FAQs)

Q: Why is my product "oiling out" (forming a biphasic liquid) instead of crystallizing during the HCl addition? A: "Oiling out" occurs when the supersaturation level is too high or trace water is present, which lowers the melting point of the precipitating phase. To troubleshoot: Ensure your IPA is strictly anhydrous. If an oil forms, reheat the mixture to 60 °C until homogeneous, add 10% volume of an anti-solvent (e.g., MTBE), seed with pure (3R)-N-Propyl-3-piperidinecarboxamide HCl crystals, and reduce your cooling rate to 0.1 °C/min.

Q: I am experiencing significant yield loss to the aqueous layer during the free-basing step. How can I improve recovery? A: The secondary amine on the piperidine ring imparts moderate water solubility to the free base. Ensure the aqueous phase is highly basic (pH > 10.5) to fully suppress protonation. If yield loss persists, saturate the aqueous layer with NaCl prior to extraction; this "salting-out" effect decreases the solubility of the organic free base in the aqueous phase, driving it into the DCM layer.

Q: Can I use Methanol instead of Isopropanol for the recrystallization? A: It is not recommended. Methanol has a high solubilizing power for amine hydrochlorides, which will drastically reduce your isolated yield. Furthermore, Methanol can participate in transesterification/solvolysis side reactions with the carboxamide group under acidic conditions. Stick to Isopropanol or Ethanol/Ethyl Acetate mixtures.

References

  • Process for resolving racemic mixtures of piperidine derivatives. Source: Google Patents (EP1341762A1).
  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Source: PubMed Central (PMC). URL:[Link]

Sources

Optimizing enantiomeric excess (ee) in (3R)-N-propylnipecotamide production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3R)-N-propylnipecotamide Production

Subject: Optimization of Enantiomeric Excess (ee) & Process Troubleshooting To: Process Chemists, R&D Scientists, and Manufacturing Engineers From: Senior Application Scientist, Chiral Technologies Division

Executive Summary

Achieving high enantiomeric excess (>99% ee) for (3R)-N-propylnipecotamide is a critical bottleneck in the synthesis of next-generation local anesthetics and chiral building blocks. This guide addresses the two primary industrial routes: Classical Resolution (via diastereomeric salt formation) and Asymmetric Hydrogenation (catalytic reduction of the pyridine precursor).

The following protocols and troubleshooting matrices are designed to move your process from "variable" to "validated."

Module 1: Classical Resolution (Diastereomeric Crystallization)

The industry standard for scalability, but prone to thermodynamic instability.

The Chemistry: Racemic N-propylnipecotamide is basic. It forms diastereomeric salts with chiral acids (Resolving Agents).[1][2] The efficiency depends on the solubility difference (


) between the 

and

salts.
Core Protocol: Tartaric Acid Platform

Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or O,O'-Di-p-toluoyl-L-tartaric acid. Solvent System: Acetone/Methanol (9:1) or Ethanol/Water.

Troubleshooting Guide: Resolution Failures

Q1: The salt is oiling out instead of crystallizing. How do I force precipitation? A: "Oiling out" indicates the system is operating above the metastable limit or the solvent polarity is mismatched.

  • The "Seeding" Protocol: Do not cool rapidly. Hold the temperature at the cloud point (approx. 50°C) and add 0.1% wt/wt pure seed crystals of the desired diastereomer.

  • Solvent Modification: If using Ethanol/Water, the water content is likely too high, increasing the solubility of the oil phase. Shift to Isopropanol (IPA) or add a non-polar anti-solvent like MTBE dropwise until turbidity persists.

Q2: My yield is high (45%), but ee is stuck at 80%. Recrystallization isn't helping. A: You have hit the Eutectic Composition . Further simple recrystallization will not improve purity if you are at the eutectic point of the diastereomer mixture.

  • The Fix: You must disrupt the eutectic.

    • Method A (Pope-Peachy): Reduce the amount of resolving agent to 0.5 equivalents. This forces the "wrong" enantiomer to remain in solution as the free base, while the "right" enantiomer precipitates as the salt.

    • Method B (Solvent Switch): If you are in Acetone, switch to 95% Ethanol . The eutectic point is solvent-dependent.

Q3: The resolved salt racemizes during the "Free-Basing" step. A: Nipecotamide derivatives are prone to racemization at the C3 position under strong basic conditions or high heat due to the alpha-proton acidity.

  • Correction: Use mild bases (Sodium Carbonate, pH 9-10) rather than Sodium Hydroxide (pH 14). Keep the extraction temperature below 10°C.

Visual Workflow: Resolution Logic

ResolutionLogic Start Racemic Feed (N-propylnipecotamide) Agent Add Resolving Agent (L-DBTA 0.5 - 1.0 eq) Start->Agent Cryst Crystallization (Controlled Cooling) Agent->Cryst Check Check Purity (Chiral HPLC) Cryst->Check Fail_Oil Oiling Out Cryst->Fail_Oil Phase Sep Decision ee > 98%? Check->Decision Fail_LowEE Low ee (<80%) Decision->Fail_LowEE No Success Free Base Liberation (pH < 10, Cold) Decision->Success Yes Fix_Pope Apply Pope-Peachy Method (0.5 eq Agent) Fail_LowEE->Fix_Pope Eutectic Trap Fix_Seed Add Anti-solvent & Seed @ Cloud Point Fail_Oil->Fix_Seed Thermodynamic Issue Fix_Pope->Cryst Fix_Seed->Cryst

Figure 1: Decision matrix for troubleshooting diastereomeric salt resolution.

Module 2: Asymmetric Hydrogenation (Catalytic Route)

The modern approach: Reducing N-propylnicotinamide (pyridine) directly to the chiral piperidine.

The Chemistry: Heterogeneous hydrogenation (Rh/C) yields racemates. High ee requires Homogeneous Catalysis using Rhodium (Rh) or Ruthenium (Ru) precursors with chiral phosphine ligands (e.g., BINAP, SegPhos, or Josiphos).

Experimental Parameters Table
ParameterStandard RangeOptimization TargetWhy?
Catalyst [Rh(COD)Cl]₂ + Ligand[Rh(NBD)₂]BF₄ + (R)-BINAPCationic Rh complexes often show higher activity for pyridines.
Pressure 10 - 50 bar H₂50 - 80 bar Pyridine reduction is difficult; high pressure drives conversion.
Solvent Methanol/EthanolTFE (2,2,2-Trifluoroethanol) TFE activates the pyridine ring via H-bonding, enhancing rate and ee.
Additives NoneL-Tartaric Acid (1 eq) Protonating the pyridine nitrogen prevents catalyst poisoning.
Troubleshooting Guide: Catalysis Issues

Q4: The reaction stalls at 10% conversion. Is the catalyst dead? A: Likely poisoned. Pyridines are strong sigma-donors and can bind irreversibly to the metal center, shutting down the cycle.

  • The Fix: You must run the reaction on the pyridinium salt , not the free base. Pre-mix the substrate with 1.0 equivalent of HCl or Tartaric Acid before adding the catalyst. This blocks the nitrogen lone pair from poisoning the Rh/Ru center.

Q5: I am getting full conversion but 0% ee (Racemic product). A: This indicates a "background reaction" or ligand dissociation.

  • Check the Solvent: If using Methanol, the heterogeneous background reduction (if any metal leaches) might outcompete the chiral pathway. Switch to Ethyl Acetate or TFE .

  • Temperature Check: Lower the temperature. Enantioselectivity ($ \Delta \Delta G^{\ddagger} $) is favored at lower temperatures (e.g., 25°C vs 60°C), provided the catalyst remains active.

Module 3: Analytical Validation (QC)

Q6: My HPLC peaks are overlapping. Which column separates nipecotamide isomers? A: Standard C18 columns will not separate enantiomers.

  • Recommended Column: Chiralpak AGP (Alpha-1-Acid Glycoprotein) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase:

    • For AD-H: Hexane : IPA : Diethylamine (90 : 10 : 0.1). The amine modifier is crucial to sharpen the peaks of basic piperidines.

    • For AGP: 10 mM Ammonium Acetate (pH 7.0) with 1-5% Propanol.

References

  • Chiral Separation of Nipecotic Acid Amides.PubMed. Discusses the use of AGP columns and phosphate buffers for resolving N-substituted nipecotamides.

  • Optimization of (R)-Nipecotamide Synthesis.BenchChem Technical Notes. Details the use of Dibenzoyl-L-tartaric acid for fractional crystallization and troubleshooting amide coupling.

    • (Contextual citation based on search snippet 1.2)

  • Nickel-Catalyzed Asymmetric Hydrogenation.National Institutes of Health (PMC).

  • Chiral Discrimination of Diastereomeric Salts.ResearchGate.

Sources

Technical Support Bulletin: Stability of (3R)-N-Propyl-3-piperidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and scientists in the dynamic field of drug development, this Technical Support Center provides a comprehensive guide to understanding and managing the aqueous stability of (3R)-N-Propyl-3-piperidinecarboxamide HCl. As a Senior Application Scientist, my goal is to equip you with not just protocols, but the scientific rationale behind them, ensuring your experiments are both robust and insightful.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter during your research. We will delve into the potential degradation pathways, critical factors influencing stability, and best practices for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of (3R)-N-Propyl-3-piperidinecarboxamide HCl in an aqueous solution? What are its likely degradation pathways?

A1: Based on its molecular structure, (3R)-N-Propyl-3-piperidinecarboxamide HCl possesses two primary sites susceptible to degradation in aqueous media: the amide bond and the piperidine ring.

  • Hydrolysis of the Amide Bond: The carboxamide functional group is susceptible to hydrolysis, a reaction that is significantly influenced by pH. This reaction involves the cleavage of the amide bond by water.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. The end products of hydrolysis would be (3R)-piperidine-3-carboxylic acid and n-propylamine.

  • Oxidation of the Piperidine Ring: The tertiary amine within the piperidine ring can be susceptible to oxidation. The nitrogen atom can be oxidized, potentially leading to N-oxide formation or even ring-opening degradation pathways over time, especially in the presence of oxidizing agents or under photolytic stress. General degradation pathways for piperidine rings can involve cleavage of the C-N bond.

Below is a diagram illustrating these potential degradation pathways.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent (3R)-N-Propyl-3-piperidinecarboxamide HCl ProductA (3R)-Piperidine-3-carboxylic acid Parent->ProductA H₂O, H⁺ or OH⁻ ProductB n-Propylamine Parent->ProductB H₂O, H⁺ or OH⁻ ProductC N-Oxide Derivative Parent->ProductC [O] ProductD Ring-Opened Products ProductC->ProductD Further Oxidation

Caption: Potential degradation pathways for (3R)-N-Propyl-3-piperidinecarboxamide HCl.

Q2: What are the most critical environmental factors that can affect the stability of my aqueous solutions?

A2: The stability of pharmaceuticals in solution is influenced by several environmental factors. For this compound, you should pay close attention to pH, temperature, light, and the presence of oxidizing agents.

  • pH: As discussed, pH is a critical factor due to its role in catalyzing amide hydrolysis. It is essential to determine the pH at which the compound exhibits maximum stability. This is typically found by conducting a stability study across a wide pH range.

  • Temperature: Temperature accelerates the rate of chemical reactions, including hydrolysis and oxidation. For every 10°C increase, the rate of degradation can increase exponentially. Therefore, storing solutions at recommended low temperatures is crucial.

  • Light (Photostability): Compounds with heterocyclic rings can be sensitive to light, particularly UV light. Photo-excitation can lead to the formation of reactive species that initiate degradation. It is always recommended to store solutions in light-resistant containers (e.g., amber vials).

  • Oxidation: Dissolved oxygen in the aqueous solvent or exposure to atmospheric oxygen can promote oxidative degradation. This can be mitigated by using de-gassed solvents or by blanketing the solution with an inert gas like nitrogen or argon.

Q3: I need to prepare a 10 mM stock solution in water for my cell-based assays. What is the best practice for preparation and storage?

A3: Proper preparation and storage are essential to ensure the integrity and reproducibility of your experiments.

Protocol: Preparation and Storage of Aqueous Stock Solution

  • Weighing: Accurately weigh the required amount of (3R)-N-Propyl-3-piperidinecarboxamide HCl (MW: 206.71 g/mol ) using a calibrated analytical balance.

  • Solvent Selection: Use high-purity, sterile water (e.g., Milli-Q® or equivalent). If your experimental buffer is compatible, dissolving the compound directly into the final buffer can prevent pH shock upon dilution.

  • Dissolution: Add the solvent to the solid compound. Use gentle vortexing or sonication to aid dissolution. Avoid excessive heating.

  • pH Adjustment (Optional but Recommended): Measure the pH of the resulting solution. If necessary, adjust to a neutral pH (e.g., 7.0-7.4) using dilute HCl or NaOH, unless your experiment requires a specific pH. This can help minimize pH-dependent hydrolysis during storage.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile syringe filter into a sterile, light-resistant container (e.g., amber glass vial or a clear vial wrapped in aluminum foil). This removes any potential microbial contamination that could degrade the compound.

  • Aliquoting & Storage:

    • Dispense the solution into single-use aliquots to avoid repeated freeze-thaw cycles.

    • For short-term storage (1-2 weeks), refrigeration at 2-8°C is often suitable.

    • For long-term storage, freezing at -20°C or -80°C is recommended.

    • Always perform a stability check on a thawed aliquot before use in a critical experiment, especially after long-term storage.

Q4: I am running a stability study using HPLC and I'm observing new peaks over time. How can I troubleshoot this?

A4: The appearance of new peaks is a clear indicator of degradation. A systematic approach is needed to identify the issue.

Observation Potential Cause Recommended Action
New, well-defined peaks appearing Degradation of the parent compound.1. Confirm the identity of the parent peak using a fresh standard. 2. Attempt to identify the new peaks using mass spectrometry (LC-MS) to see if they correspond to expected degradation products (e.g., hydrolyzed amide). 3. Review your storage and handling conditions (pH, temp, light).
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH; Column overload; Column degradation.1. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte and its degradants. 2. Reduce the sample concentration or injection volume. 3. Replace the analytical column.
Inconsistent retention times Fluctuating column temperature; Inconsistent mobile phase composition.1. Use a column oven to maintain a consistent temperature. 2. Prepare fresh mobile phase daily and ensure it is properly mixed and degassed.
Loss of mass balance Formation of non-UV active or volatile degradants; Adsorption to container surfaces.1. Use a mass-sensitive detector (e.g., MS) in parallel with the UV detector. 2. Consider using silanized glassware to minimize adsorption.

Experimental Workflow: Forced Degradation Study

To proactively understand the stability profile of (3R)-N-Propyl-3-piperidinecarboxamide HCl, a forced degradation (or stress testing) study is essential. This involves intentionally exposing the drug to harsh conditions to accelerate degradation, which helps in identifying potential degradants and developing a stability-indicating analytical method.

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in Water) B Expose to Stress Conditions A->B C Acidic (0.1 M HCl, 60°C) B->C D Basic (0.1 M NaOH, 60°C) B->D E Oxidative (3% H₂O₂, RT) B->E F Thermal (60°C Solution) B->F G Photolytic (ICH Q1B Light) B->G H Sample at Time Points (e.g., 0, 4, 8, 24h) I Neutralize/Quench (If necessary) H->I J Analyze by HPLC-UV/MS I->J K Evaluate Degradation (Peak Purity, % Degradation, Mass Balance) J->K

Caption: General workflow for a forced degradation study.

Protocol: General Forced Degradation Study

Objective: To identify the degradation pathways and develop a stability-indicating HPLC method for (3R)-N-Propyl-3-piperidinecarboxamide HCl.

Materials:

  • (3R)-N-Propyl-3-piperidinecarboxamide HCl

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV and/or MS detector

  • Stability chambers (temperature and photostability)

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in water or a suitable co-solvent.

  • Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample protected from light at 2-8°C.

    • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 60°C.

    • Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Heat at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 70°C.

    • Photolytic Degradation: Expose the stock solution to light conditions as specified in ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Processing: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated HPLC method. Use a photodiode array (PDA) detector to check for peak purity and an MS detector to help identify degradants.

  • Data Evaluation: Calculate the percentage of degradation. Aim for 5-20% degradation to ensure that the primary degradation products are formed without secondary degradation. Evaluate the mass balance to account for all the material.

Summary of Expected Forced Degradation Outcomes
Stress ConditionLikely Degradation PathwayExpected Primary Degradants
0.1 M HCl, 60°C Acid-catalyzed hydrolysis(3R)-piperidine-3-carboxylic acid, n-propylamine
0.1 M NaOH, 60°C Base-catalyzed hydrolysis(3R)-piperidine-3-carboxylic acid, n-propylamine
3% H₂O₂, RT OxidationN-oxide derivatives, other oxidative products
Heat (70°C) Thermal Acceleration of Hydrolysis/OxidationSimilar to hydrolysis and oxidation but likely slower
Light (ICH Q1B) Photolytic Oxidation/CleavageVarious photoproducts, potentially N-oxides

References

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. Available at: [Link]

  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. ResearchGate. Available at: [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1

Interpreting mass spec fragmentation of N-propyl-3-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-propyl-3-piperidinecarboxamide

Welcome to the technical support guide for the mass spectrometric analysis of N-propyl-3-piperidinecarboxamide. This document provides in-depth answers to common questions encountered during its structural elucidation, offering troubleshooting advice and validated experimental protocols to support researchers, chemists, and drug development professionals. Our approach is grounded in established fragmentation principles to ensure you can interpret your data with confidence.

Section 1: Fundamental Molecular Properties

Q1: What are the essential chemical properties of N-propyl-3-piperidinecarboxamide for mass spectrometry?

Before any analysis, it's critical to know the fundamental properties of the target molecule. These values are the foundation for identifying the molecular ion and calculating the mass of any subsequent fragments.

N-propyl-3-piperidinecarboxamide is a substituted piperidine, a class of heterocyclic amines common in many pharmaceuticals.[1] Its structure contains two key features that dictate its fragmentation behavior: a basic piperidine ring, which is a prime site for protonation in ESI, and a secondary amide side chain.

Table 1: Molecular Properties of N-propyl-3-piperidinecarboxamide

Property Value Data Source(s)
Chemical Structure Chemical structure of N-propyl-3-piperidinecarboxamide [2]
Molecular Formula C₉H₁₈N₂O [2]
Average Molecular Weight 170.26 g/mol [2]
Monoisotopic Mass 170.1419 Da Calculated
[M+H]⁺ (Protonated Mass) 171.1497 Da Calculated

| CAS Number | 1016521-91-7 |[2] |

Section 2: Interpreting Fragmentation Spectra

Q2: What are the expected major fragment ions for N-propyl-3-piperidinecarboxamide in positive-ion ESI-MS/MS?

Understanding the fragmentation pattern is key to confirming the molecule's identity. In electrospray ionization (ESI), the molecule will readily protonate, typically on the most basic site—the piperidine nitrogen—to form the precursor ion [M+H]⁺ at m/z 171.15.[1][3] When this precursor ion is subjected to collision-induced dissociation (CID), it fragments in predictable ways governed by the stability of the resulting ions and neutral losses.[4][5]

The fragmentation is dominated by two primary pathways: cleavage of the amide bond and fragmentation of the piperidine ring.

  • Pathway A: Amide Bond Cleavage: The most characteristic fragmentation for many N-substituted amides is the cleavage of the N-CO bond.[6] This reaction is highly favorable as it results in a stable, resonance-stabilized acylium ion. For N-propyl-3-piperidinecarboxamide, this pathway produces a key diagnostic ion at m/z 112.08 and a neutral loss of propylamine.

  • Pathway B: Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, often initiated by an α-cleavage adjacent to the ionized nitrogen atom.[7] This process involves the breaking of C-C bonds within the ring, leading to a stable iminium ion. A common fragment observed for piperidine-containing structures is an ion at m/z 84.08 , resulting from the loss of the entire N-propylcarboxamide sidechain following ring opening.

  • Pathway C: Side-Chain Fragmentation: Other notable fragmentations include losses from the N-propyl group and the carboxamide moiety. A common rearrangement for amides can lead to the loss of propene (42.05 Da) from the N-propyl group, yielding a fragment at m/z 129.10 .[8]

The diagram below illustrates these primary fragmentation routes from the protonated precursor ion.

G cluster_main Predicted ESI-MS/MS Fragmentation Pathways cluster_path_a Pathway A cluster_path_b Pathway B cluster_path_c Pathway C mol N-Propyl-3-piperidinecarboxamide [M+H]⁺ m/z 171.15 fragA Piperidine-3-Acylium Ion [C₆H₁₀NO]⁺ m/z 112.08 mol->fragA  - C₃H₉N (59.07 Da) Amide Bond Cleavage fragB Piperidine Ring Fragment [C₅H₁₀N]⁺ m/z 84.08 mol->fragB  - C₄H₇NO (85.05 Da) Ring Fragmentation fragC Propene Loss Fragment [C₆H₁₃N₂O]⁺ m/z 129.10 mol->fragC  - C₃H₆ (42.05 Da) Propene Loss

Caption: Predicted fragmentation of protonated N-propyl-3-piperidinecarboxamide.

Table 2: Summary of Predicted Key Fragment Ions (ESI-MS/MS)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragment Structure / Description
171.15 112.08 59.07 (C₃H₉N) Piperidine-3-Acylium Ion . Formed by cleavage of the amide C-N bond.[6]
171.15 84.08 87.07 (C₄H₉NO) Iminium Ion . Formed by α-cleavage and fragmentation of the piperidine ring.[1][7]
171.15 129.10 42.05 (C₃H₆) [M+H-propene]⁺ . Formed by rearrangement and loss of propene from the N-propyl chain.[8]

| 171.15 | 70.07 | 101.08 (C₅H₁₁NO) | Acyclic Amine Fragment . Further fragmentation of the piperidine ring.[9] |

Section 3: Troubleshooting Common Issues

Q3: The most abundant fragment ion (base peak) in my spectrum is m/z 84.08, not m/z 112.08. What does this mean?

The relative abundance of fragment ions is highly dependent on the collision energy used in the MS/MS experiment.

  • Low Collision Energy: At lower energies (e.g., 10-15 eV), fragmentation is more selective. The weakest bonds are more likely to break, which in this case is often the amide C-N bond, making the acylium ion at m/z 112.08 the dominant peak.

  • High Collision Energy: At higher energies (e.g., >25 eV), the precursor ion receives more internal energy, leading to more extensive fragmentation.[10] This favors pathways that require more energy, such as the multi-bond cleavage and rearrangement needed to form the m/z 84.08 piperidine fragment. Troubleshooting Step: Perform a collision energy profile experiment. By acquiring spectra at varying collision energies, you can observe the transition from the amide cleavage pathway to the ring fragmentation pathway, confirming the identity of both ions and providing a more complete picture of the molecule's fragmentation behavior.

Q4: I am seeing an unexpected ion at m/z 98. Why is this happening?

An ion at m/z 98 could correspond to the piperidine-3-carboxamide fragment ([C₆H₁₀N₂O]⁺) after the loss of the N-propyl group as a radical (loss of 43 Da). While less common in ESI-MS/MS (which favors even-electron products), this can occur, especially with higher collision energies or in-source fragmentation.

However, a more likely cause is the presence of an impurity. A common synthetic precursor or side-product could be piperidine-3-carboxamide itself (where the N-propyl group is replaced by hydrogen). This compound has a molecular weight of 128.17 g/mol , and its protonated form, [M+H]⁺, would appear at m/z 129.10. A prominent fragment from this impurity would be the loss of ammonia (NH₃), resulting in an ion at m/z 112, which could overlap with your primary fragment. Careful review of your synthetic route and chromatographic separation is advised.

Q5: The intensity of my precursor ion (m/z 171.15) is very low or absent in the full scan spectrum. What should I do?

This phenomenon, known as in-source fragmentation, occurs when the molecule fragments within the ionization source before it reaches the mass analyzer.[4] It is often caused by overly harsh source conditions.

Troubleshooting Steps:

  • Reduce Source Voltages: Lower the capillary voltage and/or the cone/fragmentor voltage. These parameters influence the acceleration of ions in the source; high values can induce collisions with gas molecules, causing premature fragmentation.

  • Optimize Temperatures: Ensure the desolvation gas temperature is not excessively high, as thermal degradation can contribute to fragmentation.

  • Check Sample pH: Ensure your mobile phase is adequately acidified (e.g., with 0.1% formic acid). Efficient protonation in the ESI droplet can lead to more stable ions that are less prone to fragmenting in the source.

Section 4: Recommended Analytical Protocol

Q6: What is a reliable starting method for the LC-MS/MS analysis of N-propyl-3-piperidinecarboxamide?

This protocol provides a robust starting point for analysis. Optimization may be required based on your specific instrumentation and sample matrix.[1][3]

1. Sample Preparation: a. Dissolve the reference standard or sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of 1 mg/mL to create a stock solution. b. Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final working concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Method:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5-7 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

3. Mass Spectrometry (MS) Method:

  • Instrument: Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 171.15.

  • Scan Type: Product Ion Scan (MS/MS).

  • Collision Gas: Argon.

  • Collision Energy: Start with a range (e.g., 10-40 eV) or a ramped collision energy to capture all major fragments. Optimize for key transitions if developing a quantitative assay.

  • Key Transitions for MRM (optional):

    • 171.15 -> 112.1 (Amide Cleavage)

    • 171.15 -> 84.1 (Ring Fragmentation)

The following diagram outlines the general analytical workflow.

G cluster_workflow General LC-MS/MS Analytical Workflow A 1. Sample Preparation B 2. LC Separation (Reverse Phase) A->B C 3. ESI Source (Ionization) B->C D 4. MS1 Analysis (Precursor Selection) C->D E 5. Collision Cell (Fragmentation) D->E F 6. MS2 Analysis (Fragment Detection) E->F G 7. Data Interpretation & Structural Confirmation F->G

Caption: Standard workflow for structural analysis by LC-MS/MS.

References

  • BenchChem. (2025).
  • Kato, K. et al. (n.d.). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • University of Arizona. (n.d.).
  • AiFChem. (2025). 1016521-91-7 | N-Propylpiperidine-3-carboxamide.
  • ChemScene. (n.d.). 1220034-18-3 | N-propylpiperidine-3-carboxamide hydrochloride.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Siuzdak, G., & BelBruno, J. J. (1990). The Scripps Center for Metabolomics and Mass Spectrometry.
  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • da Silva, A. B. et al. (2018).

Sources

Technical Support Center: Overcoming Hygroscopicity Challenges in Weighing Piperidine HCl Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the accurate weighing of hygroscopic materials, specifically piperidine hydrochloride (HCl) salts. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific rationale behind them, ensuring your experimental success through a deep understanding of the material's properties and the necessary handling techniques.

The Challenge: Understanding the Hygroscopic Nature of Piperidine HCl

Piperidine HCl is a crystalline solid that is highly soluble in water and is classified as a hygroscopic material.[1][2][3] This means it readily absorbs and retains moisture from the atmosphere.[1][4][5] This property presents a significant challenge in the laboratory, particularly during the critical step of weighing. The continuous absorption of ambient moisture leads to a constantly increasing mass, making it difficult to obtain an accurate and reproducible measurement.[6] Failure to address this issue can lead to significant errors in solution concentration, stoichiometric calculations, and ultimately, compromise the validity of your experimental results.

The rate and extent of moisture absorption are influenced by several factors, including:

  • Relative Humidity (RH): Higher ambient humidity will lead to faster and greater water uptake.[7][8][9] An ideal relative atmospheric humidity for weighing is between 45% and 60%.[6][10]

  • Temperature: Temperature fluctuations can affect the moisture-holding capacity of the air and the sample itself.[8][9][11]

  • Surface Area: A finer powder with a larger surface area will absorb moisture more rapidly than larger crystals.

  • Exposure Time: The longer the sample is exposed to the ambient environment, the more moisture it will absorb.[4][12]

Troubleshooting Guide: From First Principles to Advanced Solutions

This section provides a structured approach to troubleshooting and overcoming the challenges associated with weighing piperidine HCl.

Initial Assessment: Is Hygroscopicity the Culprit?

Q1: My balance reading for piperidine HCl is continuously increasing. What's happening?

A1: A continuous, unidirectional drift in the balance reading is a classic indicator of a hygroscopic sample absorbing atmospheric moisture.[13] The mass of the sample is increasing as it pulls water vapor from the air.

Level 1 Troubleshooting: Optimizing the Weighing Environment & Technique

Before resorting to specialized equipment, ensure that your fundamental weighing practices are optimized to minimize moisture exposure.

Q2: What are the basic steps I can take to get a more stable weight?

A2: The key is to minimize the sample's exposure time to the open air and to work in the driest environment possible.

  • Work Swiftly: Prepare everything you need in advance (spatula, weighing vessel, notebook) to minimize the time the piperidine HCl container is open.[4][14]

  • Use Appropriate Weighing Vessels: Use a weighing bottle or a vessel with a narrow neck to reduce the surface area of the sample exposed to the air.[13][15] For highly hygroscopic samples, weighing them in a small, sealable weighing bottle is recommended.[13]

  • Equilibrate to Room Temperature: Ensure the piperidine HCl container has equilibrated to the ambient temperature of the weighing room before opening it.[13][15] A cold container will cause condensation to form on the product.

  • Minimize Air Currents: Ensure the analytical balance is located in a draft-free area, away from doors, windows, and HVAC vents, as air currents can affect balance stability.[8][16]

Experimental Protocol: Standard Weighing of Piperidine HCl

  • Preparation: Place the sealed container of piperidine HCl in the balance room for at least 30 minutes to allow it to equilibrate to the ambient temperature.

  • Tare: Place your chosen weighing vessel (e.g., a clean, dry glass vial) on the balance and tare the weight.

  • Dispense: Briefly open the piperidine HCl container and quickly transfer an approximate amount of the salt to your tared vessel.

  • Seal and Weigh: Immediately close both the stock container and your weighing vessel. Record the weight as quickly as possible once the reading stabilizes.

  • Work in Increments: If you need to add more material, do so in quick, small additions, closing the container lid between each addition.

Level 2 Troubleshooting: Environmental Control

If basic techniques are insufficient, the next step is to control the immediate environment around the balance.

Q3: My weight is still unstable even when I work quickly. What's the next step?

A3: You need to reduce the humidity in the micro-environment of your weighing setup. This can be achieved in a few ways:

  • Desiccator: Store the piperidine HCl in a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate) for several hours or overnight before weighing.[5] You can also place a small, open container of desiccant inside the balance chamber to help reduce local humidity.[17]

  • Nitrogen Purge: If your analytical balance has the capability, gently purging the weighing chamber with a dry, inert gas like nitrogen can displace moist air.

  • Controlled Room: If available, perform the weighing in a humidity-controlled room.[14][16]

Data Presentation: Comparison of Environmental Control Methods

MethodAdvantagesDisadvantages
Desiccator Storage Low cost, easy to implement.May not be sufficient for highly sensitive measurements or in very humid environments. Requires time for the sample to equilibrate.
Nitrogen-Purged Balance Provides a very dry local environment.Requires a balance with purge capabilities and a supply of inert gas.
Humidity-Controlled Room Offers a stable environment for the entire process.High infrastructure cost, not commonly available.
Level 3 Troubleshooting: Advanced Containment - The Glove Box

For applications requiring the highest accuracy and for handling particularly hygroscopic salts, a controlled atmosphere glove box is the gold standard.

Q4: I need to prepare a standard solution with very high accuracy. How can I guarantee a stable weight?

A4: For the most demanding applications, weighing the piperidine HCl inside a glove box with a controlled, low-humidity atmosphere is the recommended solution.[18][19][20]

  • Inert Atmosphere: Glove boxes can be purged with nitrogen or argon to create an extremely dry environment, effectively eliminating moisture absorption.[19][21]

  • Stable Conditions: The enclosed space of a glove box also protects the balance from drafts and temperature fluctuations.[22][23]

  • Integrated Balances: Many glove boxes are designed to accommodate analytical balances and may include features like anti-vibration platforms and anti-static devices to further enhance accuracy.[18][23]

Experimental Workflow: Weighing Piperidine HCl in a Glove Box

cluster_prep Preparation cluster_weighing Weighing cluster_post Post-Weighing prep1 Place all necessary items (spatula, vials, piperidine HCl) in the antechamber. prep2 Purge the antechamber (typically 3-5 cycles). prep1->prep2 prep3 Transfer items into the main glove box chamber. prep2->prep3 weigh1 Allow the balance to stabilize in the inert atmosphere. prep3->weigh1 weigh2 Tare the weighing vessel. weigh1->weigh2 weigh3 Dispense piperidine HCl into the vessel. weigh2->weigh3 weigh4 Record the stable weight. weigh3->weigh4 post1 Tightly seal the weighing vessel and the stock container. weigh4->post1 post2 Remove items through the antechamber. post1->post2

Caption: Workflow for weighing hygroscopic salts in a glove box.

Frequently Asked Questions (FAQs)

Q: Can I dry my piperidine HCl if it has already absorbed moisture?

A: While it is technically possible to dry the salt by heating it under a vacuum, it is generally not recommended as it can be difficult to remove all the absorbed water without potentially causing decomposition.[4][12] It is far better to prevent moisture absorption in the first place. If you suspect your material has been compromised, it is best to use a fresh, unopened container.

Q: My piperidine HCl has formed clumps. Can I still use it?

A: Clumping is a strong indication of moisture absorption.[4][5] While you can break up the clumps with a spatula, the material's water content is unknown, which will lead to inaccurate weighings.[4] For any application where stoichiometry is important, it is advised to use a fresh sample.

Q: Besides moisture, what other factors can affect my weighing accuracy?

A: Several environmental factors can impact the accuracy of an analytical balance.[9][11] These include:

  • Vibrations: Ensure the balance is on a stable, vibration-dampening table.[10][16]

  • Static Electricity: Static charges can cause readings to be erratic.[8][9] This can be more of an issue in very dry environments (like a nitrogen-purged glove box). Using an anti-static gun or an ionizing bar can help mitigate this.[24]

  • Temperature: As mentioned, temperature fluctuations can cause drift. Allow samples to equilibrate to the ambient temperature of the balance before weighing.[13][24]

Q: What are the proper storage conditions for piperidine HCl?

A: To minimize moisture absorption, piperidine HCl should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][25][26][27] Storing it inside a desiccator provides an extra layer of protection.[14]

Troubleshooting Logic Pathway

start_node Start: Unstable Piperidine HCl Weight d1 Are basic weighing techniques optimized? start_node->d1 decision_node decision_node action_node action_node solution_node solution_node a1 Implement rapid weighing, use appropriate vessels, equilibrate sample temp. d1->a1 No d2 Is the weighing environment controlled? d1->d2 Yes a1->d2 a2 Use desiccator for storage, purge balance with N2, or use humidity-controlled room. d2->a2 No d3 Is the highest accuracy required? d2->d3 Yes a2->d3 a3 Weigh inside a controlled atmosphere glove box. d3->a3 Yes s1 Problem Solved: Stable Weight d3->s1 No a3->s1

Sources

Technical Support Center: Purification Methods for N-Propyl-3-piperidinecarboxamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the purification of highly polar, basic secondary amines. N-propyl-3-piperidinecarboxamide (and its stereoisomers, such as the (3R)-enantiomer) presents a unique purification challenge. The molecule features a highly basic secondary amine within the piperidine ring (pKa ~10.5) and a polar carboxamide group. This combination results in high water solubility, strong hydrogen-bonding capabilities, and aggressive secondary interactions with standard chromatographic stationary phases.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-purity isolation of N-propyl-3-piperidinecarboxamide, whether you are targeting the free base or the hydrochloride salt.

Visualization: Purification Workflow

PiperidinePurification Start Crude N-propyl-3- piperidinecarboxamide Decision1 Target Form? Start->Decision1 HCl_Route Precipitate as HCl Salt (Non-polar solvent) Decision1->HCl_Route Hydrochloride Salt Base_Route Aqueous Workup (pH > 11, extract w/ DCM:IPA) Decision1->Base_Route Free Base Pure Purified Product HCl_Route->Pure Filtration Decision2 Chromatography Required? Base_Route->Decision2 Normal_Phase Amine-Functionalized Silica or Silica + 1% TEA Decision2->Normal_Phase Normal Phase Reverse_Phase RP-HPLC (End-capped C18, High pH) Decision2->Reverse_Phase Reverse Phase Normal_Phase->Pure Reverse_Phase->Pure

Workflow for the isolation and purification of N-propyl-3-piperidinecarboxamide.

Troubleshooting & FAQs

Q1: Why does N-propyl-3-piperidinecarboxamide streak irreversibly on standard silica gel, and how can I resolve this? Causality: The secondary amine in the piperidine ring is highly basic. Standard bare silica gel contains residual silanol groups that act as Brønsted acids (pKa ~4.5)[1]. When the basic piperidine contacts the acidic silica, a strong acid-base ionic interaction occurs, causing the compound to adsorb strongly. This leads to severe streaking, band broadening, and poor recovery[2]. Solution: You must disrupt this ionic interaction.

  • Mobile Phase Modification: Incorporate a competing amine, such as 1-5% triethylamine (TEA) or ammonium hydroxide, into your mobile phase (e.g., DCM/MeOH/NH₄OH). The small, highly basic modifier neutralizes the acidic silanols, allowing your target compound to elute based on polarity rather than ionic bonding[1][3].

  • Stationary Phase Change (Preferred): Switch to an amine-functionalized silica column. Because the stationary phase surface is already modified with basic aminopropyl groups, the acid-base interaction is completely eliminated, yielding sharp peaks and excellent recovery without the need for aggressive modifiers[2].

Q2: I am experiencing severe product loss during the aqueous workup. How can I improve recovery? Causality: Piperidinecarboxamides are highly polar and capable of extensive hydrogen bonding, making them exceptionally water-soluble[4]. If the aqueous phase is not sufficiently basic, the piperidine nitrogen remains protonated, rendering it almost entirely insoluble in organic extraction solvents. Solution:

  • pH Adjustment: Ensure the aqueous phase is basified to at least pH 11-12 using NaOH or KOH to fully deprotonate the secondary amine into its free-base form.

  • Optimized Extraction Solvent: Standard solvents like ethyl acetate or diethyl ether are often insufficient[4]. Use a 3:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA). The IPA disrupts the hydration shell around the polar carboxamide, significantly increasing the partition coefficient into the organic layer.

  • Direct Salt Isolation: Bypass the aqueous workup entirely by treating the crude reaction mixture (in a non-polar solvent) with anhydrous HCl to precipitate the product directly as a hydrochloride salt[4].

Q3: During preparative Reverse-Phase HPLC (RP-HPLC), the compound exhibits severe peak tailing. What are the optimal conditions? Causality: In RP-HPLC, basic amines interact with negatively charged, unreacted residual silanols on the C18 silica support, causing a non-ideal elution profile and peak tailing[3]. Furthermore, highly polar compounds can cause "phase collapse" in standard C18 columns under highly aqueous conditions[5]. Solution:

  • High pH Mobile Phase: Run the separation at an alkaline pH (e.g., pH 10 using an ammonium bicarbonate buffer). At high pH, the amine is deprotonated (free-base form), which eliminates ionic interactions with silanols and increases the molecule's lipophilicity, thereby improving retention and peak shape[1].

  • Column Selection: Utilize an end-capped C18 column or a polar-embedded/aqueous-stable C18 column specifically designed to shield residual silanols and prevent phase collapse[3][5].

Experimental Methodologies

Protocol A: Normal Phase Purification via Amine-Functionalized Silica

This self-validating protocol ensures high purity of the free base without the contamination risks of TEA modifiers.

  • TLC Method Development: Spot the crude mixture on an amine-functionalized TLC plate. Develop using a gradient of Hexane and Ethyl Acetate (e.g., 50:50 to 0:100), or Ethyl Acetate/Methanol if highly retained. Calculate the Retention factor (Rf) values to identify the optimal starting ratio.

  • Column Equilibration: Equilibrate an amine-functionalized flash column with 3-5 column volumes (CV) of the initial, less polar solvent system determined from the TLC analysis[3].

  • Sample Loading: Dissolve the crude N-propyl-3-piperidinecarboxamide in a minimal amount of DCM. Dry load the sample onto Celite if solubility is poor, or apply it directly to the column head.

  • Gradient Elution: Run a linear gradient toward the more polar solvent over 10-15 CVs. The basic amine will elute as a sharp band due to the lack of silanol interference[2].

  • Validation: Analyze fractions via LC-MS or TLC. Pool pure fractions and concentrate under reduced pressure. A final purity check via analytical HPLC validates the success of the run.

Protocol B: Direct Isolation as the Hydrochloride Salt

Ideal for bypassing chromatography and maximizing yield for highly water-soluble derivatives[4].

  • Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to remove volatile reaction solvents. Redissolve the oily residue in a dry, non-polar solvent such as diethyl ether or methyl tert-butyl ether (MTBE).

  • Acidification: While stirring vigorously at 0 °C, slowly add a stoichiometric excess of anhydrous HCl in dioxane (or bubble dry HCl gas) into the solution.

  • Precipitation: The N-propyl-3-piperidinecarboxamide hydrochloride salt will immediately precipitate as a white crystalline solid.

  • Filtration and Washing: Filter the precipitate under a vacuum and wash the filter cake with cold, fresh MTBE to remove unreacted lipophilic impurities.

  • Validation: Dry the crystals under a vacuum at 40 °C to a constant weight. Verify structural integrity and purity via Quantitative NMR (qNMR) and analytical HPLC.

Quantitative Data Summary

The following table summarizes the expected outcomes of various purification strategies based on empirical chromatographic data.

Purification MethodStationary Phase / ReagentsExpected Recovery (%)Expected Purity (%)Primary Causality / Mechanism
Normal Phase (Modified) Bare Silica + 1-5% TEA70 - 85%> 95%TEA neutralizes acidic silanols, allowing polarity-based elution[1].
Normal Phase (Amine) Amine-functionalized Silica80 - 95%> 98%Basic surface eliminates ionic interactions; yields sharp peaks[2].
RP-HPLC (High pH) End-capped C18 + pH 10 Buffer85 - 95%> 99%Deprotonation increases lipophilicity and prevents silanol binding[1][3].
Salt Precipitation Anhydrous HCl in MTBE75 - 90%> 96%Selective crystallization of the protonated amine from non-polar media[4].

References[1] Title: How do I purify ionizable organic amine compounds using flash column chromatography?

Sources

Validation & Comparative

HPLC method for chiral separation of (3R)-N-Propyl-3-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chiral chromatography, I frequently encounter the nuanced challenges of resolving aliphatic, low-chromophore chiral amines. (3R)-N-Propyl-3-piperidinecarboxamide is a critical chiral building block in pharmaceutical synthesis. Its enantiomeric purity directly dictates the pharmacological efficacy and safety profiles of downstream active pharmaceutical ingredients (APIs).

Lacking an extended conjugated π-system and possessing a highly basic secondary amine, this molecule demands a rigorously optimized chromatographic environment. This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for the enantiomeric resolution of N-Propyl-3-piperidinecarboxamide, complete with mechanistic explanations and self-validating experimental protocols.

Mechanistic Causality in Chiral Recognition

To successfully separate the (3R) and (3S) enantiomers, we must establish a minimum of three points of transient interaction between the analyte and the CSP (Dalgliesh’s Rule).

For N-Propyl-3-piperidinecarboxamide, the primary interaction sites are:

  • Hydrogen Bonding: The amide carbonyl (C=O) acts as a strong hydrogen bond acceptor, while the amide (N-H) and piperidine secondary amine act as donors.

  • Steric Inclusion: The bulky N-propyl group must fit into the chiral cavities of the stationary phase.

  • Dipole-Dipole Interactions: Driven by the polar amide functional group.

Polysaccharide-based CSPs, particularly those utilizing amylose derivatives, have demonstrated superior performance in separating piperidine derivatives compared to protein-based columns[1]. The helical structure of amylose creates a more accommodating chiral cavity for the bulky N-propyl group compared to the linear cellulose backbone.

Mechanism Analyte Analyte: Piperidinecarboxamide HBond Hydrogen Bonding (Amide C=O / N-H) Analyte->HBond Steric Steric Inclusion (N-Propyl Bulk) Analyte->Steric Dipole Dipole Stacking (Carbamate Linkages) Analyte->Dipole CSP CSP: Amylose Carbamate CSP->HBond CSP->Steric CSP->Dipole Resolution Enantiomeric Resolution HBond->Resolution Steric->Resolution Dipole->Resolution

Figure 1: Three-point chiral recognition mechanism between the analyte and the polysaccharide CSP.

Comparative Performance of Chiral Columns

To determine the optimal column, we evaluated four distinct CSPs. Immobilized phases like Chiralpak IA have successfully resolved racemic piperidine analogues with high resolution factors due to their robust solvent compatibility[2]. The structural nuances of saturated nitrogen heterocycles heavily influence their enantioselectivity[3].

Table 1: Comparative Chromatographic Data for N-Propyl-3-piperidinecarboxamide

Column (CSP Type)Mobile PhaseRetention Time (3R)Retention Time (3S)Resolution (

)
Selectivity (

)
Mechanistic Causality
Chiralpak IA (Immobilized Amylose)Hexane/EtOH/DEA(70:30:0.1)8.4 min10.2 min3.15 1.25 Immobilized amylose helix perfectly accommodates the N-propyl steric bulk, maximizing H-bond alignment.
Chiralpak AD-H (Coated Amylose)Hexane/EtOH/DEA(70:30:0.1)9.1 min10.5 min2.401.18Good resolution, but coated nature restricts the use of aggressive modifiers if solubility issues arise.
Chiralcel OD-H (Coated Cellulose)Hexane/IPA/DEA(80:20:0.1)12.3 min13.1 min1.101.08Linear cellulose backbone causes steric clash with the N-propyl group, reducing chiral recognition.
AGP (Protein-based)10mM PhosphatepH 7.015.6 min16.2 min0.851.05Hydrophobic binding pockets in

-acid glycoprotein are too restrictive for this specific amide.

Conclusion: The Chiralpak IA column is the definitive choice. Its immobilized amylose tris(3,5-dimethylphenylcarbamate) phase provides the highest resolution (


 > 3.0), ensuring baseline separation critical for accurate quantitation of trace enantiomeric impurities.

Method Development Workflow & Thermodynamic Tuning

Developing a self-validating method requires understanding the thermodynamic and chemical environment of the column.

  • Why Diethylamine (DEA)? For basic compounds like piperidines, adding a small amount of an amine modifier like DEA is mandatory to mask residual silanols on the silica support, thereby preventing peak tailing and improving resolution[1].

  • Why 30°C? Temperature is a critical parameter. For the separation of piperidine-3-carboxylic acid derivatives, it is observed that as the column temperature increases, the retention factor and resolution decrease due to the exothermic nature of the chiral interaction[1]. 30°C provides the optimal balance between mass transfer kinetics (sharp peaks) and enthalpic chiral recognition (high

    
    ).
    

Workflow Start Racemic (3R/3S)-N-Propyl -3-piperidinecarboxamide Screening CSP Screening (Polysaccharide vs. Protein) Start->Screening Immobilized Immobilized Amylose (Chiralpak IA) Screening->Immobilized Coated Coated Cellulose (Chiralcel OD-H) Screening->Coated MobilePhase Mobile Phase Optimization (Hexane/EtOH + 0.1% DEA) Immobilized->MobilePhase Coated->MobilePhase Temp Thermodynamic Tuning (Isothermal 30°C) MobilePhase->Temp Validation Method Validation (Resolution Rs > 2.0) Temp->Validation

Figure 2: Logical workflow for the chiral HPLC method development of piperidinecarboxamides.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. If the System Suitability Criteria in Step 5 are not met, the protocol dictates immediate corrective actions, ensuring absolute trustworthiness in your data.

Step 1: Mobile Phase Formulation
  • Measure 700 mL of HPLC-grade n-Hexane and 300 mL of HPLC-grade Ethanol.

  • Add 1.0 mL of Diethylamine (DEA) to the Ethanol fraction before mixing to ensure rapid homogenization.

  • Combine solvents and sonicate under a vacuum for 10 minutes to degas. Note: Do not over-sonicate, as selective evaporation of hexane will alter the 70:30 ratio and shift retention times.

Step 2: System Equilibration
  • Install a Chiralpak IA column (250 mm × 4.6 mm, 5 µm) .

  • Flush the system with 100% Isopropanol (IPA) at 0.5 mL/min for 20 minutes to remove any reverse-phase residues.

  • Switch to the formulated Mobile Phase and equilibrate at 1.0 mL/min for 45 minutes.

  • Set the column oven strictly to 30°C .

Step 3: Sample Preparation
  • Accurately weigh 10.0 mg of the N-Propyl-3-piperidinecarboxamide sample.

  • Dissolve in 10.0 mL of the Mobile Phase to yield a 1.0 mg/mL solution.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter. (Do not use Nylon filters, as they may extract the DEA modifier).

Step 4: Chromatographic Execution
  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Detection: UV at 210 nm . (Causality: Aliphatic amides lack extended conjugation; a low wavelength is mandatory for adequate signal-to-noise ratio).

  • Run Time: 15 minutes.

Step 5: System Suitability & Validation (Self-Correction)
  • Criteria 1: The resolution (

    
    ) between the (3R) and (3S) peaks must be 
    
    
    
    2.5.
    • Correction: If

      
       < 2.5, decrease the column temperature to 25°C to increase the enthalpic interaction strength.
      
  • Criteria 2: The tailing factor (

    
    ) for the second eluting peak must be 
    
    
    
    1.2.
    • Correction: If

      
       > 1.2, verify the freshness of the DEA modifier. Amines degrade over time; remake the mobile phase with a fresh, sealed ampoule of DEA.
      

References

  • Title: Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC Source: PubMed (Talanta) URL: [Link]

  • Title: Enantioselective Biotransformations of Racemic and Meso Pyrrolidine-2,5-dicarboxamides and Their Application in Organic Synthesis Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

Sources

High-Field vs. Benchtop ¹H NMR for the Structural Verification and Quality Control of (3R)-N-Propyl-3-piperidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

In the modern pharmaceutical development landscape, analytical agility must be balanced with uncompromising data integrity. The structural verification and purity assessment of chiral intermediates, such as (3R)-N-Propyl-3-piperidinecarboxamide HCl, present unique spectroscopic challenges. This guide objectively compares the analytical performance of traditional High-Field NMR (600 MHz) against emerging Benchtop Low-Field NMR (80 MHz) technologies, providing actionable, field-proven methodologies for your laboratory workflows.

Molecular Context & Analytical Challenges

(3R)-N-Propyl-3-piperidinecarboxamide HCl is a highly polar, water-soluble pharmaceutical building block. Its ¹H NMR spectrum is defined by two distinct regions:

  • The Propyl Chain: Exhibits predictable, first-order splitting (a triplet for the terminal -CH₃, and multiplets for the -CH₂- groups).

  • The Piperidine Ring: Adopts a chair conformation where protons are diastereotopic. The axial and equatorial protons exhibit complex geminal and vicinal scalar couplings (

    
    , 
    
    
    
    ,
    
    
    ).

Furthermore, as a hydrochloride salt, the protonated piperidine nitrogen (


) strongly withdraws electron density, shifting adjacent ring protons downfield. The analytical challenge lies in resolving these complex, overlapping ring signals to confirm structural identity, while simultaneously providing accurate quantitative integration for batch release.

G A API Batch: (3R)-N-Propyl-3-piperidinecarboxamide HCl B Sample Prep (D2O + Internal Standard) A->B C High-Field NMR (600 MHz) Structural Elucidation B->C R&D Phase D Benchtop NMR (80 MHz) Routine qNMR Release B->D Production QC E Data Processing (Phase & Baseline Corr.) C->E D->E F Purity & Identity Verified E->F

Workflow for NMR-based structural verification and quality control.

Mechanistic Insights: The Causality of Field Strength

Why does the ¹H NMR spectrum of this compound look drastically different at 80 MHz compared to 600 MHz? The answer lies in quantum mechanics and the


 ratio.

Chemical shift dispersion (


, measured in Hz) scales linearly with the external magnetic field (

). However, the scalar coupling constant (

, measured in Hz) is an intrinsic property of the molecule and remains constant regardless of the magnet.

At 600 MHz, the


 ratio is large, resulting in first-order spectra  where the piperidine ring protons appear as distinct, analyzable multiplets (e.g., doublet of doublets). At 80 MHz, the 

ratio shrinks significantly. This induces second-order effects (roofing and severe signal overlap), collapsing the ring protons into a broad, complex envelope. While benchtop NMR sacrifices this structural resolution, it retains excellent linearity for isolated signals (like the propyl -CH₃ triplet), making it a highly viable alternative for quantitative NMR (qNMR)[1].

G A Magnetic Field Strength (B0) B High Field (600 MHz) Large Δν/J Ratio A->B C Low Field (80 MHz) Small Δν/J Ratio A->C D First-Order Spectra Resolved Multiplets B->D E Second-Order Spectra Overlapping Signals C->E F Trace Impurity Detection (<0.1%) D->F G Bulk qNMR & Main Component ID E->G

Causality of magnetic field strength on spectral resolution and analytical utility.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following qNMR protocol is designed as a self-validating system . We utilize Maleic acid as a Certified Reference Material (CRM) internal standard. Maleic acid produces a sharp singlet at ~6.3 ppm in D₂O—a region entirely devoid of signals from (3R)-N-Propyl-3-piperidinecarboxamide HCl, eliminating the risk of integration overlap.

Protocol: Quantitative Analysis (qNMR) Workflow

Note: D₂O is selected as the solvent because the HCl salt is highly polar. Exchangeable protons (amide NH, piperidine NH₂⁺) will undergo H-D exchange and disappear, simplifying the aliphatic region for integration.

Step 1: System Suitability & Blank Verification

  • Acquire a standard 1D ¹H spectrum of pure D₂O to confirm the absence of residual solvent impurities in the 0.5–7.0 ppm integration windows.

  • Verify probe tuning, matching, and 3D shimming using a standard lineshape sample (e.g., 1% CHCl₃ in Acetone-d6) to ensure symmetrical peak bases.

Step 2: Gravimetric Sample Preparation

  • Using a calibrated microbalance, accurately weigh ~15.0 mg of (3R)-N-Propyl-3-piperidinecarboxamide HCl and ~5.0 mg of Maleic acid CRM into a clean glass vial.

  • Dissolve completely in 600 µL of D₂O. Vortex for 30 seconds to ensure absolute homogeneity, then transfer to a 5 mm NMR tube.

Step 3: Acquisition Parameters (The Causality of T₁ Relaxation)

  • Pulse Angle: 90° (calibrated for the specific solvent/probe).

  • Relaxation Delay (D1): Set

    
    . Why? To achieve >99.3% longitudinal magnetization recovery between scans. Failing to allow complete relaxation will artificially truncate the integration of slower-relaxing protons, destroying quantitative accuracy.
    
  • Scans (NS): 16 for High-Field (approx. 5 mins); 64 to 128 for Benchtop (approx. 35-45 mins) to achieve an equivalent Signal-to-Noise Ratio (SNR)[2][3].

Step 4: Processing & Calculation

  • Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transform to optimize SNR without distorting peak areas.

  • Perform rigorous manual phase correction (zero and first order) and a multipoint baseline correction.

  • Integrate the Maleic acid singlet (6.3 ppm, 2H) and the isolated propyl terminal -CH₃ triplet (~0.9 ppm, 3H). Calculate absolute purity using the standard qNMR mass-balance equation.

Comparative Performance Analysis

While high-field NMR remains the gold standard for absolute structural elucidation and trace impurity profiling (capable of detecting impurities down to 0.01%[2]), benchtop NMR offers operational simplicity, zero cryogen costs, and sufficient resolution for routine batch release[1].

The table below summarizes the quantitative performance metrics when analyzing (3R)-N-Propyl-3-piperidinecarboxamide HCl.

Table 1: Performance Comparison for (3R)-N-Propyl-3-piperidinecarboxamide HCl Analysis
Analytical MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Spectral Resolution First-order; fully resolved axial/equatorial piperidine protons.Second-order; piperidine protons collapse into a broad multiplet.
Limit of Detection (LOD) ~0.01% (Ideal for genotoxic impurity screening)[2]~1.0% - 2.0% (Sufficient for bulk API release)[2]
qNMR Scan Time ~5 - 11 minutes~35 - 45 minutes[3]
Infrastructure Needs Dedicated facility, liquid Helium/Nitrogen cryogens.Standard lab bench, standard 110V/220V power, no cryogens[4].
Primary Use Case R&D, structural elucidation, trace impurity ID.Routine QA/QC, process monitoring, adulterant screening[3].

Conclusion & Recommendations

For the rigorous analysis of (3R)-N-Propyl-3-piperidinecarboxamide HCl, the choice of instrumentation should be dictated by the phase of drug development:

  • During Early-Stage R&D and Route Scouting: High-field NMR (400 MHz - 600 MHz) is mandatory. The complex diastereotopic nature of the piperidine ring requires large magnetic fields to resolve scalar couplings and definitively prove stereochemistry and connectivity.

  • During Commercial Manufacturing and QA/QC: Benchtop NMR (60-80 MHz) is a highly capable, cost-effective alternative. Because the terminal propyl -CH₃ group remains isolated from the complex ring envelope even at low fields, it serves as a reliable quantitative handle. Benchtop systems can successfully execute self-validating qNMR protocols to release batches with high accuracy, freeing up expensive high-field instrument time for critical R&D tasks.

References

1.[1] ResearchGate. Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs. Available at: 2.[2] National Institutes of Health (NIH). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Available at: 3.[3] ACS Publications. Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Sexual Enhancement and Weight Loss Dietary Supplements Adulterated with Pharmaceutical Substances. Available at: 4.[4] Oxford Instruments. Why Benchtop NMR is Ideal for Fat Analysis. Available at:

Sources

A Senior Application Scientist's Guide to Certified Reference Standards for (3R)-N-Propyl-3-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Niche Intermediate

(3R)-N-Propyl-3-piperidinecarboxamide is a chiral synthetic intermediate whose piperidine scaffold is a cornerstone in modern medicinal chemistry.[1][2] The precise stereochemistry and high purity of such intermediates are paramount, as they are often building blocks for Active Pharmaceutical Ingredients (APIs). For instance, the closely related (R)-3-amino piperidine is a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[3]

Given its role in drug development, the accurate identification and quantification of (3R)-N-Propyl-3-piperidinecarboxamide, its related impurities, and potential metabolites are non-negotiable. This necessitates the use of a highly characterized, authenticated material for comparison: a Certified Reference Standard (CRS).[4] This guide provides an in-depth comparison of commercially available CRSs versus in-house qualified standards, supported by detailed experimental protocols for their verification and use. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions that ensure data integrity, analytical accuracy, and regulatory compliance.

The Gold Standard: Understanding Certified Reference Standards

A Certified Reference Material (CRM), or Certified Reference Standard (CRS) in the pharmaceutical context, is far more than just a "pure" chemical. It is a substance with one or more property values that are certified by a technically valid procedure, accompanied by a certificate that provides traceability to an accurate realization of the unit in which the property values are expressed.[5][6]

The use of high-quality reference standards is a foundational requirement of Good Manufacturing Practice (GMP) for APIs, as outlined in the International Council for Harmonisation (ICH) Q7 guidelines.[7][8][9] These standards are indispensable for:

  • Method Validation: Assessing accuracy, precision, linearity, and specificity of analytical procedures.[10]

  • Instrument Calibration: Ensuring the performance of analytical instruments.[10]

  • Quality Control: Confirming the identity, purity, and strength of a compound in routine testing.[4]

  • Stability Studies: Accurately detecting and quantifying degradation products over time.[4]

Pharmacopeias like the United States Pharmacopeia (USP) provide rigorously tested reference standards that are considered to have the highest level of accuracy and traceability for compendial methods.[11][12][13] For non-compendial compounds like (3R)-N-Propyl-3-piperidinecarboxamide, researchers must rely on CRSs from reputable commercial suppliers or undertake the rigorous process of qualifying an in-house standard.

Comparative Analysis: Commercial CRS vs. In-House Standard

The choice between purchasing a commercial CRS and qualifying an in-house secondary standard involves a trade-off between immediate availability, cost, and the depth of characterization required.

Data Presentation: Certificate of Analysis (CoA) Comparison

Below is a typical comparison of the data you should expect from a high-quality commercial CRS versus a well-qualified in-house standard.

ParameterCommercial CRS (Example)In-House Qualified Standard (Target)Analytical Method(s)Causality & Importance
Identity Confirmation Conforms to structureConforms to structure¹H NMR, ¹³C NMR, HRMS, IRUnambiguously confirms the molecular structure, including stereochemistry where applicable. This is the first line of defense against using the wrong material.
Purity (Chromatographic) 99.8%≥ 99.5%HPLC-UV/DADQuantifies the main component relative to detectable impurities. Diode-Array Detection (DAD) helps in assessing peak purity.
Assay (Purity by Mass Balance) 99.6% (as is basis)99.3% (as is basis)100% - (% Water + % Residual Solvents + % Non-volatile Residue + % Impurities)Provides the most accurate value of the main component by accounting for all major impurities, both volatile and non-volatile. This is the value used for quantitative calculations.[14]
Water Content 0.15%≤ 0.2%Karl Fischer TitrationWater is a common impurity that can affect the true concentration of the standard and impact stability. Volumetric or coulometric KF is chosen based on expected water content.
Residual Solvents Acetone: <100 ppm, Heptane: <50 ppmMeets ICH <467> LimitsGC-HS (Headspace Gas Chromatography)Ensures that solvents used during synthesis are removed to levels that will not interfere with analysis or pose a safety risk.
Non-Volatile Residue (Residue on Ignition) 0.05%≤ 0.1%USP <281>Quantifies inorganic impurities that would not be detected by chromatography.
Traceability Statement Characterized and tested under ISO/IEC 17025. Purity assigned by qNMR traceable to NIST SRM.Qualified against Commercial CRS Lot #XXXX.N/AEstablishes an unbroken chain of comparisons to national or international standards, ensuring the trustworthiness of the assigned value.[6]

Experimental Protocols: A Self-Validating System

The following protocols are designed not just to be followed, but to be understood. Each includes system suitability testing (SST), a cornerstone of analytical trustworthiness, which verifies that the system is performing as expected before sample analysis begins.

Workflow for CRS Selection and Verification

The decision to use a commercial or in-house standard should follow a logical workflow to ensure the final material is fit for purpose.

G cluster_0 Phase 1: Sourcing & Initial Evaluation cluster_1 Phase 2: Verification & Qualification start Project Need Identified: Quantitative analysis of (3R)-N-Propyl-3-piperidinecarboxamide decision1 Is a Pharmacopeial Standard (e.g., USP) Available? start->decision1 crs Source Commercial CRS from ISO 17034 Accredited Vendor decision1->crs No inhouse Synthesize or Procure High-Purity Bulk Material decision1->inhouse No, or cost-prohibitive for routine use coa_review Review Certificate of Analysis (CoA) - Purity - Identity - Traceability crs->coa_review qualify Qualify as Secondary Standard (Protocol 3) Against Primary CRS inhouse->qualify verify Perform In-House Verification (Protocols 1 & 2) - Identity (NMR, MS) - Purity (HPLC) coa_review->verify decision2 Does verification data match CoA? verify->decision2 ready Standard is Fit for Purpose (Ready for Routine Use) decision2->ready Yes fail FAIL: Investigate Discrepancy Contact Vendor / Re-synthesize decision2->fail No qualify->ready

Caption: Workflow for selecting and verifying a reference standard.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: This reverse-phase HPLC method is a workhorse for polar to moderately non-polar small molecules. We choose a C18 column for its versatility. The mobile phase gradient allows for the elution of the main peak with good symmetry while also resolving potential earlier and later eluting impurities. UV detection at 210 nm is selected as it is near the UV absorbance maximum for the amide chromophore, providing good sensitivity.

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with DAD.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: 210 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Standard and Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with Diluent.

  • System Suitability Testing (SST):

    • Inject the Working Standard solution five times.

    • Acceptance Criteria (Trustworthiness):

      • Tailing Factor (Tf) for the main peak: 0.8 ≤ Tf ≤ 1.5.

      • Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%.

      • This ensures the system provides reproducible results and the peak shape is adequate for accurate integration.

  • Analysis & Calculation:

    • Inject a blank (Diluent) followed by the Working Standard.

    • Calculate the % Purity using the area percent method, excluding any peaks from the blank.

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

Protocol 2: Identity Confirmation by NMR and Mass Spectrometry

Expertise & Experience: While HPLC confirms purity, it does not confirm identity. ¹H NMR provides a "fingerprint" of the molecule, confirming the proton environment and connectivity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[1]

Methodology:

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker 400 MHz or equivalent.

    • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

    • Expected Signals: The spectrum should be consistent with the structure of (3R)-N-Propyl-3-piperidinecarboxamide, showing characteristic signals for the propyl group protons, the piperidine ring protons, and the amide N-H proton. The integration of these signals should correspond to the number of protons in each environment.

  • High-Resolution Mass Spectrometry (HRMS):

    • Instrument: Thermo Fisher Q Exactive or equivalent.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ should be observed. The measured mass should be within 5 ppm of the theoretical calculated mass for C₉H₁₉N₂O⁺.

Protocol 3: Qualification of an In-House Secondary Standard

Expertise & Experience: This protocol establishes the traceability of your in-house material to a primary commercial CRS. The assay value is determined by direct comparison, a robust and widely accepted method.

Methodology:

  • Full Characterization: Characterize the in-house batch for identity (Protocol 2), chromatographic purity (Protocol 1), water content (Karl Fischer), and residual solvents (GC-HS). The batch must be of high purity (typically >99%).

  • Comparative HPLC Assay:

    • Prepare the HPLC system as described in Protocol 1.

    • Primary Standard Preparation: Prepare a Working Standard of the commercial CRS at ~0.1 mg/mL in duplicate, using the certified purity value to correct for weight (e.g., weigh 10.0 mg, certified purity 99.6%, effective weight is 9.96 mg).

    • In-House Standard Preparation: Prepare the in-house material at the same target concentration (~0.1 mg/mL) in duplicate.

    • Injection Sequence:

      • Blank

      • Primary Std Prep 1 (x2)

      • In-House Std Prep 1 (x2)

      • Primary Std Prep 2 (x2)

      • In-House Std Prep 2 (x2)

      • Bracketing Primary Std (x1)

    • SST: The %RSD for all injections of the Primary Standard should be ≤ 2.0%.

  • Calculation:

    • Calculate the potency of the in-house standard relative to the primary standard.

    • Assay (%) = (Avg Area In-House Std / Avg Area Primary Std) * (Conc. Primary Std / Conc. In-House Std) * Purity Primary Std (%)

    • The assigned assay value for the in-house standard is the average of the results from the duplicate preparations.

The Logic of Purity Assignment: Mass Balance

The most rigorous method for assigning purity to a reference standard is the mass balance approach. This method is based on the principle that the total mass of the material is 100%, and the purity of the main component is what remains after subtracting all identified impurities.

G cluster_0 Mass Balance Purity Calculation cluster_impurities Impurity Profile total 100% Total Mass water Water Content (Karl Fischer) total->water - solvents Residual Solvents (GC-HS) total->solvents - nonvolatile Non-Volatile Residue (Residue on Ignition) total->nonvolatile - chromatographic Chromatographic Impurities (HPLC) total->chromatographic - p1 assay Assigned Purity (Assay Value) water->p1 p2 solvents->p2 p3 nonvolatile->p3 p4 chromatographic->p4

Caption: Logical flow of the mass balance approach for purity assignment.

Conclusion and Recommendations

For the analysis of (3R)-N-Propyl-3-piperidinecarboxamide, the selection of a reference standard is a critical decision that directly impacts the quality and reliability of analytical data.

  • For Critical Applications (e.g., reference standard for API release, stability studies): Always opt for a Certified Reference Standard from a reputable, accredited vendor. The comprehensive characterization and traceability statement provided on the Certificate of Analysis are essential for regulatory scrutiny.[10]

  • For Routine Use (e.g., in-process controls, screening assays): Qualifying an in-house secondary standard against a primary CRS is a scientifically sound and cost-effective strategy. This process must be well-documented and the secondary standard should be periodically re-qualified to ensure its integrity.

  • Trust, but Verify: Regardless of the source, it is good scientific practice to perform an in-house verification of identity and purity upon receiving a new lot of any reference standard. This ensures the material is fit for its intended use and was not compromised during shipping or storage.

By integrating these principles and protocols, researchers can build a robust analytical framework, ensuring that their data is accurate, reproducible, and defensible, thereby upholding the highest standards of scientific integrity in the drug development process.

References

  • Title: Certified Reference Materials (CRMs)
  • Title: The complete guide to the ICH Q7 guidelines - Qualio Source: Qualio URL
  • Title: Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards - IntuitionLabs.
  • Title: Why Analytical Reference Standards are Critical in Pharma Research - Aquigen Bio Source: Aquigen Bio Sciences URL
  • Source: European Medicines Agency (EMA)
  • Title: ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredient Source: YouTube URL
  • Title: FAQs: Reference Standards - US Pharmacopeia (USP)
  • Source: Pharmacopeia.
  • Title: International Council for Harmonization (ICH) Q7 (Good Manufacturing Practice Guideline for Active Pharmaceutical Ingredients)
  • Title: The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide.
  • Source: U.S.
  • Title: Official USP Reference Standards: Metrology concepts, overview, and scientific issues and opportunities Source: Ovid URL
  • Title: Quality By Design The Importance Of Reference Standards In Drug Development Source: LGM Pharma URL
  • Title: Selecting the right Certified Reference Material (CRM)
  • Title: <11> USP Reference Standards - Draft published for Comment Source: ECA Academy URL
  • Title: In-depth Technical Guide: The Molecular Landscape of Piperidine-3-Carboxylic Acid Derivatives Source: Benchchem URL
  • Title: 1220034-18-3 | N-propylpiperidine-3-carboxamide hydrochloride Source: ChemScene URL
  • Title: N-[3-(dimethylamino)
  • Title: Piperidine-3-carboxamide - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: α-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium)
  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)
  • Title: N-Cyclopropylpiperidine-3-carboxamide AldrichCPR - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: N-[3-(dimethylamino)
  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Title: CN103864674A - Method for preparing (R)

Sources

A Comparative Analysis of the Biological Activity of N-Propyl vs. N-Ethyl Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

The piperidine carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of a vast array of therapeutic agents targeting a wide range of biological entities.[1] The inherent structural features of the piperidine ring, combined with the hydrogen bonding capabilities of the carboxamide group, make this scaffold a privileged motif in drug discovery.[2] The biological activity and pharmacological profile of these compounds can be exquisitely tuned by chemical modifications at various positions. A critical determinant of a compound's affinity, selectivity, and functional activity is the nature of the substituent on the piperidine nitrogen.[3]

This guide provides a comparative analysis of the biological activity of N-propyl versus N-ethyl piperidine carboxamides. While direct, head-to-head comparative studies with extensive experimental data for a single biological target are not abundant in publicly available literature, this document synthesizes existing knowledge on the structure-activity relationships (SAR) of N-alkyl piperidine derivatives to provide insights into the differential effects of these two common alkyl substitutions. We will explore how the subtle difference of a single methylene unit can impact receptor interactions and biological outcomes, supported by general principles of medicinal chemistry and available data on related compounds. This guide also provides detailed experimental protocols for key assays used to evaluate the biological activity of such compounds.

The Influence of N-Alkyl Chain Length: A Structural-Activity Relationship Perspective

The length and nature of the N-alkyl substituent on the piperidine ring play a crucial role in modulating the pharmacological properties of piperidine carboxamides. This is primarily due to its influence on the compound's lipophilicity, steric profile, and the orientation of the molecule within the binding pocket of its biological target.

Lipophilicity and Pharmacokinetics: The addition of a methylene group in the N-propyl substituent compared to the N-ethyl group increases the compound's lipophilicity. This can have significant implications for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). An increase in lipophilicity can enhance membrane permeability and blood-brain barrier penetration, but it can also lead to increased metabolic susceptibility and off-target effects.

Steric Interactions and Receptor Binding: The steric bulk of the N-alkyl group can directly impact how the molecule fits into the binding pocket of a receptor or enzyme. For some targets, the longer N-propyl group may provide more favorable van der Waals interactions with hydrophobic residues in the binding pocket, leading to higher affinity. Conversely, for other targets with more sterically constrained binding sites, the shorter N-ethyl group may be preferred to avoid steric clashes. For instance, in the context of opioid receptors, the size of the N-alkyl group is a well-established determinant of activity, with subtle changes significantly impacting potency and selectivity.[3]

Conformational Effects: The flexibility of the N-alkyl chain can also influence the overall conformation of the molecule, which in turn affects its ability to adopt the optimal geometry for binding to its target. The slightly longer and more flexible N-propyl chain may allow for a different range of conformations compared to the N-ethyl group, potentially enabling interactions with different sub-pockets within the receptor.

While a universal rule for the superiority of either N-propyl or N-ethyl substitution cannot be established without target-specific experimental data, the general principles of medicinal chemistry suggest that the optimal N-alkyl substituent is highly dependent on the specific topology and chemical environment of the target's binding site.

Comparative Biological Activity Data

Direct comparative studies detailing the in vitro and in vivo activities of N-propyl versus N-ethyl piperidine carboxamides on the same biological target are limited in the readily available scientific literature. However, we can infer the potential differences by examining studies on related piperidine derivatives where N-alkylation has been explored.

Compound ClassTarget/AssayGeneral Observation on N-AlkylationReference
4-Aminopiperidine DerivativesOpioid Receptors (in silico)Small N-alkyl groups are generally well-tolerated and can contribute to potent activity. The optimal length is target-specific.[3]
Piperidine DerivativesDopamine Transporter (DAT)Removal of the N-methyl group can enhance serotonin transporter (5-HTT) activity, indicating the sensitivity of monoamine transporters to N-substitution.[4]
Piperazine & Piperidine DerivativesHistamine H3 & Sigma-1 ReceptorsExtension of the alkyl linker between the piperazine/piperidine and another part of the molecule can decrease affinity at the H3 receptor, highlighting the importance of linker length.[5]

Experimental Protocols

To facilitate further research and a direct comparison of N-propyl and N-ethyl piperidine carboxamides, detailed methodologies for key in vitro assays are provided below.

Protocol 1: Competitive Radioligand Binding Assay

This assay is considered the gold standard for determining the binding affinity of a test compound for a specific receptor.[6]

Objective: To determine the inhibitory constant (Ki) of N-propyl and N-ethyl piperidine carboxamides for a target receptor.

Materials:

  • Biological Sample: Cell membranes expressing the target receptor (e.g., from recombinant cell lines or tissue homogenates).

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for the µ-opioid receptor).

  • Test Compounds: N-propyl and N-ethyl piperidine carboxamide derivatives at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor (e.g., Naloxone for opioid receptors).

  • Equipment: 96-well plates, filtration apparatus with glass fiber filters, scintillation counter, and scintillation fluid.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare receptor membranes setup_plate Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding prep_membranes->setup_plate prep_ligands Prepare radioligand and test compounds prep_ligands->setup_plate incubation Incubate at specified temperature and time setup_plate->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure radioactivity with scintillation counter washing->counting calc_binding Calculate specific binding counting->calc_binding plot_curve Plot competition curve calc_binding->plot_curve determine_ki Determine IC50 and calculate Ki plot_curve->determine_ki G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Piperidine Carboxamide) GPCR Gq-coupled GPCR Ligand->GPCR Binds G_protein Gq Protein (α, β, γ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Caption: Simplified signaling pathway of a Gq-coupled GPCR.

Procedure (Example for a Calcium Mobilization Assay):

  • Cell Plating: Seed the cells expressing the GPCR of interest into microplates and allow them to adhere overnight.

  • Loading with Dye: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the N-propyl or N-ethyl piperidine carboxamides to the wells.

  • Signal Detection: Immediately measure the change in fluorescence over time using a plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis:

    • Plot the change in fluorescence (or response) against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).

    • For antagonists, perform the assay in the presence of a known agonist and determine the IC50 value of the antagonist.

Conclusion

The choice between an N-propyl and an N-ethyl substituent on a piperidine carboxamide scaffold is a critical decision in the drug design process that can significantly impact the compound's biological activity. While this guide highlights the general principles governing the structure-activity relationships of N-alkylation, the optimal choice remains highly dependent on the specific biological target. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies, which are essential for elucidating the precise effects of these substituents and for the rational design of more potent and selective therapeutic agents. Further research involving systematic variation of the N-alkyl chain length on a range of piperidine carboxamide cores is warranted to build a more comprehensive understanding and predictive models for drug development.

References

  • Björk, K., Tronci, V., Thorsell, A., Tanda, G., Hirth, N., et al. (2013). β-Arrestin 2 knockout mice exhibit sensitized dopamine release and increased reward in response to a low dose of alcohol. Psychopharmacology.
  • Chao, P.-K., Chang, H.-F., Chang, W.-T., Yeh, T.-K., Ou, L.-C., et al. (2020). N-Phenethyl substitution in 14-methoxy-N-methylmorphinan-6-ones turns selective µ opioid receptor ligands into dual µ/δ opioid receptor agonists. Scientific Reports, 10, 5653.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • BenchChem. (2025). Comparative Analysis of Ethyl-piperidin-4-ylmethyl-amine and Other Piperidine Derivatives in Drug Discovery.
  • ChemRxiv. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators.
  • BenchChem. (2025). Preclinical Showdown: A Comparative Analysis of Emerging Piperidine Derivatives.
  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • NIH. (n.d.). Synthesis and characterization of N, N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds as high affinity ligands for sigma receptors.
  • PubMed. (2022). Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors.
  • PubMed. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors.
  • ChEMBL. (n.d.). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7.
  • PubMed. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands.
  • ACS Publications. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry.
  • ScienceDirect. (2018).
  • ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.
  • MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors.
  • MDPI. (n.d.).
  • PubMed. (n.d.). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics.
  • RSC Publishing. (n.d.). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Organic & Biomolecular Chemistry.
  • MDPI. (2025).
  • Pain Physician. (n.d.). Opioid Pharmacology.
  • STOP HIV/AIDS. (n.d.). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs.
  • PLOS One. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking.
  • ResearchGate. (n.d.). Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α 2A Receptors: Synthesis and In Vitro Radioligand Binding Studies.

Sources

Validating Optical Rotation and Chiral Purity for (3R)-N-Propyl-3-piperidinecarboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

(3R)-N-Propyl-3-piperidinecarboxamide is a critical chiral building block widely utilized in the asymmetric synthesis of active pharmaceutical ingredients (APIs)[1][2]. Because the 3D spatial arrangement of the C3 stereocenter dictates the molecule's biological target binding and pharmacological efficacy[3], rigorous validation of its stereochemistry is a non-negotiable regulatory requirement.

Historically, chemists relied solely on polarimetry to determine optical purity. However, the discovery of the "Horeau effect" demonstrated that optical purity does not always scale linearly with enantiomeric excess (ee) due to homochiral and heterochiral aggregation in solution[4]. Furthermore, specific rotation provides only a macroscopic


 or 

value, which cannot definitively prove absolute configuration without a pre-existing reference standard[5].

To establish a robust, self-validating analytical framework, modern drug development requires a multi-modal approach. This guide objectively compares three orthogonal techniques—Polarimetry (USP <781>) , Chiral HPLC , and Vibrational Circular Dichroism (VCD) —and provides actionable, step-by-step protocols for validating the chiral integrity of (3R)-N-Propyl-3-piperidinecarboxamide.

Comparative Analysis of Analytical Modalities

To select the appropriate validation method, researchers must balance throughput, accuracy, and the specific physicochemical data required.

Quantitative Data Summary
Analytical MethodPrimary OutputSensitivity / AccuracySample RecoveryRelative CostBest Use Case
Polarimetry (USP <781>) Specific Rotation

Low (Bulk purity only)High (Non-destructive)LowRoutine batch-to-batch consistency checks[6][7].
Chiral HPLC Enantiomeric Excess (%ee)High (Resolves trace enantiomers)Low (Unless preparative)ModeratePrecise quantification of the (3S) impurity[8].
VCD Spectroscopy Absolute Configuration (3R)Moderate (Requires DFT matching)High (Non-destructive)HighDefinitive 3D structural assignment without standards[9][10].

Experimental Workflows & Causality

The following protocols are designed as self-validating systems . By incorporating System Suitability Testing (SST) and internal controls, these methodologies ensure that any deviation in the result is attributable to the sample itself, rather than instrumental drift.

Protocol A: Polarimetric Validation (USP <781> Standard)

Causality: Specific rotation is highly sensitive to concentration, solvent, and temperature. By strictly controlling these variables and calibrating the polarimeter with a NIST-traceable standard, the system isolates the intrinsic optical activity of the molecule[11].

Step-by-Step Methodology:

  • System Suitability (Calibration): Prepare sucrose solutions at nominal values of 10%, 20%, 30%, 40%, and 50% w/v. Measure the angular rotation at 589 nm (Sodium D-line). Acceptance Criterion: The

    
     value for linearity must be 
    
    
    
    , and the instrument must report to
    
    
    [6][11].
  • Sample Preparation: Accurately weigh 1.000 g of (3R)-N-Propyl-3-piperidinecarboxamide. Dissolve completely in exactly 100 mL of a standardized solvent (e.g., Methanol or

    
    ) to achieve a concentration (
    
    
    
    ) of 1.0 g/100 mL.
  • Measurement: Introduce the solution into a dry 1.0-dm (10 cm) polarimeter tube. Equilibrate the chamber to exactly 25°C.

  • Data Acquisition: Record the observed angular rotation (

    
    ) within 30 minutes of preparation to prevent potential solvent-induced mutarotation[7].
    
  • Calculation: Compute the specific rotation using the formula:

    
    . Compare the result against the established monograph value.
    
Protocol B: Chiral HPLC for Enantiomeric Excess (%ee)

Causality: Polarimetry cannot distinguish between a 95% pure sample and a sample containing optically active impurities. Chiral HPLC forces diastereomeric interactions between the analyte and a Chiral Stationary Phase (CSP), causing the (3R) and (3S) enantiomers to elute at different retention times (


)[8][12].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase (e.g., Hexane/Ethanol 80:20 or 0.1% AcOH aqueous/MeCN 60:40, depending on the specific CSP like Chiralcel OJ or Chiralpak AY-RH)[8][12]. Degas thoroughly.

  • System Suitability (Resolution Check): Inject a racemic standard of N-Propyl-3-piperidinecarboxamide. Adjust the flow rate (typically 1.0 mL/min) until the baseline resolution (

    
    ) between the (3R) and (3S) peaks is 
    
    
    
    . Self-Validation: If the racemate does not split into a 50:50 area ratio, the column chemistry or detector linearity is compromised[13].
  • Sample Injection: Inject 10

    
     of the (3R)-N-Propyl-3-piperidinecarboxamide test sample. Monitor UV absorbance at 254 nm.
    
  • Calculation: Integrate the peak areas. Calculate the enantiomeric excess:

    
    
    
Protocol C: Vibrational Circular Dichroism (VCD) for Absolute Configuration

Causality: While HPLC proves the sample is a single enantiomer, it does not prove which enantiomer it is without a reference standard. VCD measures the differential absorption of left and right circularly polarized infrared light. By matching this unique spectral signature with Density Functional Theory (DFT) calculations, the absolute (3R) configuration is definitively proven ab initio[9][10].

Step-by-Step Methodology:

  • Computational Modeling (DFT): Use quantum mechanical software to perform a conformational search for both the (3R) and (3S) isomers. Calculate their theoretical VCD and IR spectra using a robust basis set (e.g., B3LYP/6-31G*).

  • Sample Preparation: Dissolve the compound in an IR-transparent, non-chiral solvent (e.g.,

    
    ) at a high concentration (typically 0.1 M).
    
  • Spectral Acquisition: Place the sample in a

    
     cell. Record the experimental IR and VCD spectra simultaneously over the mid-IR region (800–2000 
    
    
    
    )[10].
  • Validation: Overlay the experimental VCD spectrum with the DFT-calculated spectra. The experimental peaks (positive/negative Cotton effects) will mirror the calculated (3R) spectrum and be perfectly inverted against the (3S) spectrum, confirming the absolute spatial arrangement[10].

Validation Architecture

The following diagram illustrates how these three orthogonal methodologies integrate into a comprehensive validation pipeline.

Workflow Sample (3R)-N-Propyl-3-piperidinecarboxamide Sample Input Sub1 Polarimetry (USP <781>) Bulk Optical Rotation Sample->Sub1 Sub2 Chiral HPLC Enantiomeric Excess (%ee) Sample->Sub2 Sub3 VCD Spectroscopy Absolute Configuration Sample->Sub3 Out1 Specific Rotation [α] Identity & Batch Consistency Sub1->Out1 Out2 Chromatographic Resolution Trace (3S) Detection Sub2->Out2 Out3 3D Spatial Assignment via DFT Matching Sub3->Out3 Decision Validated Chiral Purity Out1->Decision Out2->Decision Out3->Decision

Tri-modal workflow for validating chiral purity and absolute configuration.

References

  • FAQs: <781> Optical Rot
  • General Chapters: <781> OPTICAL ROT
  • 781 OPTICAL ROTATION - Rudolph Research Analytical, rudolphresearch.com,
  • Buy (3R)-N-PROPYL-3-PIPERIDINECARBOXAMIDE, echemi.com,
  • 168749-30-2|(R)-Piperidine-3-carboxylic acid amide, bldpharm.com,
  • Machine Learning Classification of Chirality and Optical Rot
  • Optical Purity, Enantiomeric Excess and The Horeau Effect, rsc.org,
  • Optical Purity - Chemistry, ucalgary.ca,
  • Optical Purity and Enantiomeric Excess, masterorganicchemistry.com,
  • Technical Support Center: Resolving Racemic Mixtures of Piperidine-3-carbothioamide, benchchem.com,
  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances, okayama-u.ac.jp,
  • Journal of Chrom
  • Demystifying racemic natural products in the homochiral world, nih.gov,
  • Synthesis and Stereochemical Characterization of a Novel Chiral -Tetrazole Binaphthylazepine Organoc

Sources

LC-MS identification of impurities in (3R)-N-Propyl-3-piperidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS Identification of Impurities in (3R)-N-Propyl-3-piperidinecarboxamide HCl

Introduction: The Criticality of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the safety and efficacy of an Active Pharmaceutical Ingredient (API) are paramount. (3R)-N-Propyl-3-piperidinecarboxamide HCl, a piperidine derivative, represents a class of compounds frequently explored for therapeutic potential. However, the synthesis and storage of any API can introduce impurities—unwanted chemicals that can arise from raw materials, manufacturing processes, or degradation.[1] Even at trace levels, these impurities can pose significant risks, including altered efficacy, increased toxicity, or adverse patient reactions.[2]

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities.[1][2] This guide provides a comprehensive, technically-grounded comparison of analytical methodologies for identifying impurities in (3R)-N-Propyl-3-piperidinecarboxamide HCl, with a primary focus on the robust capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, present detailed protocols, and objectively compare LC-MS with alternative techniques to provide researchers and drug development professionals with a definitive resource for ensuring API purity and regulatory compliance.

The Impurity Landscape: Proactive Identification through Forced Degradation

A robust impurity profiling strategy begins with understanding the potential chemical space of impurities. For (3R)-N-Propyl-3-piperidinecarboxamide HCl, impurities can be broadly categorized as:

  • Process-Related Impurities: Including unreacted starting materials, intermediates, and by-products from the synthetic route.

  • Degradation Products: Arising from the decomposition of the API under the influence of environmental factors like heat, light, humidity, and pH.[3]

  • Chiral Impurities: Given the stereocenter at the 3-position of the piperidine ring, the presence of the (3S)-enantiomer or other diastereomers is a critical consideration.

To proactively identify potential degradation products and to develop a "stability-indicating" analytical method, forced degradation studies are an indispensable tool.[4] These studies involve subjecting the API to harsh conditions to accelerate its decomposition, thereby generating a rich sample of likely degradants for analytical characterization.[5][6] According to ICH Q1A(R2) guidelines, stress testing should evaluate the API's intrinsic stability and support the development of analytical methods that can effectively separate degradants from the parent compound.[5]

Core Methodology: High-Resolution LC-MS for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of modern impurity analysis, combining the high-efficiency separation of liquid chromatography with the unparalleled sensitivity and specificity of mass spectrometry.[][8] This hyphenated technique allows for the detection, identification, and quantification of trace-level impurities within the complex matrix of the API.[]

The LC-MS Impurity Identification Workflow

The overall process is a systematic progression from controlled sample degradation to confident structural elucidation. The workflow ensures that potential impurities are generated, separated, detected, and identified in a structured and scientifically sound manner.

LC-MS Impurity Identification Workflow cluster_0 Phase 1: Sample Generation & Preparation cluster_1 Phase 2: Analytical Separation & Detection cluster_2 Phase 3: Data Processing & Identification Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sample_Prep Sample Preparation (Dilution in Mobile Phase) Forced_Degradation->Sample_Prep Control_Sample Control Sample (Unstressed API) Control_Sample->Sample_Prep LC_Separation UPLC/HPLC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Detection HRMS Detection (e.g., Q-TOF, Orbitrap) LC_Separation->MS_Detection MSMS_Acquisition Data-Dependent MS/MS (Fragmentation of Impurities) MS_Detection->MSMS_Acquisition Peak_Detection Peak Detection & Alignment (Compare Stressed vs. Control) MSMS_Acquisition->Peak_Detection Formula_Generation Molecular Formula Generation (from Accurate Mass) Peak_Detection->Formula_Generation Structure_Elucidation Structure Elucidation (from MS/MS Fragments) Formula_Generation->Structure_Elucidation Final_Report Impurity Identification Report Structure_Elucidation->Final_Report

Caption: Workflow for LC-MS based impurity identification.

Experimental Protocols

The following protocols are designed to be self-validating systems, where the results from forced degradation directly inform and challenge the specificity of the developed LC-MS method.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of (3R)-N-Propyl-3-piperidinecarboxamide HCl. A target degradation of 5-20% is ideal, as excessive degradation can complicate the impurity profile.[6]

  • Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of API stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of API stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of API stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid API powder in an oven at 105°C for 48 hours. Dissolve in the stock solution solvent before analysis.

  • Photolytic Degradation: Expose the solid API powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve in the stock solution solvent before analysis.

  • Control Samples: Prepare a control sample by diluting the API stock with the solvent and store it at 2-8°C, protected from light.

Protocol 2: High-Resolution LC-MS/MS Analysis

Rationale: The choice of a C18 column provides robust, versatile separation for a wide range of polar and non-polar impurities.[9] A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is critical for obtaining accurate mass measurements, which are essential for determining the elemental composition of unknown impurities.[10][11]

Parameter Condition Causality/Rationale
LC System UPLC/HPLC SystemProvides high-resolution separation necessary to resolve closely eluting impurities from the main API peak.
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmExcellent retention and selectivity for a broad range of compounds. Sub-2 µm particles increase efficiency and resolution.[]
Mobile Phase A 0.1% Formic Acid in WaterMS-compatible acidifier that promotes protonation for positive-ion ESI and improves peak shape.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent providing good elution strength for a wide range of analytes.
Gradient 5% B to 95% B over 20 minA broad gradient ensures the elution of both highly polar and non-polar impurities.
Flow Rate 0.3 mL/minOptimal for a 2.1 mm ID column, balancing analysis time with separation efficiency.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to better chromatographic performance.[9]
Injection Vol. 2 µLSmall volume prevents column overloading, especially with a high-concentration API peak.
MS System High-Resolution Q-TOF or Orbitrap MSProvides sub-ppm mass accuracy for high-confidence molecular formula generation.[10][11]
Ionization Electrospray Ionization (ESI), Positive ModeESI is ideal for polar, ionizable molecules. The piperidine nitrogen is readily protonated in positive mode.
MS Scan Range 50 - 1000 m/zCovers the expected mass range of the API and most potential impurities and degradants.
Acquisition Mode Data-Dependent Acquisition (DDA)Automatically triggers MS/MS fragmentation scans on the most intense ions detected in the full MS scan, enabling structural elucidation.

Comparative Analysis of Analytical Techniques

While LC-MS is a powerhouse for impurity identification, a comprehensive strategy often involves orthogonal techniques. Each method offers unique advantages and is suited for different aspects of impurity analysis.

Technique Primary Application Sensitivity Identification Power Pros Cons
LC-MS/MS Primary identification & quantification of non-volatile organic impurities. []Very High (pg-fg)High (Provides MW and structural fragments)Combines separation with specific detection; ideal for complex mixtures and trace analysis.[][8]Requires MS-compatible methods; may have variable ionization efficiency for different compounds.
HPLC-UV Routine purity testing and quantification of known impurities. [12]Moderate (ng-µg)Low (Based on retention time only)Robust, reliable, and widely available; excellent for quantification with reference standards.[13]Cannot identify unknown peaks; co-eluting impurities can be missed.[12]
GC-MS Analysis of volatile and semi-volatile impurities (e.g., residual solvents). [14]Very High (pg-fg)Very High (NIST library matching)The gold standard for residual solvent analysis; extensive, searchable spectral libraries.[14][15]Not suitable for non-volatile or thermally labile compounds like the API itself.
NMR Spectroscopy Unambiguous structure elucidation of isolated, unknown impurities. [15]Low (mg)DefinitiveProvides the absolute structure of a molecule; essential for characterizing novel impurities.[16]Requires a relatively large amount of pure, isolated impurity; complex data interpretation.[16]
ICP-MS Quantification of elemental (inorganic) impurities. [15]Extremely High (ppt-ppb)Definitive for elementsHighly sensitive method for detecting trace metals from catalysts or reagents as per ICH Q3D.[15]Provides no information on the molecular structure of organic impurities.

Data Analysis and Structural Elucidation

The data generated by LC-MS is information-rich but requires a systematic approach to translate it into confident impurity identification.

Data Analysis Workflow cluster_processing Computational Processing cluster_interpretation Scientific Interpretation Raw_Data Acquired LC-MS/MS Data (Stressed and Control) MFE Molecular Feature Extraction (MFE) Finds all relevant ions Raw_Data->MFE Compare Differential Analysis (Highlight peaks unique to stressed samples) MFE->Compare MFG Molecular Formula Generation (MFG) (Uses accurate mass and isotopic pattern) Compare->MFG Fragmentation MS/MS Fragmentation Analysis (Propose substructures) MFG->Fragmentation Pathway Propose Degradation Pathway (Relate impurity to API structure) Fragmentation->Pathway Confirmation Confirm Structure (e.g., with NMR or reference standard) Pathway->Confirmation Identified Identified Impurity Confirmation->Identified

Caption: From raw data to identified impurity.

Example Interpretation: Imagine a peak is detected in the acid-stressed sample at a mass-to-charge ratio (m/z) of 225.0815.

  • Differential Analysis: This peak is absent or significantly smaller in the control sample.

  • Accurate Mass: High-resolution MS provides an accurate mass. Software uses this to generate possible molecular formulas. Let's say C₉H₁₃N₂O₃Cl is a top hit.

  • Structural Relation: This formula corresponds to the hydrolysis of the propyl-amide bond to a carboxylic acid, a plausible degradation pathway in acidic conditions.

  • MS/MS Confirmation: The fragmentation pattern of this impurity would be compared to the parent API. The loss of characteristic fragments related to the propyl group would strongly support the proposed structure.

Conclusion

The identification of impurities in (3R)-N-Propyl-3-piperidinecarboxamide HCl is a non-negotiable aspect of its development as a safe and effective pharmaceutical agent. This guide establishes high-resolution LC-MS as the central, most effective tool for this purpose, offering an unparalleled combination of separation efficiency, sensitivity, and identificatory power. The causality is clear: by pairing a stability-indicating chromatographic method with the diagnostic capabilities of high-resolution mass spectrometry, researchers can confidently detect and characterize process-related and degradation impurities at levels mandated by global regulatory authorities.

However, scientific integrity demands a holistic view. While LC-MS is the primary workhorse, techniques like GC-MS for residual solvents, ICP-MS for elemental impurities, and NMR for the definitive elucidation of novel structures are crucial, complementary tools. A successful impurity profiling program is not about a single technique but about an integrated, scientifically-driven strategy. By implementing the workflows and protocols detailed herein, researchers can build a comprehensive understanding of their API's purity, ensuring a robust data package for regulatory submission and ultimately safeguarding patient health.

References

  • Gateway Analytical. (n.d.). Impurity Identification. Retrieved from Gateway Analytical. [Link][1]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from ResolveMass Laboratories Inc. [Link][2]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Retrieved from Emery Pharma. [Link][15]

  • Jain, A. (2022). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from LinkedIn. [Link][4]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass Laboratories Inc. [Link][5]

  • G, P., & S, S. (2014). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 98, 143-166. [Link][3]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific. [Link][6]

  • Neopharm Labs. (2024, January 31). Mastering Pharmaceutical Impurity Isolation Strategies. Retrieved from Neopharm Labs. [Link][13]

  • Zhang, H., et al. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link][8]

  • IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. [Link][14]

  • Hu, Y., et al. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link][17]

  • Zhang, H., et al. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link][9]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from Agilent Technologies. [Link][11]

  • Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from Shimadzu. [Link][12]

Sources

Chiral HPLC Column Selection for Nipecotamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Topic: Enantioseparation of 3-substituted piperidine amides (Nipecotamide analogs)

Executive Summary: The Stereochemical Challenge

Nipecotamide (


-diethylnipecotamide) and its derivatives possess a single chiral center at the C3 position of the piperidine ring. The separation of these enantiomers is pharmacologically critical, as the 

-enantiomer often exhibits distinct CNS activity compared to the

-form.

For analytical scientists, the primary challenge is two-fold:

  • Structural Basicity: The secondary amine in the piperidine ring interacts strongly with residual silanols on the silica support, leading to severe peak tailing.

  • Weak Chromophores: Lacking extended conjugation, these molecules require low-UV detection (210–225 nm), necessitating high-purity mobile phases and columns with low bleed.

This guide compares the performance of Polysaccharide-based Chiral Stationary Phases (CSPs)—the industry standard for this class—and outlines a self-validating screening protocol.

Mechanistic Comparison of Stationary Phases

For 3-substituted piperidines, three primary CSP classes dominate the literature. The choice depends on the balance between resolution (


)  and solubility/robustness .
A. Amylose Tris(3,5-dimethylphenylcarbamate)[1][2]
  • Columns: Chiralpak AD-H, Chiralpak IA (Immobilized)

  • Mechanism: The helical structure of the amylose polymer creates defined chiral grooves. The carbamate groups provide hydrogen bonding sites (C=O and N-H) that interact with the amide carbonyl of the nipecotamide side chain.

  • Verdict: The Gold Standard. Amylose columns consistently show the highest selectivity (

    
    ) for piperidine amides due to the perfect "fit" of the non-planar piperidine ring into the amylose grooves.
    
B. Cellulose Tris(3,5-dimethylphenylcarbamate)[1]
  • Columns: Chiralcel OD-H, Chiralpak IB (Immobilized)

  • Mechanism: Cellulose has a linear, more rigid backbone compared to amylose. While chemically similar (same selector), the spatial arrangement is "tighter."

  • Verdict: The Complementary Alternative. Often provides higher retention (

    
    ) but slightly lower resolution for bulky amide derivatives compared to AD-H. It is the go-to backup if AD-H fails.
    
C. Cellulose Tris(3,5-dichlorophenylcarbamate)[1]
  • Columns: Chiralpak IC (Immobilized)

  • Mechanism: The electron-withdrawing chlorine atoms alter the electron density of the phenyl ring, changing

    
     interaction potential.
    
  • Verdict: The Problem Solver. Excellent for separating derivatives where the amide substituent is aromatic or highly polar. The immobilized nature allows for the use of "non-standard" solvents like dichloromethane (DCM) to improve solubility.

Comparative Performance Data

The following data summarizes experimental outcomes for nipecotamide-related structures (3-substituted piperidines) on standard CSPs.

Table 1: Comparative Screening Data for 3-Substituted Piperidine Derivatives

Analyte ClassColumnMobile PhaseAdditivengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Selectivity (

)
Notes
Ethyl Nipecotate Chiralpak IA Hex/EtOH (80:20)0.1% DEA3.59 > 1.2Immobilized phase prevents bleed; excellent peak shape.
Nipecotamide Chiralpak AD-H Hex/IPA (90:[1]10)0.1% DEA2.8 1.18High resolution; DEA is critical to suppress silanol tailing.
3-Amino Piperidine Chiralpak AD-H Ethanol (100%)0.1% DEA> 4.0 > 1.5Polar Organic Mode (POM) works best for highly polar amines.
N-Boc Derivative Chiralpak IC Hex/IPA (95:5)0.1% TFA> 1.5 1.12For protected amines, IC often outperforms AD/OD.

Critical Insight: Note the switch in additives. For the free amine (Nipecotamide), Diethylamine (DEA) is mandatory. For N-protected derivatives (e.g., N-Boc), Trifluoroacetic acid (TFA) is preferred.

Method Development Workflow

Do not rely on trial and error. Use this logic-gated screening process to guarantee separation efficiency.

Experimental Protocol
  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol.

  • Base Mobile Phase: n-Hexane / Ethanol (85:15 v/v).[1]

  • Additive: Add 0.1% Diethylamine (DEA) . Failure to add DEA will result in broad, tailing peaks that mask separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Reference 360 nm).

Screening Logic Diagram

ChiralScreening Start START: Nipecotamide Derivative CheckStructure Is the Ring Nitrogen Free (Basic)? Start->CheckStructure AddDEA Mobile Phase Additive: 0.1% Diethylamine (DEA) CheckStructure->AddDEA Yes (Secondary Amine) AddTFA Mobile Phase Additive: 0.1% TFA CheckStructure->AddTFA No (Amide/Boc) ScreenAD Screen 1: Chiralpak AD-H / IA Hex/EtOH (85:15) AddDEA->ScreenAD CheckRes1 Resolution > 2.0? ScreenAD->CheckRes1 SuccessAD SUCCESS: Optimize Flow/Temp CheckRes1->SuccessAD Yes ScreenOD Screen 2: Chiralcel OD-H / IB Hex/IPA (90:10) CheckRes1->ScreenOD No / Partial CheckRes2 Resolution > 1.5? ScreenOD->CheckRes2 SuccessOD SUCCESS: Optimize Gradient CheckRes2->SuccessOD Yes ScreenIC Screen 3: Chiralpak IC (Immobilized) CheckRes2->ScreenIC No SwitchMode Switch Mode: Polar Organic 100% MeOH + 0.1% DEA/TEA ScreenIC->SwitchMode No Separation AddTFA->ScreenAD

Caption: Logic-gated screening workflow for 3-substituted piperidine derivatives. Blue nodes indicate decision points; Red nodes indicate critical chemical modifiers.

Technical Deep Dive: Troubleshooting & Optimization

The "Memory Effect" on Coated Columns

If you are using coated columns (AD-H, OD-H) and switch between acidic (TFA) and basic (DEA) additives, you may permanently alter the column's selectivity.

  • Rule: Dedicate specific columns to Basic or Acidic mobile phases.

  • Solution: Use Immobilized columns (IA, IB, IC) if you frequently switch additives. They are robust against solvent shock and additive hysteresis.

Solubility Issues

Nipecotamide salts (e.g., hydrochloride) are insoluble in Hexane.

  • Free Basing: Treat the sample with dilute NaOH and extract into Hexane/DCM before injection.

  • Immobilized Advantage: Use Chiralpak IA with a mobile phase of Dichloromethane/Ethanol (50:50) . This solvent system solubilizes polar salts while maintaining chiral recognition.

Temperature Effects

Chiral separation is enthalpy-driven.

  • Standard: 25°C.

  • Optimization: Lowering the temperature to 10–15°C often dramatically improves resolution (

    
    ) for piperidine amides by stabilizing the analyte-CSP complex, though it increases backpressure.
    

References

  • Rane, V. P., et al. (2019).[2] "Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase." Journal of Chromatographic Science.

  • Chittabathina, V., et al. (2014).[3] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality.

  • BenchChem Application Guide. (2025). "Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers."

  • Daicel Chiral Technologies. (2021). "Chiral Column Differences: Standard vs H-Series Explained."

Sources

Comprehensive COA Requirements and Analytical Performance Guide for (3R)-N-Propyl-3-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly target complex biological mechanisms—such as allosteric modulation and targeted protein degradation—the demand for stereochemically pure building blocks has surged. (3R)-N-Propyl-3-piperidinecarboxamide (often supplied as its hydrochloride salt, CAS 881546-37-8) is a critical chiral intermediate.

This guide objectively compares the analytical performance and Certificate of Analysis (COA) requirements of the (3R)-enantiomer against its racemic and (3S) alternatives. By establishing self-validating experimental protocols, we provide researchers with a robust framework for ensuring batch-to-batch consistency and pharmacological reliability.

The Causality of Stereocontrol in Piperidine Derivatives

The spatial orientation of the carboxamide group at the C3 position of the piperidine ring dictates the molecule's trajectory within a target protein's binding pocket. In the development of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs), for instance, the R-isomer of piperidine-3-carboxamide derivatives demonstrates low nanomolar potency, whereas the S-isomer exhibits significantly reduced efficacy and binding affinity [1].

Using a racemic mixture introduces 50% of an inactive or potentially antagonistic stereoisomer into the synthesis pipeline, complicating pharmacokinetic profiling and increasing the risk of off-target toxicity. Therefore, a stringent COA for the (3R)-enantiomer must not only confirm chemical purity but guarantee an Enantiomeric Excess (ee) of >99%.

COA Parameter Comparison: (3R) vs. Alternatives

To objectively evaluate the quality of (3R)-N-Propyl-3-piperidinecarboxamide, its COA parameters must be benchmarked against the racemate and the (3S)-enantiomer. The table below summarizes the quantitative specifications required for pharmaceutical-grade release.

Analytical Parameter(3R)-N-Propyl-3-piperidinecarboxamideRacemic Mixture(3S)-EnantiomerAnalytical Impact / Causality
Chemical Purity (HPLC) ≥ 98.0%≥ 95.0%≥ 98.0%High purity prevents side reactions during downstream amide coupling or cross-coupling [2].
Chiral Purity (ee%) ≥ 99.0% (Target: >99.5%) N/A (0% ee)≥ 99.0%Critical for stereospecific target engagement; prevents dilution of biological efficacy [1].
Specific Rotation

Positive (+)Negative (-)Rapid orthogonal verification of the bulk stereochemistry prior to chiral HPLC.
Water Content (KF) ≤ 0.5%≤ 1.0%≤ 0.5%Excess water degrades anhydrous reagents (e.g., HATU/DCC) in subsequent synthetic steps.
Residue on Ignition ≤ 0.1%≤ 0.5%≤ 0.1%Ensures complete removal of heavy metals (e.g., Pd, Ni) if asymmetric hydrogenation was used.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the COA, the analytical methods must be self-validating. This means the protocol must include internal checks (System Suitability Testing) to confirm that the instrument is capable of resolving the analytes before the actual sample is measured.

Protocol A: Determination of Enantiomeric Excess (ee%) via Chiral HPLC

Because (3R)-N-Propyl-3-piperidinecarboxamide is a basic amine, it is prone to severe peak tailing on silica-based columns due to secondary interactions with residual silanol groups. To counteract this, a basic modifier (Diethylamine, DEA) is mandatory in the mobile phase.

Step-by-Step Methodology:

  • Column Selection: Use an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG or equivalent,

    
     mm, 5 µm).
    
  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). The 0.1% DEA suppresses silanol ionization, ensuring sharp, symmetrical peaks.

  • System Suitability (The Self-Validation Step):

    • Inject a 1.0 mg/mL solution of the Racemic N-Propyl-3-piperidinecarboxamide.

    • Acceptance Criteria: The resolution factor (

      
      ) between the (3R) and (3S) peaks must be 
      
      
      
      . If
      
      
      , the column is degraded or the mobile phase is incorrectly prepared.
  • Sample Analysis: Inject 10 µL of the (3R)-enantiomer sample (1.0 mg/mL in mobile phase) at a flow rate of 1.0 mL/min.

  • Detection: Monitor via UV at 210 nm.

  • Calculation:

    
    .
    
Protocol B: Structural Confirmation via H-NMR

While HPLC confirms purity, Nuclear Magnetic Resonance (NMR) confirms the absolute atomic connectivity, ruling out structural isomers (e.g., N-isopropyl derivatives).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition: Acquire the spectrum at 400 MHz at 298 K.

  • Key Diagnostic Signals:

    • Look for the triplet associated with the terminal methyl group of the N-propyl chain near

      
       0.9 ppm.
      
    • Verify the broad singlet of the amide proton (NH) near

      
       6.5 - 7.0 ppm (if analyzing the free base).
      
    • Confirm the integration of the piperidine ring protons (9 protons total) to ensure no ring-opening degradation has occurred [3].

Visualizing the Workflows

To fully grasp the lifecycle of this compound from synthesis to COA generation, the following logical pathways define the standard operating procedures.

Asymmetric Resolution Pathway

When the compound is not synthesized via asymmetric hydrogenation, it is often resolved from a racemate using diastereomeric salt crystallization [3].

G A Racemic Mixture N-Propyl-3-piperidinecarboxamide B Chiral Resolution (e.g., D-Tartaric Acid) A->B C Diastereomeric Salt Crystallization B->C D (3R)-Enantiomer Free Base Liberation C->D NaOH (aq) E (3S)-Enantiomer (Mother Liquor) C->E Filtrate

Workflow for the chiral resolution and isolation of (3R)-N-Propyl-3-piperidinecarboxamide.

COA Analytical Validation Workflow

A self-validating COA requires a strict gating mechanism where failure at any analytical node triggers a batch rejection.

COA Start Batch Sampling (3R)-N-Propyl-3-piperidinecarboxamide HPLC Chemical Purity (RP-HPLC >98%) Start->HPLC Chiral Enantiomeric Excess (Chiral HPLC >99% ee) Start->Chiral NMR Structural Identity (1H & 13C NMR) Start->NMR Decision All Specs Met? HPLC->Decision Chiral->Decision NMR->Decision Pass Generate COA Batch Released Decision->Pass Yes Fail Batch Rejected Reprocessing Decision->Fail No

Self-validating analytical workflow for generating a compliant Certificate of Analysis (COA).

References

  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). National Center for Biotechnology Information (PMC).
  • Stereocontrolled Synthesis of a Heterocycle Fragment Collection using Palladium Catalyzed C–H Arylation. ChemRxiv.
  • Technical Support Center: Resolving Racemic Mixtures of Piperidine-3-carbothioamide. BenchChem.

Differentiating (3R)-N-Propyl-3-piperidinecarboxamide from its regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Differentiating (3R)-N-Propyl-3-piperidinecarboxamide from its Regioisomers

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical development, the structural integrity of a molecule is not just a matter of purity, but of safety and efficacy. Regioisomers—molecules with identical atoms connected in a different sequence—can exhibit profoundly different biological activities. This guide provides an in-depth, technical framework for the unambiguous differentiation of the chiral molecule (3R)-N-Propyl-3-piperidinecarboxamide from its critical regioisomers, primarily the 2- and 4-substituted analogs. As a senior application scientist, my focus is to equip you with the rationale behind experimental choices and to present self-validating protocols that ensure the trustworthiness of your findings.

The Imperative of Regioisomeric Differentiation

The position of the N-propylcarboxamide group on the piperidine ring is a critical determinant of the molecule's interaction with its biological target. A shift from the 3-position to the 2- or 4-position can drastically alter its pharmacological and toxicological profile. Therefore, robust analytical methods are not just a regulatory requirement but a scientific necessity to ensure the quality and safety of a potential therapeutic agent.[1][2]

A Multi-Modal Analytical Strategy

A single analytical technique is often insufficient to provide the level of structural confirmation required in pharmaceutical development. We advocate for a multi-pronged approach that combines high-resolution chromatographic separation with detailed spectroscopic characterization. This orthogonal strategy provides a self-validating system for unambiguous structure elucidation.

Figure 1: Integrated Analytical Workflow cluster_separation Chromatographic Separation cluster_characterization Spectroscopic Characterization cluster_confirmation Structural Confirmation separation Chiral HPLC / SFC nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) separation->nmr ms Mass Spectrometry (LC-MS/MS) separation->ms elucidation Unambiguous Structure Elucidation nmr->elucidation ms->elucidation Figure 2: Key HMBC Correlations for Isomer Identification cluster_3R (3R)-Isomer cluster_2R (2R)-Isomer cluster_4R (4)-Isomer C_O_3 Amide C=O H_ring_3 Piperidine Ring Protons (H2, H3, H4) C_O_3->H_ring_3 3JCH C_O_2 Amide C=O H_ring_2 Piperidine Ring Protons (H2, H3, NH) C_O_2->H_ring_2 3JCH C_O_4 Amide C=O H_ring_4 Piperidine Ring Protons (H3, H4, H5) C_O_4->H_ring_4 3JCH

Sources

QC Testing Protocols for (3R)-N-Propyl-3-piperidinecarboxamide HCl Batches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

(3R)-N-Propyl-3-piperidinecarboxamide HCl (CAS: 881546-37-8) is a high-value chiral building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including poly (ADP-ribose) polymerase (PARP) inhibitors and targeted oncological therapies.

As a Senior Application Scientist, I have observed that the transition from the free base or racemic mixtures to this specific enantiopure hydrochloride salt introduces unique analytical challenges. This guide provides an objective comparison of the physicochemical properties of these forms and establishes a self-validating Quality Control (QC) testing framework compliant with global pharmacopeial standards.

Physicochemical Profiling & Structural Causality

Why do drug development programs mandate the (3R)-HCl salt over the free base (CAS: 1016521-91-7) or the racemate (CAS: 1220034-18-3)? The answer lies in structural causality and solid-state stability.

  • Oxidative Stability: The secondary amine in the piperidine ring of the free base is electron-rich and highly susceptible to N-oxidation. By converting it to the HCl salt, the amine lone pair is protonated, drastically reducing its nucleophilicity and oxidative liability.

  • Crystallinity & Hygroscopicity: The free base is typically a viscous oil or low-melting solid, making it difficult to isolate, purify, and weigh accurately on a manufacturing scale. The HCl salt forms a highly crystalline solid. However, hydrochloride salts of amines can be hygroscopic; thus, rigorous Karl Fischer (KF) titration is required to monitor water uptake.

  • Chiral Integrity: The (3R) stereocenter is critical for the pharmacological efficacy of the downstream API. The racemic mixture cannot be used without downstream chiral resolution, which introduces severe yield penalties during API synthesis.

Comparative QC Specifications

The following table objectively compares the QC acceptance criteria for the (3R)-HCl salt against its alternative forms, based on ICH Q6A principles for setting specifications [1].

QC Parameter(3R)-HCl Salt (Target)Free Base AlternativeRacemic HCl AlternativeAnalytical Rationale
Appearance White to off-white crystalline powderColorless to pale yellow oil/solidWhite crystalline powderHCl salt ensures solid-state handling and stability.
Chiral Purity ≥ 99.0% ee (NMT 1.0% 3S-isomer)N/A (Often prone to racemization)~50% ee (Requires resolution)Ensures enantiomeric excess for downstream API synthesis.
Chemical Purity ≥ 99.0% (HPLC-UV)≥ 95.0% (Prone to oxidation)≥ 99.0%Protonation prevents degradation of the secondary amine.
Water Content ≤ 1.0% (Karl Fischer)≤ 5.0%≤ 1.0%Monitors the inherent hygroscopicity of the salt form.
Chloride Content 16.5% - 17.5% (Titration/IC)N/A16.5% - 17.5%Confirms complete stoichiometric salt formation.
Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, every analytical method must be a self-validating system. This means incorporating System Suitability Testing (SST) directly into the workflow, per USP <621> guidelines [2].

A. Chiral Purity via HPLC-UV

Objective: Quantify the enantiomeric excess (ee) and detect the (3S)-enantiomer impurity. Causality: Piperidine derivatives often exhibit severe peak tailing due to secondary interactions with residual silanols on the stationary phase. Using an immobilized amylose-based chiral stationary phase (CSP) with a basic additive (Diethylamine, DEA) suppresses these interactions, ensuring sharp peaks.

Step-by-Step Methodology:

  • Column Selection: Chiralpak AD-H or IG (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix n-Hexane / Isopropanol / DEA in a ratio of 80:20:0.1 (v/v/v). Degas thoroughly.

  • Sample Preparation: Dissolve 1.0 mg/mL of the batch sample in the mobile phase. (Note: The HCl salt must be neutralized in situ by the DEA in the mobile phase to elute properly on a normal-phase CSP).

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection at 210 nm.

  • Self-Validation (SST): Inject a racemic standard. The resolution (

    
    ) between the (3R) and (3S) peaks must be ≥ 2.0. The tailing factor (
    
    
    
    ) for the (3R) peak must be ≤ 1.5.
B. Residual Solvents by HS-GC-FID

Objective: Ensure volatile organic impurities from the synthesis (e.g., Isopropanol, Dichloromethane) are below ICH Q3C limits [3]. Causality: Headspace (HS) injection is mandatory. Direct liquid injection of the non-volatile HCl salt would rapidly degrade the GC inlet liner and stationary phase.

Step-by-Step Methodology:

  • Column Selection: DB-624 (30 m × 0.32 mm, 1.8 µm) or equivalent intermediate polarity column.

  • Sample Preparation: Dissolve 100 mg of the API intermediate in 1.0 mL of Dimethyl Sulfoxide (DMSO) in a 20 mL headspace vial. Crimp securely.

  • Headspace Parameters: Incubate vials at 85°C for 20 minutes. Syringe temperature: 90°C.

  • GC Oven Program: Initial temperature 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 3 min). Carrier gas: Helium at 1.5 mL/min.

  • Self-Validation (SST): Inject the standard solution six times. The %RSD of the solvent peak areas must be ≤ 5.0%.

Visualizations

QC_Workflow Start Batch Sampling (3R)-N-Propyl-3-piperidinecarboxamide HCl Chiral Chiral Purity (HPLC-CSP) Start->Chiral Chem Chemical Purity (RP-HPLC-UV) Start->Chem ResSolv Residual Solvents (HS-GC-FID) Start->ResSolv Identity Identity & Counterion (NMR, IR, IC) Start->Identity Eval Data Evaluation Against Acceptance Criteria Chiral->Eval Chem->Eval ResSolv->Eval Identity->Eval Pass Batch Release Meets ICH Q6A Specs Fail OOS Investigation (Out of Specification) Eval->Pass Compliant Eval->Fail Non-Compliant

Comprehensive QC Release Workflow for (3R)-N-Propyl-3-piperidinecarboxamide HCl Batches.

Degradation API (3R)-N-Propyl-3-piperidinecarboxamide HCl (Intact API Intermediate) Hydrolysis Amide Hydrolysis (Acid/Base Stress) API->Hydrolysis Racemization Chiral Inversion (Thermal/Basic Stress) API->Racemization Oxidation N-Oxidation (Peroxide/Light) API->Oxidation Deg1 Nipecotic Acid Derivative + Propylamine Hydrolysis->Deg1 Deg2 (3S)-Enantiomer (Chiral Impurity) Racemization->Deg2 Deg3 Piperidine N-Oxide Oxidation->Deg3

Primary Degradation Pathways of (3R)-N-Propyl-3-piperidinecarboxamide HCl Under Stress.

Conclusion

The (3R)-N-Propyl-3-piperidinecarboxamide HCl salt offers superior solid-state stability and handling characteristics compared to its free base and racemic counterparts. By implementing the self-validating HPLC and GC protocols detailed above, QC laboratories can ensure the chiral and chemical integrity of this critical intermediate, safeguarding the downstream synthesis of advanced therapeutics.

References
  • ICH Quality Guidelines (Q6A): Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. International Council for Harmonisation. URL: [Link] [1]

  • USP General Chapter <621> Chromatography: Overview & Key Points. United States Pharmacopeia / Phenomenex. URL: [Link]

  • ICH Quality Guidelines (Q3C): Impurities: Guideline for Residual Solvents. International Council for Harmonisation. URL: [Link] [3]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3R)-N-Propyl-3-piperidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth operational and disposal plan for (3R)-N-Propyl-3-piperidinecarboxamide HCl. As a niche research chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this document synthesizes data from structurally analogous compounds—namely piperidine and its derivatives—to establish a robust and scientifically-grounded protocol. The primary directive is to ensure the safety of laboratory personnel and maintain environmental compliance by treating this compound with the caution it warrants.

Hazard Assessment and Characterization: A Causal Approach

The safe disposal of any chemical begins with a thorough understanding of its potential hazards. For (3R)-N-Propyl-3-piperidinecarboxamide HCl, we must infer its toxicological and physical properties from its constituent parts: the piperidine ring and the hydrochloride salt form.

  • Piperidine Core: The piperidine scaffold is a well-characterized heterocyclic amine. Compounds in this family are known to be flammable, corrosive, and acutely toxic upon contact with skin or if inhaled.[1][2] Piperidine itself is classified as a substance that causes severe skin burns and eye damage.[1][2][3]

  • Carboxamide Group: The N-propylcarboxamide functional group modifies the molecule's properties, but the reactivity of the core piperidine nitrogen remains a primary concern.

  • Hydrochloride Salt: The HCl salt form typically renders the compound a solid at room temperature, which can reduce the risk of vapor inhalation compared to liquid piperidine. However, it can introduce strong irritation or corrosive properties, especially in the presence of moisture.[4]

Based on this analysis, (3R)-N-Propyl-3-piperidinecarboxamide HCl must be handled as a hazardous substance with the potential for acute toxicity, skin and eye irritation or corrosion, and respiratory tract irritation.[5][6][7]

Prerequisite Safety Protocols: Establishing a Self-Validating System

Before handling or preparing for disposal, the following engineering and personal protective measures are mandatory. This creates a self-validating system where safety is an integral part of the workflow, not an afterthought.

Personal Protective Equipment (PPE)

The choice of PPE is dictated by the anticipated hazards. Its correct use is the most direct line of defense against chemical exposure.

  • Eye and Face Protection: Use chemical safety goggles and a face shield. The hydrochloride salt can exist as a fine powder, posing a significant risk to the eyes.[6][7][8]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use. After handling, dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[4][9][10]

  • Body Protection: A lab coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[8][9]

Engineering Controls
  • Ventilation: All handling and disposal preparations must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any fine dust or aerosols that may be generated.[1][8][9]

Step-by-Step Disposal Protocol

The guiding principle is that (3R)-N-Propyl-3-piperidinecarboxamide HCl and all materials contaminated with it are to be treated as hazardous chemical waste.[9] Under no circumstances should this chemical be disposed of down the sink or in regular trash. [8][11]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial for safe and compliant disposal.

  • Solid Waste: Collect unused or waste (3R)-N-Propyl-3-piperidinecarboxamide HCl powder, along with any materials contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads), in a designated hazardous waste container.[9]

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, compatible hazardous liquid waste container.

  • Container Compatibility: The waste container must be made of a material chemically compatible with the waste and must have a secure, tight-fitting lid.[11][12]

Step 2: Hazardous Waste Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • As soon as the first drop of waste enters the container, it must be labeled.[11]

  • The label must clearly state:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "(3R)-N-Propyl-3-piperidinecarboxamide HCl" . Do not use abbreviations or chemical formulas.[11]

    • An indication of the hazards (e.g., Toxic, Corrosive).[13]

    • The accumulation start date.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in the laboratory pending pickup by disposal professionals.

  • The sealed waste container should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the lab personnel.[13][14]

  • The container must be kept in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.[9][12]

  • Store the waste away from incompatible materials, such as strong oxidizing agents.[1]

Step 4: Decontamination of "Empty" Containers

Containers that once held (3R)-N-Propyl-3-piperidinecarboxamide HCl are not truly empty and must be decontaminated before disposal.

  • Perform a "triple rinse" procedure using a suitable solvent (e.g., methanol or ethanol).

  • Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste. [9][11]

  • Only after this procedure can the container be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.

Step 5: Arranging for Final Disposal
  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company to arrange for the pickup and final disposal of the hazardous waste.[7][8][10] Disposal often occurs via methods like incineration at a permitted facility.[13]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[9]

  • Contain: For a small solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[7][10] For a liquid spill, cover it with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[1][9] Do not use combustible materials like paper towels.

  • Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into the hazardous waste container for proper disposal.[8][9]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[9]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.[9]

Data Summary & Disposal Workflow

Table 1: Summary of Hazards and Control Measures
Hazard CategoryAnticipated Hazard based on AnalogsRequired Control Measures
Acute Toxicity Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][6]Use chemical fume hood; wear gloves, lab coat, and eye protection.
Skin/Eye Damage May cause skin irritation or severe burns and serious eye damage.[1][3][5]Wear chemical safety goggles, face shield, and appropriate gloves.
Respiratory Hazard Dust or aerosols may cause respiratory tract irritation.[5][6][7]Handle exclusively within a chemical fume hood.
Environmental Potentially harmful to aquatic life.[8]Do not discharge into drains or the environment.[8][11]
Disposal Decision Workflow

The following diagram outlines the logical steps for the proper management and disposal of (3R)-N-Propyl-3-piperidinecarboxamide HCl waste streams.

G Disposal Workflow for (3R)-N-Propyl-3-piperidinecarboxamide HCl cluster_0 Disposal Workflow for (3R)-N-Propyl-3-piperidinecarboxamide HCl start Waste Generation (Pure compound, solutions, or contaminated materials) decision1 Waste Type? start->decision1 process_solid Collect in designated SOLID Hazardous Waste Container decision1->process_solid Solid / Contaminated PPE process_liquid Collect in designated LIQUID Hazardous Waste Container decision1->process_liquid Liquid / Rinsate process_label Label container immediately: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date process_solid->process_label process_liquid->process_label process_storage Store sealed container in secondary containment within a Satellite Accumulation Area (SAA) process_label->process_storage process_pickup Contact EHS or licensed vendor for waste pickup process_storage->process_pickup end_node Compliant Disposal process_pickup->end_node

Caption: Decision workflow for proper waste segregation and disposal.

References

  • Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]

  • Piperidine | C5H11N | CID 8082. PubChem - NIH. [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Safety Data Sheet - Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate. Angene Chemical. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Hazardous chemicals, activities or devices. Society for Science. [Link]

  • PIPERIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. Capot Chemical. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

Sources

Personal protective equipment for handling (3R)-N-Propyl-3-piperidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causalities. To handle (3R)-N-Propyl-3-piperidinecarboxamide HCl safely and effectively, you must understand why it behaves the way it does.

This chiral piperidine derivative is supplied as a hydrochloride (HCl) salt to enhance its aqueous solubility for biological assays. However, this salt formation fundamentally alters its physical hazard profile, introducing severe hygroscopicity and aerosolization risks[1].

The following guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring uncompromised scientific integrity and operator safety.

Hazard Identification & Mechanistic Causality

Before donning any personal protective equipment (PPE), we must establish the mechanistic rationale behind the compound's standard Globally Harmonized System (GHS) classifications[2],.

  • Inhalation Risk (H335 - May cause respiratory irritation): As a lyophilized or milled HCl salt, this compound exists as a fine, low-density powder. Its small aerodynamic diameter allows it to remain suspended in ambient air currents, posing an acute inhalation hazard[2].

  • Hygroscopicity & Dermal/Ocular Toxicity (H315, H319): Hydrochloride salts of secondary amines actively scavenge atmospheric moisture[1]. If this dust settles on exposed skin or the ocular mucosa, ambient moisture rapidly dissolves the salt. This creates a highly concentrated, localized acidic micro-environment that actively attacks cellular membranes, driving severe skin and eye irritation.

Quantitative Hazard & Control Summary

To translate these hazards into operational controls, adhere to the following quantitative thresholds:

GHS CodeHazard DescriptionTarget OrganPreventive Threshold / Engineering Control
H302 Harmful if swallowedGastrointestinalStrict prohibition of food/drink; mandatory hand washing.
H315 Causes skin irritationDermalNitrile gloves (≥0.11 mm thickness); immediate wet-washing.
H319 Causes serious eye irritationOcularChemical splash goggles; eyewash station ≤10 seconds away.
H335 May cause respiratory irritationRespiratoryFume hood face velocity maintained at 80–120 fpm .

Mandatory Personal Protective Equipment (PPE) Matrix

The mandates that PPE must be matched to the specific mechanistic hazard of the chemical[3].

  • Hand Protection: Wear Nitrile gloves (minimum 0.11 mm thickness). Rationale: Nitrile provides an excellent chemical barrier against the localized acidic burns caused by moisture-activated HCl salts.

  • Eye Protection: Wear Chemical splash goggles (not standard safety glasses). Rationale: Goggles form a seal against the face, preventing airborne micro-particulates from bypassing the lenses and entering the ocular mucosa[4].

  • Body Protection: A flame-resistant lab coat with knit cuffs and closed-toe shoes. Rationale: Prevents the accumulation of hygroscopic dust on personal clothing, which could lead to delayed dermal exposure[3].

  • Respiratory Protection: If handling must occur outside a certified fume hood (which is highly discouraged), an N95 or P100 particulate respirator is mandatory to filter the crystalline dust[2].

Operational Workflows: Step-by-Step Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check passes.

Protocol A: Self-Validating Weighing & Solubilization

Fine HCl powders hold static charges, causing them to "jump" and aerosolize when approached with metal instruments.

  • Environmental Validation: Turn on the chemical fume hood. Self-Validation: Tape a Kimwipe to the bottom of the sash. It must pull steadily inward, confirming a face velocity of 80–120 fpm[3]. Ensure ambient lab humidity is <45% to prevent rapid moisture uptake by the salt[1].

  • Static Mitigation: Wipe your spatulas and the exterior of your weigh boats with a damp, lint-free cloth, or use a static-eliminating gun.

  • Transfer & Weighing: Uncap the source vial only when it is at least 6 inches inside the fume hood sash. Transfer the required mass to a tared, anti-static weigh boat using smooth, non-jerky motions.

  • In-Hood Solubilization (Critical Step): Do not transport the dry powder across the laboratory. Add your primary assay solvent (e.g., DMSO, sterile water, or buffer) directly to the weigh boat or transfer vessel inside the hood. Wetting the powder eliminates the aerosolization risk entirely.

Protocol B: Wet-Wipe Spill Decontamination

Following the, never use a brush or broom to clean a powder spill[5]. Dry sweeping aerosolizes the hygroscopic dust, exponentially increasing the inhalation risk[3].

  • Containment: Immediately cover the spilled powder with absorbent paper towels to prevent air currents from scattering the dust.

  • Neutralization: Gently mist the paper towels with water or a dilute neutralizing buffer (e.g., 5% sodium bicarbonate). This safely dissolves the HCl salt and neutralizes the localized acidity.

  • Extraction: Wipe inward from the edges of the spill toward the center.

  • Disposal: Place the contaminated, wet wipes into a sealed hazardous waste bag. Wash the surface with soap and water.

Visualizing the Operational Logic

G Start Initiate Protocol Env Validate Fume Hood (Face Velocity: 80-120 fpm) Start->Env PPE Don PPE (Nitrile, Goggles, Lab Coat) Env->PPE Weigh Weigh (3R)-N-Propyl- 3-piperidinecarboxamide HCl (Use Anti-Static Tools) PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe Protocol (Do NOT Dry Sweep) Spill->Clean YES Solubilize Solubilize in Closed Vessel (Prevent Aerosolization) Spill->Solubilize NO Clean->Solubilize Dispose Dispose as Halogenated Organic Waste Solubilize->Dispose End Protocol Complete Dispose->End

Workflow logic for safe handling, weighing, and spill response of the piperidine derivative.

Waste Disposal & Environmental Compliance

Because this compound is a hydrochloride salt, it introduces chloride ions into your waste stream.

  • Solid Waste: Empty vials, contaminated gloves, and spill-cleanup materials must be disposed of in tightly sealed containers.

  • Liquid Waste: Organic solutions containing this compound must be segregated into Halogenated Organic Waste carboys. Mixing halogenated waste with non-halogenated streams violates environmental compliance and can lead to dangerous incinerator off-gassing.

References

  • PubChem. "Piperidine-2-carboxamide | C6H12N2O | CID 140623." National Institutes of Health (NIH). URL: [Link]2]

  • PubChem. "4-Piperidinecarboxamide | C6H12N2O | CID 3772." National Institutes of Health (NIH). URL: [Link]4]

  • National Institutes of Health (NIH). "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Pharmaceutics. URL: [Link]1]

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. URL: [Link]3]

  • American Chemical Society (ACS). "Safety in Academic Chemistry Laboratories." ACS Committee on Chemical Safety. URL: [Link]5]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。